molecular formula C8H16ClNO2 B1529020 Azocane-2-carboxylic acid hydrochloride CAS No. 1803565-99-2

Azocane-2-carboxylic acid hydrochloride

カタログ番号: B1529020
CAS番号: 1803565-99-2
分子量: 193.67 g/mol
InChIキー: SGSJEVCYTWHFER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Azocane-2-carboxylic acid hydrochloride (CAS 1803565-99-2) is a chemical building block of significant interest in medicinal chemistry and organic synthesis. The compound features an eight-membered azocane ring, a saturated heterocycle with a range of applications in research . Azocane derivatives serve as crucial scaffolds in the development of biologically active molecules and have been investigated for use in treatments for various conditions, including as inhibitors for enzymes like thrombin-activatable fibrinolysis inhibitor (TAFIa) and peptidyl prolyl isomerase (Pin1), which are targets for cardiovascular disorders and cancer therapy, respectively . Furthermore, the azocane structure is a valuable component in the total synthesis of complex alkaloids, such as (-)-actinophyllic acid, and has been utilized in the development of catalysts for enantioselective synthesis and polymerization reactions . The carboxylic acid group on the ring allows for further functionalization, making it a versatile intermediate. This product is intended for research purposes as a building block and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

azocane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJEVCYTWHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Conformational Constraints: A Technical Guide to Azocane-2-carboxylic Acid Hydrochloride in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) represents a highly specialized, non-natural alicyclic amino acid utilized extensively in medicinal chemistry and peptidomimetic drug design . By incorporating a saturated eight-membered nitrogen heterocycle (the azocane ring), this scaffold provides a unique topological profile that bridges the gap between the rigid constraints of proline (five-membered) and the high flexibility of linear aliphatic amino acids. As a Senior Application Scientist, I present this whitepaper to detail the physicochemical properties, structural causality, and validated experimental workflows required to successfully integrate this sterically demanding building block into modern drug discovery pipelines.

Physicochemical & Structural Profiling

To effectively utilize this scaffold, researchers must first account for its foundational properties. The commercial availability of the hydrochloride salt necessitates specific neutralization protocols prior to coupling [1].

PropertyValue
Chemical Name Azocane-2-carboxylic acid hydrochloride
CAS Number 1803565-99-2 (HCl salt) / 14026-63-2 (Free base)[1][2]
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol (Salt) / 157.21 g/mol (Free base)[1][2]
Ring Size 8-membered (Azocane)
Typical Purity 95%[1]

Structural & Mechanistic Significance

The decision to incorporate an azocane ring into a peptide backbone is driven by the precise need for conformational restriction . Medium-sized rings (7–9 members) exhibit unique transannular interactions and solvation effects that are absent in smaller heterocycles.

When embedded within a peptidomimetic, the azocane scaffold restricts the ϕ (phi) and ψ (psi) dihedral angles of the backbone. Conformational analysis of eight-membered cyclic peptidomimetics has demonstrated that specific stereoisomers can stabilize rare secondary structures. For example, the 2R,7S stereoisomer of functionalized azocane lactams strongly induces a Type VIa β -turn —a motif that typically requires a cis-amide bond found almost exclusively in proline-rich sequences [3]. Conversely, other diastereomers force an extended backbone geometry[3]. This tunable restriction allows drug developers to lock a ligand into a specific bioactive geometry, enabling it to bind challenging protein-protein interaction (PPI) interfaces while simultaneously shielding adjacent amide bonds from proteolytic degradation.

Synthetic Origins & Asymmetric Assembly

The de novo synthesis of enantiopure azocane-2-carboxylic acid derivatives requires overcoming the significant entropic penalties associated with medium-ring closure. Historically, highly enantioselective routes (>96% ee) have been achieved starting from optically active β -keto esters. This synthetic cascade typically involves tetrazole formation, followed by reduction, protection, and oxidation to yield the α -alkylated azocane-2-carboxylic acid [4]. In modern library generation, transition-metal catalyzed ring-closing metathesis (RCM) utilizing ruthenium catalysts is frequently employed to forge the 8-membered lactam precursors before saturation[3].

Experimental Protocols: Integration into Peptidomimetic Workflows

Handling the hydrochloride salt of a sterically hindered secondary amine requires precise stoichiometric control. The following protocols are designed as self-validating systems to prevent epimerization and ensure high-yielding conversions.

Protocol A: In Situ Free-Basing and N-Fmoc Protection

Objective: Convert the commercial HCl salt into a Solid-Phase Peptide Synthesis (SPPS) compatible Fmoc-protected building block. Causality: Direct acylation of the HCl salt is inefficient and prone to failure. We utilize a biphasic aqueous-organic system with a mild base (Na₂CO₃) to neutralize the hydrochloride salt without causing base-catalyzed racemization at the α -carbon. Fmoc-OSu is explicitly selected over Fmoc-Cl to prevent the formation of highly reactive mixed anhydrides that lead to dipeptide oligomerization.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of Azocane-2-carboxylic acid hydrochloride in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (0.2 M final concentration). Stir until complete dissolution indicates successful free-basing.

  • Reagent Addition: Cool the reaction vessel to 0 °C. Dissolve 1.1 equivalents of Fmoc-OSu in a minimal volume of 1,4-dioxane and add dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the disappearance of the free amine via ninhydrin stain on TLC.

  • Workup (Self-Validation): Wash the basic aqueous layer once with diethyl ether to extract unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl at 0 °C. The sudden precipitation or phase separation of the product visually confirms successful protection.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amide Bond Formation (Coupling to a Primary Amine)

Objective: Couple the sterically hindered α -carboxylic acid of the azocane ring to a growing peptide chain. Causality: The steric bulk of the 8-membered ring severely retards standard carbodiimide (EDC/DIC) coupling kinetics, risking extended reaction times and oxazolone-mediated epimerization. We mandate the use of the uronium salt HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the acylation forward rapidly despite the steric hindrance.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of N-Fmoc-Azocane-2-carboxylic acid and 1.1 equivalents of HATU in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will immediately turn yellow, indicating the formation of the active HOAt ester. Stir for exactly 3 minutes.

  • Coupling: Add 1.2 equivalents of the target primary amine (or resin-bound amine). Stir at room temperature for 2–4 hours.

  • Quench & Purify: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, wash heavily with brine to remove residual DMF, dry, and purify via reverse-phase HPLC.

Workflow Visualization

SPPS_Workflow A Azocane-2-carboxylic acid HCl (Starting Material) B Free-basing & N-Fmoc Protection (Fmoc-OSu, Na2CO3, Dioxane) A->B C Fmoc-Azocane-2-OH (Protected Scaffold) B->C D Resin Coupling & Activation (HATU, DIPEA, DMF) C->D E SPPS Elongation (Standard Fmoc Chemistry) D->E F Global Cleavage (TFA / Scavengers) E->F G Conformationally Constrained Peptidomimetic F->G

Workflow for integrating Azocane-2-carboxylic acid into a peptide synthesis pipeline.

References

  • Johnson & Johnson Pharmaceutical Research and Development. (2004). "Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis". PubMed (Bioorganic & Medicinal Chemistry). URL:[Link]

Sources

Conformational Engineering with Unnatural Amino Acids: A Technical Guide to Azocane-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and fragment-based drug discovery, non-proteinogenic amino acids (NPAAs) are indispensable tools for overcoming the inherent biological instability of natural peptides. Azocane-2-carboxylic acid hydrochloride is a highly specialized, conformationally constrained unnatural α-amino acid. As an 8-membered ring homologue of proline and pipecolic acid, it introduces unique steric bulk and torsional restriction when incorporated into peptide backbones.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated experimental workflows for utilizing azocane-2-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Dynamics

Azocane-2-carboxylic acid is characterized by its 8-membered nitrogen-containing heterocycle. It is predominantly supplied as a hydrochloride salt to enhance its ambient stability, prevent oxidative degradation of the secondary amine, and improve solubility in polar solvents prior to synthetic derivatization 1[1].

Quantitative Structural Data

The fundamental parameters of the hydrochloride salt and its free-base counterpart are summarized below for comparative analytical reference 2[2]:

ParameterSpecification
Chemical Name Azocane-2-carboxylic acid hydrochloride
CAS Number 1803565-99-2
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Base Free Acid CAS 14026-63-2
Base Free Acid MW 157.21 g/mol
Ring Architecture 8-membered nitrogen-containing heterocycle (Azocane)
SMILES O=C(C1NCCCCCC1)O.[H]Cl

Mechanistic Role in Drug Discovery

The incorporation of NPAAs fundamentally alters the drug-like properties of peptidic medicines 3[3]. The 8-membered azocane ring provides three distinct mechanistic advantages:

  • Proteolytic Shielding: The significant steric bulk of the azocane ring physically blocks the active sites of exopeptidases and endopeptidases, drastically increasing the half-life of the peptide in vivo.

  • Conformational Restriction: Similar to proline but with a wider bite angle, azocane-2-carboxylic acid restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, forcing the peptide into specific secondary structures (e.g., β -turns) that can enhance target receptor affinity.

  • Lipophilicity Enhancement: The expanded aliphatic ring increases the overall lipophilicity of the peptide, which is a critical factor for improving membrane permeability and cellular uptake.

Experimental Workflows: Synthesis & SPPS Integration

Working with azocane-2-carboxylic acid requires specialized protocols. The secondary amine within an 8-membered ring is highly sterically hindered, reducing its nucleophilicity compared to primary amino acids or even smaller cyclic amino acids like proline.

Protocol 1: Fmoc-Protection of the Azocane Scaffold

Causality & Rationale: To utilize this building block in standard SPPS, it must first be N-protected with an Fmoc group. We utilize Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is overly reactive and can generate unwanted dipeptide byproducts. Furthermore, because the starting material is a hydrochloride salt, a biphasic basic buffer is required to liberate the nucleophilic free amine.

Step-by-Step Methodology:

  • Solubilization & Neutralization: Dissolve 10.0 mmol of Azocane-2-carboxylic acid hydrochloride in a 1:1 mixture of 10% aqueous Na₂CO₃ (20 mL) and 1,4-dioxane (20 mL). The carbonate base completely neutralizes the HCl salt.

  • Thermal Control: Chill the reaction vessel to 0 °C in an ice bath to minimize the aqueous hydrolysis of the incoming Fmoc reagent.

  • Reagent Addition: Dissolve 12.0 mmol (1.2 eq) of Fmoc-OSu in 10 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Coupling Phase: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to proceed at 25 °C for 16 hours. Note: The extended reaction time is strictly necessary due to the steric hindrance of the 8-membered ring.

  • Workup: Evaporate the 1,4-dioxane in vacuo. Dilute the remaining aqueous phase with 30 mL of distilled water and wash with diethyl ether (2 × 20 mL) to extract unreacted Fmoc-OSu.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated Fmoc-Azocane-2-OH into ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Rationale: Coupling an incoming amino acid to the secondary amine of a resin-bound azocane residue is notoriously difficult. Standard carbodiimides (e.g., DIC) are insufficient. We mandate the use of HATU , which generates a highly reactive 7-aza-OBt ester. The pyridine nitrogen of the HOAt leaving group provides a "neighboring group effect," hydrogen-bonding with the incoming amine to accelerate the reaction despite the steric clash.

Step-by-Step Methodology:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-Azocane-2-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to ensure complete formation of the active ester.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 3 hours.

  • Self-Validating System (Chloranil Test): Extract a few resin beads and perform a Chloranil test. Crucial Insight: Do not use the standard Kaiser test. The Kaiser test detects primary amines; azocane contains a secondary amine and will yield a false negative. The Chloranil test reacts specifically with secondary amines to form a deep green/blue dialkylaminovinyl derivative.

  • Capping: If the Chloranil test is positive (indicating unreacted secondary amines), treat the resin with 10% acetic anhydride and 10% DIEA in DMF for 10 minutes to prevent deletion sequences.

  • Cleavage: Upon completion of the peptide sequence, cleave the peptide from the resin using a cocktail of TFA / TIS / H₂O (95:2.5:2.5) for 2 hours.

SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Hindered Coupling (Fmoc-Azocane-OH, HATU, DIEA) N2->N3 N4 4. Chloranil Test (Secondary Amine Check) N3->N4 N5 5. Capping (Ac2O / Pyridine) N4->N5 Positive (Incomplete) N6 6. Cleavage (TFA / TIS / H2O) N4->N6 Negative (Complete) N5->N3 Recouple

Caption: Workflow for SPPS incorporating sterically hindered azocane-2-carboxylic acid.

Analytical Validation

To confirm the integrity of the azocane-2-carboxylic acid hydrochloride building block prior to synthesis, the following analytical validations are standard 4[4]:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization (ESI+), the expected mass-to-charge ratio ( m/z ) for the protonated free acid [M+H]+ is 158.2 . The hydrochloride salt dissociates in solution, so the MS spectra will reflect the free azocane-2-carboxylic acid mass (157.21 g/mol ).

  • NMR Spectroscopy: ¹H-NMR in D₂O or DMSO- d6​ will reveal a characteristic multiplet for the α -proton adjacent to the carboxylic acid and the nitrogen atom, alongside a broad integration of 12 protons corresponding to the six methylene groups of the expanded azocane ring.

References

  • BLD Pharm. "1803565-99-2 | Azocane-2-carboxylic acid hydrochloride.
  • Arctomsci. "CAS NO. 1803565-99-2 | Azocane-2-carboxylic acid hydrochloride.
  • EnamineStore. "EN300-201274 - azocane-2-carboxylic acid hydrochloride.
  • ResearchGate. "Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids.

Sources

Azocane-2-Carboxylic Acid Hydrochloride: Physicochemical Profiling, Asymmetric Synthesis, and Peptidomimetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is an unnatural, 8-membered cyclic α-amino acid. As a higher homologue of proline (5-membered) and pipecolic acid (6-membered), it serves as a critical building block in advanced peptidomimetics and drug discovery. The 8-membered azocane ring introduces unique conformational constraints, altering the Ramachandran angles of peptide backbones to enhance target affinity and proteolytic stability. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Structural Dynamics

The physical and chemical properties of azocane-2-carboxylic acid hydrochloride dictate its handling and application. The free base form (CAS: 14026-63-2)[1] is prone to intermolecular condensation, forming unwanted diketopiperazine-like dimers over time. To counteract this degradation pathway, the hydrochloride salt (CAS: 1803565-99-2) is universally preferred[2]. The protonation of the secondary amine not only prevents auto-condensation but also significantly enhances aqueous solubility, a prerequisite for biological assays and solid-phase peptide synthesis (SPPS) compatibility[3].

Structural Causality : The 8-membered ring is subject to significant transannular strain (Prelog strain) and torsional strain (Pitzer strain). Unlike the rigid envelope conformation of proline, the azocane ring adopts a flexible boat-chair or crown-like puckering. This flexibility allows it to act as a dynamic conformational lock when incorporated into a peptide chain, forcing the backbone into specific β-turn or polyproline helix-like geometries that a smaller ring cannot achieve.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 1803565-99-2 (HCl Salt)[2]
Molecular Formula C8H16ClNO2 (C8H15NO2 · HCl)[2]
Molecular Weight 193.67 g/mol [2]
SMILES O=C(C1NCCCCCC1)O.[H]Cl[2]
Physical State Solid (typically crystalline powder)
Solubility High in H2O, DMSO, and Methanol; Low in Hexane
Subclass Building Blocks, Aliphatic α-Amino Acid[4]

Mechanistic Synthesis & Enantioselective Pathways

Synthesizing 8-membered nitrogenous rings is thermodynamically and kinetically challenging. The probability of the two reactive ends meeting is low (unfavorable entropy), and the resulting transannular interactions create a high enthalpic barrier.

Historically, asymmetric synthesis involved the Schmidt rearrangement of α,α-bisalkylated β-keto esters, followed by tetrazole formation, reduction, and oxidation to yield the azocane ring with high enantiomeric excess (>96%)[5]. However, modern approaches favor Ring-Closing Metathesis (RCM) . RCM utilizes a transition-metal catalyst (e.g., Grubbs' 2nd Generation) to drive the cyclization of an N-protected α-allyl amino ester diene precursor. The reaction is driven forward entropically by the evolution of volatile ethylene gas, effectively overcoming the thermodynamic hurdles of 8-membered ring formation[6].

RCM_Synthesis A Diene Precursor (N-protected α-allyl amino ester) B Ring-Closing Metathesis (Grubbs 2nd Gen) A->B CH2Cl2, Reflux C 8-Membered Unsaturated Ring (Dehydroazocane) B->C - Ethylene (g) D Hydrogenation (Pd/C, H2) C->D Saturation E Deprotection & HCl (HCl in Dioxane) D->E Cleavage F Azocane-2-carboxylic acid HCl E->F Salt Formation

RCM-driven synthetic workflow for Azocane-2-carboxylic acid HCl.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following RCM-based protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to verify causality and success before proceeding.

Protocol: Synthesis of Azocane-2-carboxylic acid HCl via RCM

  • Step 1: Ring-Closing Metathesis (RCM)

    • Procedure: Dissolve the diene precursor (e.g., N-Boc-N-allyl-2-amino-5-hexenoate) in anhydrous CH2Cl2 (0.01 M to favor intramolecular cyclization over intermolecular oligomerization). Add 5 mol% Grubbs' 2nd Generation catalyst. Reflux under Argon for 12 hours.

    • Causality: High dilution is critical. If the concentration exceeds 0.05 M, intermolecular cross-metathesis (dimerization) will outcompete the entropically disfavored 8-membered ring closure.

    • Self-Validation Checkpoint: Analyze via 1H NMR. The reaction is complete when the terminal olefinic protons (δ 5.0–5.8 ppm) completely disappear, replaced by internal cyclic alkene signals (δ ~5.6 ppm)[6].

  • Step 2: Olefin Saturation

    • Procedure: Concentrate the RCM product, dissolve in Methanol, and add 10% Pd/C (10% w/w). Stir under an H2 atmosphere (1 atm) for 4 hours at room temperature. Filter through Celite.

    • Self-Validation Checkpoint: LC-MS analysis must show a mass shift of +2 Da corresponding to the saturated azocane ring.

  • Step 3: Global Deprotection and Salt Formation

    • Procedure: Treat the saturated intermediate with 4M HCl in Dioxane at 0 °C, warming to room temperature over 2 hours. Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.

    • Causality: Using anhydrous HCl in Dioxane prevents premature hydrolysis of the carboxylic acid (if esterified) while quantitatively cleaving the Boc group and immediately forming the stable HCl salt, preventing auto-condensation.

    • Self-Validation Checkpoint: 1H NMR in D2O. The Boc group singlet (δ 1.4 ppm) must be absent. The α-proton should appear as a distinct downfield multiplet (δ ~4.0-4.2 ppm) due to the adjacent protonated amine.

Applications in Peptidomimetics & Drug Development

The incorporation of azocane-2-carboxylic acid into peptide sequences is a strategic choice in medicinal chemistry. By replacing standard amino acids or lower homologues (like proline), researchers can systematically expand the local steric bulk and alter the dihedral angles (φ and ψ) of the peptide backbone. This homologation strategy is heavily utilized in the synthesis of enzyme inhibitors and conformationally restricted receptor agonists, where the 8-membered ring fills specific hydrophobic pockets in the target protein's active site that a 5-membered pyrrolidine ring cannot reach[6].

Peptidomimetic A Azocane-2-carboxylic acid HCl (Conformational Constrainer) B Neutralization & Activation (DIPEA, HATU/EDC) A->B C Solid-Phase Peptide Synthesis (Fmoc Strategy) B->C D Cleavage & Global Deprotection (TFA/Scavengers) C->D E Conformationally Restricted Peptide (Enhanced Target Affinity) D->E

Integration workflow of azocane-2-carboxylic acid into peptidomimetics.

References

  • BLD Pharm. "14026-63-2 | Azocane-2-carboxylic acid".
  • BLD Pharm. "1803565-99-2 | Azocane-2-carboxylic acid hydrochloride".
  • Sigma-Aldrich. "azocane-2-carboxylic acid hydrochloride | 1803565-99-2".
  • EnamineStore. "EN300-201274 - azocane-2-carboxylic acid hydrochloride".
  • NIH / PMC. "α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis".
  • Georg, G. U., & Guan, X. (1992). "Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids". Tetrahedron Letters.

Sources

Navigating the Safety Profile of Azocane-2-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, a thorough understanding of a compound's safety profile is paramount to ensuring laboratory safety and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety data for Azocane-2-carboxylic acid hydrochloride (CAS Number: 1803565-99-2), a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, the following information is synthesized from available safety data sheets and best practices in chemical hygiene to provide a comprehensive and practical safety overview.

Chemical Identity and Hazard Identification

Chemical Name: Azocane-2-carboxylic acid hydrochloride CAS Number: 1803565-99-2 Molecular Formula: C8H15NO2 · HCl Structure: (A structural representation would be here)

The primary hazards associated with Azocane-2-carboxylic acid hydrochloride, based on data from suppliers, necessitate a warning classification. The Globally Harmonized System (GHS) classifications indicate the following potential hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][2]

These classifications are represented by the GHS07 pictogram, indicating that the substance can be an irritant, skin sensitizer, and acutely toxic (harmful).[2]

Hazard Summary Table
Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Irritation (Category 2)H315Causes skin irritation
Serious Eye Irritation (Category 2)H319Causes serious eye irritation
Respiratory Tract IrritationH335May cause respiratory irritation

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on established chemical safety guidelines.[3][4]

Experimental Protocol: Emergency First-Aid Response
  • Inhalation:

    • Immediately move the affected individual to fresh air.[3]

    • If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen.[4][5]

    • Seek immediate medical attention.[5]

    • Causality: The primary goal is to remove the individual from the contaminated environment to prevent further respiratory irritation and ensure adequate oxygenation.

  • Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15-20 minutes.[3][6]

    • Remove all contaminated clothing while rinsing.[3]

    • Wash the affected area thoroughly with soap and water.[1]

    • If irritation persists, seek medical advice.[5]

    • Causality: Prompt and prolonged rinsing is essential to dilute and remove the chemical, minimizing skin damage.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[4]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.[5]

    • Causality: The sensitive nature of eye tissue requires immediate and extensive irrigation to prevent serious and potentially permanent damage.

  • Ingestion:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth with water.[1]

    • If the person is conscious, have them drink one or two glasses of water to dilute the substance.

    • Never give anything by mouth to an unconscious person.[7]

    • Call a POISON CENTER or doctor immediately.[2]

    • Causality: Inducing vomiting can cause further damage to the esophagus. Dilution is the preferred initial response.

Safe Handling and Storage: Proactive Risk Mitigation

Proper handling and storage are fundamental to preventing exposure and maintaining the chemical's integrity.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][8]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.[1][8]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]

    • Store locked up.[2]

    • Incompatible materials to avoid are strong oxidizing agents.[5]

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A standard workflow for the safe handling of chemical compounds.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[2] Safety showers and eyewash stations must be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[8]

Accidental Release Measures

In the event of a spill, a calm and methodical response is necessary to contain the material and protect personnel.

Experimental Protocol: Spill Response
  • Evacuation and Notification:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Restrict access to the spill area.

  • Ventilation:

    • Ensure the area is well-ventilated, using the fume hood to control dust or vapors.[2]

  • Containment and Cleanup:

    • Wear appropriate PPE (respirator, gloves, safety goggles, lab coat).

    • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[5]

    • For a solution, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

    • Place the contained material into a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination:

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Spill Response Decision Tree

spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (Contained) assess->small_spill Small large_spill Large Spill (Uncontrolled) assess->large_spill Large cleanup Trained Personnel Cleanup with PPE small_spill->cleanup evacuate Evacuate Area large_spill->evacuate decontaminate Decontaminate Area cleanup->decontaminate notify Notify EH&S evacuate->notify notify->cleanup report File Incident Report decontaminate->report

Caption: A decision-making workflow for responding to a chemical spill.

Fire-Fighting Measures

While specific data for Azocane-2-carboxylic acid hydrochloride is limited, general principles for organic compounds apply.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[5] The hydrochloride salt may also produce hydrogen chloride gas.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological and Ecological Information

Conclusion

The safe handling of Azocane-2-carboxylic acid hydrochloride requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. The core principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness are the cornerstones of a strong safety culture.

References

  • PubChem. (n.d.). Azocan. National Center for Biotechnology Information. Retrieved from [Link]

  • Generic Safety Data Sheet. (n.d.). Safety Data Sheet.
  • Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Composition and methods for firefighting hydrocarbon fires.
  • Lockout Tagout. (2024, August 8). First Aid Treatment & Chemical Exposure Control. Retrieved from [Link]

  • Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet: 3M™ Super Trim Adhesive, PN 08090. Retrieved from [Link]

  • Covestro Solution Center. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

  • National Business Crime Centre. (n.d.). First Aid for Acid Attacks. Retrieved from [Link]

  • Henkel. (2019, October 10). Safety Data Sheet: Hysol 6510. Retrieved from [Link]

  • Wikipedia. (n.d.). Azocane. Retrieved from [Link]

  • American Chemistry Council. (n.d.). First Aid and Medical Treatment. Retrieved from [Link]

  • Hull, T. R., Stec, A. A., & Paul, K. T. (n.d.). Hydrogen Chloride in Fires. University of Central Lancashire. Retrieved from [Link]

  • PCC Group Product Portal. (2021, February 7). Which chemicals should be used to effectively extinguish fires?. Retrieved from [Link]

Sources

Azocane-2-Carboxylic Acid Hydrochloride: A Non-Proteinogenic Scaffold for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly stable, target-specific peptide therapeutics, non-proteinogenic amino acids serve as critical structural modulators. While proline is the canonical 5-membered cyclic amino acid known for inducing β -turns and disrupting α -helices, expanding the aliphatic ring introduces profound conformational restrictions and physicochemical enhancements. Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2)[1], an 8-membered ring homologue of proline, has emerged as a highly specialized building block in medicinal chemistry.

This technical whitepaper provides an in-depth analysis of azocane-2-carboxylic acid, detailing its structural dynamics, synthetic methodologies, and integration into solid-phase peptide synthesis (SPPS) workflows to engineer protease-resistant peptidomimetics.

Structural & Physicochemical Profiling

The transition from a 5-membered pyrrolidine ring (proline) to an 8-membered azocane ring fundamentally alters the amino acid's steric bulk, lipophilicity, and rotational degrees of freedom. The expanded ring system forces unique transannular interactions and ring-puckering dynamics that are absent in smaller homologues.

Table 1: Physicochemical & Structural Comparison of Cyclic α -Amino Acids
Amino AcidRing SizeChemical FormulaCAS Number (Base / HCl Salt)Relative LipophilicitySteric Hindrance Profile
Proline 5C₅H₉NO₂147-85-3 / 52309-32-7LowBaseline
Pipecolic Acid 6C₆H₁₁NO₂3105-95-1 / 6234-06-6ModerateModerate
Azepane-2-carboxylic acid 7C₇H₁₃NO₂5227-53-2 / 5227-52-1HighHigh
Azocane-2-carboxylic acid 8C₈H₁₅NO₂14026-63-2 / 1803565-99-2Very HighExtreme

Data synthesized from commercial chemical databases including BLD Pharm[2] and CymitQuimica[3].

Conformational Dynamics & Peptidomimetic Design

The integration of azocane-2-carboxylic acid into a peptide backbone exerts a powerful stabilizing effect through the hydrophobic effect and conformational constriction [4].

Causality in Design: In naturally occurring peptides, the peptide bond predominantly exists in the trans conformation. However, cyclic amino acids like proline lower the energy barrier between cis and trans isomers. The massive steric bulk of the 8-membered azocane ring drastically shifts this cis/trans amide bond equilibrium. When incorporated into a peptidomimetic, the azocane ring acts as a steric shield, physically blocking the active sites of proteolytic enzymes (e.g., DPP-4, neprilysin), thereby conferring extreme metabolic stability. Furthermore, the high lipophilicity of the 8-membered carbon ring significantly enhances cell membrane permeability.

G A Azocane-2-Carboxylic Acid (8-Membered Ring) B Steric Bulk & Ring Puckering A->B C Shifted cis/trans Amide Equilibrium B->C E Conformational Constriction B->E D Protease Resistance (Metabolic Stability) C->D F Enhanced Target Binding Affinity E->F

Mechanistic pathway of azocane-2-carboxylic acid inducing metabolic stability and target affinity.

Synthetic Methodologies & Experimental Protocols

Protocol A: Asymmetric Synthesis of the Monomer

Synthesizing macrocyclic aliphatic amino acids with high enantiomeric purity is thermodynamically challenging. The authoritative protocol established by Georg and Guan (1992)[5] utilizes a chiral pool approach to achieve >96% enantiomeric excess.

Step-by-Step Workflow:

  • Starting Material: Begin with optically active β -keto esters to establish the initial stereocenter.

  • Tetrazole Formation: React the β -keto ester with trimethylsilyl azide (TMSN₃) to form a tetrazole intermediate. Causality: The tetrazole acts as a rigid directing group that dictates the stereochemistry of the subsequent reduction[6].

  • Reduction: Perform catalytic hydrogenation to reduce the intermediate, locking the α -alkylated stereocenter in place.

  • Protection & Oxidation: Protect the resulting secondary amine (using Fmoc-Cl or Boc₂O), followed by oxidation of the functional group to yield the α -alkylated azocane-2-carboxylic acid methyl ester.

  • Saponification: Hydrolyze the ester using LiOH, followed by acidification with HCl to precipitate azocane-2-carboxylic acid hydrochloride .

Protocol B: Fmoc-SPPS Integration of Azocane-2-Carboxylic Acid

Coupling an amino acid onto the secondary amine of the azocane ring is notoriously difficult. The 8-membered ring severely restricts the nucleophilic attack trajectory. Standard HBTU/DIC coupling will fail, leading to truncated peptide sequences.

Self-Validating SPPS Protocol:

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Activation (Overcoming Steric Hindrance): Use highly reactive coupling reagents. Dissolve 4 eq. of Fmoc-Azocane-2-OH, 4 eq. of HATU (which forms a highly reactive 7-azabenzotriazole active ester), and 4 eq. of HOAt in DMF. Add 8 eq. of DIEA.

  • Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation (75°C, 15 Watts) for 20 minutes. Causality: Thermal energy is strictly required to overcome the high activation energy barrier caused by the steric bulk of the 8-membered ring.

  • Validation via Chloranil Test: Critical Step. Because azocane-2-carboxylic acid forms a secondary amine upon Fmoc deprotection, the standard Kaiser test will yield a false negative. You must use the Chloranil test (acetaldehyde/p-chloranil in DMF/toluene). A positive result (blue/green beads) confirms the presence of the secondary amine.

  • Cleavage: Cleave the final peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

SPPS S1 Resin Swelling & Fmoc Deprotection S2 Activation of Azocane-2-COOH (HATU/HOAt, DIEA) S1->S2 S3 Microwave-Assisted Coupling (75°C) S2->S3 S4 Validation via Chloranil Test S3->S4 Overcome Steric Hindrance S5 Cleavage & Global Deprotection S4->S5

Optimized Fmoc-SPPS workflow for incorporating the highly hindered azocane-2-carboxylic acid.

Applications in Drug Discovery

The strategic insertion of azocane-2-carboxylic acid into peptide sequences is a hallmark of advanced drug design. By replacing standard proline residues with this 8-membered homologue, researchers can achieve:

  • Enhanced Half-Life: The non-natural ring size renders the peptide bond virtually invisible to endogenous human proteases.

  • Receptor Subtype Selectivity: The expanded dihedral angles force the peptide into highly specific macrocyclic conformations, which can differentiate between closely related receptor subtypes (e.g., selective NK1 vs. NK3 receptor antagonism)[7].

  • Lipophilic Tuning: The addition of three methylene groups (compared to proline) drastically increases the LogP of the peptide, facilitating blood-brain barrier (BBB) penetration for CNS-targeted therapeutics[4].

References

Sources

"Azocane-2-carboxylic acid hydrochloride" as a proline analog

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Space: Azocane-2-Carboxylic Acid Hydrochloride as a Next-Generation Proline Analog in Peptidomimetic Drug Discovery

Executive Summary

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) represents a highly specialized, 8-membered ring homologue of L-proline[1]. As peptidomimetics evolve to target complex protein-protein interactions (PPIs) and deep hydrophobic pockets, standard proline residues often lack the necessary steric bulk and lipophilicity. This technical guide provides an in-depth analysis of azocane-2-carboxylic acid, detailing its conformational dynamics, synthetic incorporation methodologies via Solid-Phase Peptide Synthesis (SPPS), and its emerging role in pharmacological applications such as immuno-DASH (Dipeptidyl Peptidase) inhibition.

The Role of Proline Analogs in Medicinal Chemistry

In native peptides, proline is unique; its secondary amine forms a 5-membered pyrrolidine ring with the alpha-carbon, restricting the backbone dihedral angle ϕ to approximately -65°. This constraint heavily influences the cis/trans isomerization equilibrium of the preceding peptidyl-prolyl amide bond. However, in rational drug design, the pyrrolidine ring is sometimes insufficient to fully occupy target binding sites or to protect against proteolytic degradation.

Ring-expanded proline analogs—progressing from pipecolic acid (6-membered) to azepane-2-carboxylic acid (7-membered) and finally to azocane-2-carboxylic acid (8-membered)—offer a programmable gradient of steric bulk and lipophilicity. The hydrochloride salt of azocane-2-carboxylic acid is the preferred stable synthon for these applications, as it prevents premature decarboxylation and oxidative degradation during storage[1].

Chemical & Physical Profiling

To understand the utility of the azocane scaffold, it must be compared against its lower homologues. The 8-membered ring introduces significant transannular strain, which fundamentally alters its reactivity and 3D spatial projection.

CompoundRing SizeMolecular FormulaCAS NumberKey Structural & Functional Feature
Proline 5-membered C5​H9​NO2​ 147-85-3Rigid pyrrolidine, baseline cis/trans ratio
Pipecolic Acid 6-membered C6​H11​NO2​ 3105-95-1Chair conformation, increased protease stability
Azepane-2-COOH 7-membered C7​H13​NO2​ 5227-53-2Enhanced conformational flexibility[2]
Azocane-2-COOH 8-membered C8​H15​NO2​ 14026-63-2High lipophilicity, transannular strain, max steric bulk

Note: The hydrochloride salt of Azocane-2-carboxylic acid (CAS: 1803565-99-2) is utilized in synthesis to ensure amine stability[1].

Conformational Dynamics and Structural Biology

The causality behind choosing an 8-membered ring lies in its thermodynamic impact on the peptide backbone. The steric clash between the bulky azocane ring and the preceding amino acid residue alters the activation energy ( Ea​ ) required for peptidyl-prolyl isomerases (PPIases) or spontaneous thermal isomerization.

Unlike the rigid 5-membered ring, the 8-membered ring can adopt multiple low-energy conformations (e.g., boat-chair, crown). This allows it to act as a dynamic "hydrophobic plug" in enzymatic active sites. This is particularly useful in designing competitive inhibitors where the azocane ring fills the S1 hydrophobic pocket of a protease, displacing water molecules and driving binding affinity through the hydrophobic effect.

G Pro Proline (5-membered) Pip Pipecolic Acid (6-membered) Pro->Pip Ring Expansion Aze Azepane-2-COOH (7-membered) Pip->Aze Azo Azocane-2-COOH (8-membered) Aze->Azo Max Steric Bulk Conform Altered cis/trans Isomerization Azo->Conform Lipo Increased Lipophilicity Azo->Lipo

Logical flow of ring expansion from proline to azocane-2-carboxylic acid altering conformation.

Synthetic Methodologies & Incorporation Protocols

The de novo synthesis of α -alkylated azocane-2-carboxylic acids was famously optimized through asymmetric synthesis starting from optically active β -keto esters, involving tetrazole formation and Schmidt rearrangement[3]. For modern peptide chemists, incorporating the commercially available Fmoc-protected derivative via SPPS requires specialized protocols due to the severe steric hindrance of the secondary amine[4].

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Azocane-2-Carboxylic Acid

Causality & Rationale: The 8-membered ring introduces severe steric bulk at the α -carbon, hindering both the activation of its carboxylate and the subsequent acylation of its secondary amine. Standard coupling reagents (e.g., HBTU/HOBt) are kinetically inefficient here. We employ HATU with HOAt to generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation process.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-Activation: In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-Azocane-2-carboxylic acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 6 hours (extended time is critical to overcome the steric barrier of the 8-membered ring).

  • Self-Validation (Kaiser Test): To confirm the acylation of the primary amine on the resin, perform a Kaiser test. A successful coupling yields colorless beads. Note: When coupling the subsequent amino acid onto the deprotected azocane nitrogen, the Chloranil test must be used, as azocane presents a secondary amine[4].

  • Capping: Treat with 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes to truncate any unreacted sequences, ensuring a self-purifying workflow.

SPPS Start Fmoc-Deprotection (20% Piperidine) Activation Activation of Fmoc-Azocane-2-COOH (HATU / HOAt / DIPEA) Start->Activation Coupling Coupling to Resin-Bound Peptide (Extended Time: 4-6 hrs) Activation->Coupling Overcomes Steric Hindrance Wash Stringent Washing (DMF / DCM) Coupling->Wash Validation Kaiser / Chloranil Test (Self-Validation) Wash->Validation Validation->Start Incomplete (Re-couple)

Step-by-step SPPS workflow for coupling sterically hindered azocane-2-carboxylic acid.

Pharmacological Applications: Immuno-DASH Inhibition

A premier application of azocane-2-carboxylic acid is in the development of inhibitors for the DASH (Dipeptidyl Peptidase IV Activity and/or Structure Homologues) family, including DPP4, DPP8, and DPP9. These cytosolic proteases cleave dipeptides from the N-terminus of substrates, specifically recognizing a proline in the P1 position.

By substituting natural proline with azocane-2-carboxylic acid, researchers create highly potent, competitive inhibitors. The increased steric bulk prevents the enzyme's catalytic triad from properly aligning for amide bond hydrolysis, effectively trapping the enzyme. Such immuno-DASH inhibitors have been shown to induce macrophage pyroptosis and sensitize tumor cells to cytotoxic T-lymphocyte (CTL) killing, marking a breakthrough in cancer immunotherapy[5].

Conclusion

Azocane-2-carboxylic acid hydrochloride is far more than a simple structural curiosity; it is a precision-engineered tool for peptidomimetic drug discovery. By understanding the causality between its 8-membered ring structure, its conformational constraints, and its specific SPPS requirements, researchers can leverage this scaffold to unlock new therapeutic modalities, particularly in protease inhibition and structurally stabilized biologics.

Sources

Structural and Conformational Paradigm Shifts in Peptidomimetics: Azocane-2-carboxylic Acid Hydrochloride vs. L-Proline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide backbones represents a cornerstone of modern drug design. While L-proline is the biological gold standard for inducing conformational rigidity and β -turns, its susceptibility to prolyl endopeptidases and limited lipophilicity drive the need for synthetic homologues. Azocane-2-carboxylic acid hydrochloride[1], an 8-membered ring analogue, offers a radically different physicochemical profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural divergence, synthetic methodologies, and conformational dynamics between these two cyclic amino acids, providing actionable protocols for researchers engineering next-generation peptidomimetics.

Structural and Physicochemical Divergence

L-Proline (pyrrolidine-2-carboxylic acid) features a 5-membered ring that imposes a strict constraint on the peptide backbone's ϕ dihedral angle (typically restricted to ~ -65°). In contrast, azocane-2-carboxylic acid contains an 8-membered saturated nitrogen heterocycle. The expansion by three methylene units fundamentally alters the molecule's properties.

The larger ring introduces significant transannular steric interactions, relaxing the strict ϕ angle constraint while simultaneously increasing the steric bulk around the peptide bond. Furthermore, the unnatural lipophilic nature of the azocane side chain enhances the hydrophobic effect, which is critical for stabilizing folded peptide structures and improving passive cell membrane permeability[2].

Table 1: Quantitative Physicochemical & Structural Comparison

PropertyL-ProlineAzocane-2-carboxylic acid
Ring Size 5-membered (Pyrrolidine)8-membered (Azocane)
Chemical Formula C5H9NO2C8H15NO2
Molecular Weight 115.13 g/mol 157.21 g/mol (Free base)
Lipophilicity (LogP) Hydrophilic / Low LogPHighly Lipophilic / High LogP
Backbone Constraint Rigid ϕ angle (~ -65°)Relaxed ϕ angle, high transannular strain
Proteolytic Stability Susceptible to prolyl endopeptidasesHighly resistant to standard proteases
Conformational Dynamics and Cis-Trans Isomerization

The tertiary amide bond formed by cyclic amino acids uniquely populates both cis and trans conformations. In L-proline, the energy difference between the cis ( ω ≈ 0°) and trans ( ω ≈ 180°) states is relatively small, allowing it to act as a conformational switch in native proteins.

When transitioning to the 8-membered azocane ring, the conformational landscape shifts dramatically. Conformational analysis of 8-membered cyclic peptidomimetics reveals that the increased steric bulk of the azocane ring can force the preceding amide bond into rare geometries. For instance, specific stereoisomers of azocane derivatives have been shown to stabilize Type VIa β -turns—a rare motif typically bearing a cis amide bond—or adopt extended geometries that mimic the C(+) conformer of oxidized[Cys-Cys] motifs[3].

G Proline L-Proline (5-Membered Ring) CisTransPro Standard Cis-Trans Equilibrium Proline->CisTransPro Azocane Azocane-2-carboxylic acid (8-Membered Ring) CisTransAzo Sterically Driven Cis-Trans Shift Azocane->CisTransAzo BetaTurn Standard β-Turns (Type I / II) CisTransPro->BetaTurn RareTurn Rare/Extended Turns (Type VIa) CisTransAzo->RareTurn

Fig 1. Divergent conformational pathways induced by ring expansion from proline to azocane.

Synthetic Methodologies: Accessing the Azocane Scaffold

Synthesizing 8-membered rings is notoriously challenging due to unfavorable entropic factors and transannular strain (medium-ring effects). While early asymmetric syntheses utilized optically active β -keto esters followed by tetrazole formation and reduction[4], modern approaches heavily rely on Ring-Closing Metathesis (RCM) to generate these higher ring homologues[5].

Protocol 1: Synthesis of Azocane-2-carboxylic Acid via Ring-Closing Metathesis
  • Step 1: Precursor Assembly. Synthesize the α -allyl- α -amino ester diene precursor via tandem N-alkylation/ π -allylation.

    • Causality: This establishes the terminal alkenes required for the subsequent metathesis step, allowing access to higher ring homologues of enantioenriched proline[5].

  • Step 2: Ring-Closing Metathesis (RCM). Treat the diene with a 1st-generation Grubbs benzylidene ruthenium catalyst in dilute dichloromethane.

    • Causality: The 1st-generation catalyst is specifically chosen over the 2nd-generation imidazoline catalyst because the latter promotes extensive intermolecular oligomerization at the concentrations required for 8-membered ring formation[3].

  • Step 3: Alkene Hydrogenation. Subject the resulting azocine to catalytic hydrogenation (Pd/C, H2​ ).

    • Causality: Reduces the unsaturated macrocycle to the fully saturated azocane ring, eliminating alkene-induced conformational constraints.

  • Step 4: Deprotection and Salt Formation. Cleave the ester/protecting groups and precipitate with HCl.

    • Causality: The free base of azocane-2-carboxylic acid is an unstable oil; conversion to the hydrochloride salt[1] yields a bench-stable, highly pure powder suitable for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: NMR-Based Conformational Analysis

To validate the structural impact of substituting L-proline with azocane-2-carboxylic acid in a synthesized peptidomimetic, a rigorous NMR workflow is required to determine the cis/trans ratio of the tertiary amide bond[3].

Protocol 2: Thermodynamic Profiling of Peptidyl-Azocane Bonds
  • Step 1: Solvent Selection & Preparation. Dissolve the peptidomimetic in D2​O or CDCl3​ (depending on lipophilicity).

    • Causality: Deuterated solvents prevent the masking of critical aliphatic α -proton signals by solvent peaks, which are essential for identifying the azocane ring system.

  • Step 2: 1D 1H NMR Acquisition. Acquire a standard 1D spectrum to identify the α -proton chemical shifts.

    • Causality: The cis and trans rotamers of the tertiary amide bond exchange slowly on the NMR timescale, resulting in two distinct sets of peaks. Integration of the α -protons provides the initial equilibrium constant ( Keq​ ).

  • Step 3: 2D ROESY Analysis. Perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment with a mixing time of 200-300 ms.

    • Causality: For mid-sized peptidomimetics (~1000 Da), standard NOESY cross-peaks can cross zero due to the correlation time ( τc​ ). ROESY ensures positive cross-peaks, allowing unambiguous assignment of spatial proximity between the Hα​(i−1) and the azocane Hα​(i) (cis indicator) or Hδ​(i) (trans indicator).

  • Step 4: Thermodynamic Calculation. Perform Variable Temperature (VT) NMR from 298K to 350K.

    • Causality: By monitoring the coalescence of the cis and trans peaks, the activation energy ( ΔG‡ ) of the peptidyl-azocane isomerization can be calculated via the Eyring equation, quantifying the steric restriction imposed by the 8-membered ring.

Applications in Drug Development

The strategic replacement of L-proline with azocane-2-carboxylic acid serves two primary functions in pharmacology. First, the addition of three hydrophobic methylene units significantly increases the overall lipophilicity of the peptide, which is a proven strategy to enhance drug permeability across biological barriers[2]. Second, the unnatural 8-membered ring is not recognized by native prolyl endopeptidases, granting the peptidomimetic profound metabolic stability and extending its half-life in vivo.

References
  • [4] Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids. Tetrahedron Letters. 4

  • [1] EN300-201274 - EnamineStore (azocane-2-carboxylic acid hydrochloride). EnamineStore. 1

  • [3] Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. PubMed / NIH. 3

  • [5] α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry / ACS.5

  • [2] Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. ResearchGate. 2

Sources

The Biological Significance of Azocane Derivatives: A Technical Whitepaper on Scaffold Pharmacology and Therapeutic Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azocane Paradigm

Azocane (also known as heptamethyleneimine or octahydroazocine) is a fully saturated, eight-membered nitrogen-containing heterocyclic organic compound[1]. Historically, medicinal chemistry has heavily favored five- and six-membered aza-heterocycles (e.g., pyrrolidines and piperidines) due to their synthetic accessibility. However, the azocane ring is increasingly recognized as a "privileged structure" in modern drug discovery[2].

From an application scientist's perspective, the true biological significance of the azocane scaffold lies in its unique conformational flexibility. The eight-membered ring allows for dynamic steric accommodation, enabling the molecule to mimic the complex structural motifs of natural alkaloids[1]. This structural plasticity makes azocane derivatives highly valuable for developing targeted central nervous system (CNS) agents, potent antihypertensives, and emerging anti-infective therapies[1][3].

Mechanistic Grounding: Guanethidine and Sympathetic Blockade

To understand the pharmacological potential of azocane, one must examine its most clinically validated derivative: guanethidine ([2-(azocan-1-yl)ethyl]guanidine)[4]. Approved as a potent antihypertensive agent, guanethidine's efficacy is rooted in its ability to selectively inhibit postganglionic adrenergic transmission[5].

The Causality of Adrenergic Blockade: Guanethidine functions as a false neurotransmitter, and its mechanism is a masterclass in targeted cellular hijacking. The causality of its action is driven by its high affinity for the norepinephrine transporter (NET)[6]. Upon active transport into the presynaptic sympathetic neuron, guanethidine utilizes the vesicular monoamine transporter (VMAT) to concentrate within synaptic vesicles[4][6].

This initiates a self-validating depletion cycle: guanethidine physically displaces endogenous norepinephrine (NE) from the vesicles, leading to a gradual depletion of NE stores[4][6]. Concurrently, its accumulation exerts a local anesthetic-like effect on the nerve terminal membrane, disrupting the normal exocytotic machinery and preventing the release of any remaining NE upon the arrival of an action potential[4].

G Guanethidine Guanethidine (Azocane Derivative) NET Norepinephrine Transporter (NET) Guanethidine->NET Active Uptake VMAT Vesicular Monoamine Transporter (VMAT) NET->VMAT Intracellular Transport Vesicle Synaptic Vesicle (NE Displacement) VMAT->Vesicle Accumulation Blockade Adrenergic Blockade (Decreased SymTone) Vesicle->Blockade NE Depletion

Caption: Guanethidine mechanism: Active presynaptic uptake and vesicular NE displacement.

Emerging Therapeutic Frontiers

Beyond historical cardiovascular applications, the azocane scaffold is actively driving novel therapeutic developments across multiple indications.

A. Opioid Receptor Antagonism & Fentanyl Countermeasures

Recent synthetic expansions of the azocane core have yielded novel fentanyl analogues designed specifically to counteract opioid-induced respiratory depression[7]. By expanding the standard 7-membered core ring to a 5-azocane derivative, researchers identified lead candidates (e.g., Compounds 46, 53, and 69) that effectively block the antinociception of fentanyl[7]. The incorporation of the flexible 8-membered azocane ring alters the receptor binding kinetics, fundamentally shifting the pharmacological profile of the fentanyl analogue from a lethal agonist to a life-saving antagonist[7].

B. Antimicrobial and Anti-infective Agents

Azocane derivatives are being rigorously evaluated against resistant bacterial and fungal strains. The steric bulk and high lipophilicity of the 8-membered ring facilitate superior membrane penetration in pathogens[1][3]. Preliminary studies on analogous medium-sized aza-heterocycles demonstrate broad-spectrum efficacy, positioning azocane as a promising scaffold for overcoming antimicrobial resistance[3].

C. Spirocyclic Diamines in CNS Targeting

Spirocyclic diamines containing azocane rings have been synthesized to explore uncharted chemical space for CNS targets[8]. These rigidified yet conformationally unique scaffolds have demonstrated activity as micromolar inhibitors of the M4 muscarinic acetylcholine receptor (mAChR), highlighting the azocane ring's utility in neuropharmacology and targeted receptor modulation[8].

Data Presentation: Quantitative Biological Activity of Azocane & Related Scaffolds

The following table summarizes the quantitative pharmacological metrics of azocane derivatives and analogous medium-ring heterocycles across various biological targets:

Compound / DerivativeTarget / OrganismQuantitative MetricBiological SignificanceRef
Uleine (Bridged Azocane) Acetylcholinesterase (AChE)IC50 = 279 μMAlzheimer's disease model[1]
Uleine (Bridged Azocane) β-secretase (BACE1)IC50 = 180 nMAmyloid-β reduction[1]
Imidazoline-Oxazoline (10d) Bacteria and FungiMIC = 21.9 - 42.6 µg/mLBroad-spectrum anti-infective[3]
Benzosuberone (13 and 14) Staphylococcus aureusMIC = 125 µg/mLGram-positive targeting[3]
5-azocane derivatives (46, 53, 69) Opioid ReceptorsEffective Dose = 10 mg/kgFentanyl antinociception blockade[7]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step requires explicit analytical confirmation before progressing, ensuring that experimental artifacts do not confound biological readouts.

Protocol 1: Synthesis of Guanethidine (Azocane Alkylation and Guanylation)

Causality: This synthesis relies on step-wise nucleophilic substitutions. The initial alkylation requires a weak base to prevent over-alkylation of the secondary amine, while the reduction step requires strictly anhydrous conditions to prevent the violent quenching of the hydride reagent[4].

  • Alkylation: React azocane (heptamethyleneimine) with chloroacetonitrile in the presence of sodium carbonate (base) and toluene (solvent). Reflux the mixture to yield 1-(cyanomethyl)azocane[4].

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). Do not proceed until the secondary amine precursor spot is entirely consumed.

  • Reduction: Reduce the isolated 1-(cyanomethyl)azocane to the primary amine, 1-(2-aminoethyl)azocane, using lithium aluminum hydride (LiAlH4) in anhydrous ether[4].

    • Self-Validation: Perform Infrared (IR) spectroscopy. Confirm the complete disappearance of the sharp nitrile peak (~2200 cm⁻¹) and the appearance of primary amine N-H stretching bands.

  • Guanylation: React the validated primary amine with S-methylisothiourea sulfate in ethanol under heat to yield guanethidine sulfate[4].

    • Self-Validation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the integration and chemical shifts of the newly formed guanidine protons.

Protocol 2: In Vitro Antimicrobial & Biofilm Evaluation of Azocane Derivatives

Causality: Assessing both planktonic (MIC) and biofilm-forming states is critical. The azocane ring's unique lipophilicity may differentially impact its ability to penetrate the extracellular polymeric substance (EPS) of a biofilm compared to targeting free-floating cells[3].

  • Inoculum Preparation: Culture the target strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) in Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Self-Validation: Measure the OD600 to standardize the suspension to a 0.5 MacFarland equivalent, ensuring a consistent starting Colony Forming Unit (CFU) count[3].

  • MIC Microtiter Assay: In a sterile 96-well plate, perform serial dilutions of the synthesized azocane derivatives (range: 1 - 2500 µg/mL). Add the standardized bacterial suspension[3].

  • Viability Readout: Incubate at 37°C for 24 hours. Add resazurin dye to all wells.

    • Self-Validation: The lowest concentration preventing the colorimetric shift of resazurin (from non-fluorescent blue to fluorescent pink) is recorded as the MIC[3]. This provides an objective metabolic readout, eliminating the subjectivity of visual turbidity assessments.

  • Biofilm Eradication Assay: Culture the bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose to induce biofilm formation. After a 24-hour treatment with the azocane derivative, wash the wells to remove planktonic cells. Stain the remaining matrix with 0.1% Crystal Violet, solubilize with 95% ethanol, and read absorbance at 595 nm[3].

Workflow Synthesis 1. Chemical Synthesis Azocane Alkylation ChemVal 2. Structural Validation IR, NMR, MS Synthesis->ChemVal Purified Intermediate BioAssay 3. Biological Evaluation MIC & Biofilm Assays ChemVal->BioAssay Verified Structure HitIdent 4. Hit Identification Lead Compound Selection BioAssay->HitIdent Efficacy Data HitIdent->Synthesis SAR Feedback

Caption: Iterative and self-validating workflow for azocane derivative drug discovery.

Conclusion

The azocane scaffold has successfully transitioned from a historical footnote in cardiovascular pharmacology to a highly versatile, privileged structure in modern drug discovery. The eight-membered ring's unique steric and conformational properties allow medicinal chemists to precisely tune biological activity. Whether acting as a false neurotransmitter for adrenergic blockade, modulating opioid receptors to reverse fentanyl toxicity, or penetrating bacterial biofilms, azocane derivatives represent a critical and expanding frontier in therapeutic development.

References

  • Grokipedia. azocane - Grokipedia. Retrieved from: [Link]

  • PubChem - NIH. Guanethidine | C10H22N4 | CID 3518. Retrieved from:[Link]

  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from:[Link]

  • PMC - NIH. Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. Retrieved from:[Link]

Sources

The Carboxylic Acid Paradigm: Advanced Strategies for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Historically, the construction of complex heterocyclic scaffolds in medicinal chemistry relied heavily on multistep polar bond formations, often requiring sensitive organometallic reagents or harsh dehydrating conditions. However, the ubiquitous, bench-stable, and structurally diverse carboxylic acid has emerged as a premier precursor for heterocycle synthesis.

This technical guide explores two distinct, state-of-the-art mechanistic paradigms for synthesizing novel heterocyclic compounds directly from carboxylic acids:

  • Condensation-Dehydration Pathways: Utilizing modern coupling reagents (e.g., HBTU) or microdroplet environments to bypass the harsh conditions of classical Phillips-Ladenburg reactions.

  • Radical Decarboxylative Cross-Coupling (DCC): Leveraging metallaphotoredox catalysis to extrude CO₂ and forge C(sp³)–C(sp²) bonds, enabling the late-stage functionalization of complex heterocycles.

By understanding the causality behind these experimental choices, drug development professionals can streamline synthetic routes, improve atom economy, and rapidly expand chemical space.

Paradigm I: Condensation-Dehydration (Benzimidazole Scaffolds)

The Causality of Activation

The benzimidazole core is a privileged scaffold in pharmacology, present in numerous clinically used drugs[1]. The foundational method for its synthesis—the Phillips-Ladenburg reaction—involves the direct condensation of an o-phenylenediamine with a carboxylic acid. However, because the carboxylic acid carbon is only weakly electrophilic, this classical approach requires strong mineral acids (e.g., polyphosphoric acid or aqueous HCl) and prolonged heating[1][2]. These harsh conditions severely limit substrate scope, often destroying sensitive functional groups[1].

To solve this, modern methodologies focus on in situ electrophilic activation . By converting the carboxylic acid into a highly reactive intermediate (such as an active ester), the activation energy for nucleophilic attack by the diamine is drastically lowered.

Modern Activation Strategies
  • HBTU-Promoted Methodology: Utilizing N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base (DIPEA) rapidly converts the acid into a benzotriazole active ester. This allows the initial amide bond formation to occur at room temperature, followed by a mild reflux to drive cyclodehydration[1].

  • Microdroplet Acceleration: A metal-free, ultra-fast alternative utilizes nano-electrospray (nESI) ionization. In electrostatically charged microdroplets, the extraordinary acidity at the droplet surface protonates the carboxylic acid, turning it into a potent C-centered electrophile. This accelerates the bimolecular reaction by orders of magnitude compared to bulk solution, driven further by limited solvation at the interface[3].

G A Carboxylic Acid (R-COOH) B HBTU + DIPEA Activation A->B C Active Ester Intermediate B->C Rapid conversion D o-Phenylenediamine Addition C->D E Acyclic Amide Intermediate D->E Nucleophilic attack F Cyclodehydration (Mild Reflux) E->F G 2-Substituted Benzimidazole F->G -H2O

Mechanistic pathway of HBTU-promoted benzimidazole synthesis from carboxylic acids.

Protocol: HBTU-Promoted One-Pot Synthesis

This self-validating protocol ensures high yields by separating the activation and cyclization phases, preventing unwanted side reactions[1].

Reagents: Carboxylic acid (1.0 equiv), N-ethyldiisopropylamine (DIPEA, 1.9 equiv), HBTU (2.0 equiv), o-phenylenediamine (1.0 equiv), Toluene or DMF (solvent). Step-by-Step Procedure:

  • Acid Activation: Dissolve the commercially available carboxylic acid (1.0 equiv) in 30 mL of toluene (or DMF for highly polar substrates). Add DIPEA (1.9 equiv) and stir the solution for 10 minutes at room temperature to ensure complete deprotonation.

  • Esterification: Add HBTU (2.0 equiv) to the stirring solution. Stir for an additional 10 minutes. Causality check: The solution may change color as the active ester forms; prolonged stirring here is unnecessary and may lead to degradation.

  • Amide Formation: Introduce o-phenylenediamine (1.0 equiv) to the reaction mixture. Stir at room temperature for 4 hours. TLC monitoring should indicate the disappearance of the active ester and the formation of the highly polar acyclic amide intermediate.

  • Cyclodehydration: Heat the reaction mixture under reflux for 3 hours to drive the elimination of water and close the imidazole ring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Paradigm II: Radical Decarboxylative Cross-Coupling (DCC)

Overcoming the Limits of Polar Synthesis

The traditional synthesis of C-arylated saturated heterocycles (e.g., substituted morpholines or piperidines) relies on polar bond analysis. This often dictates bespoke, multistep routes involving Suzuki-Miyaura couplings followed by hydrogenation, or the use of sensitive organometallic reagents (e.g., Negishi coupling)[4].

Decarboxylative cross-coupling (DCC) fundamentally disrupts this logic. By harnessing the power of radicals, native carboxylic acids—the most versatile diversity inputs in medicinal chemistry—can be directly coupled with aryl halides[4]. The causality is elegant: extruding CO₂ from a carboxylic acid generates a transient C(sp³)-centered radical, which is rapidly captured by a transition metal catalyst to forge a new C(sp³)–C(sp²) bond[4][5].

Fe/Ni Metallaphotoredox Catalysis

While early DCC methods required the pre-activation of acids into Redox Active Esters (RAEs)[4], recent breakthroughs utilize dual iron/nickel metallaphotoredox catalysis to achieve direct decarboxylation. An inexpensive FeCl₃ cocatalyst, paired with a pyridine carboxamidine Ni catalyst, allows for the preferential coupling of aryl iodides to carboxylic acids under light irradiation[5]. This system operates with remarkably low catalyst loading (3 mol %) on the benchtop and tolerates sensitive functional groups, including aldehydes and pre-existing heterocycles[5].

G Acid Carboxylic Acid (Csp3 precursor) Fe Fe Photocatalyst (Light Activation) Acid->Fe Radical Alkyl Radical (Csp3•) + CO2 Fe->Radical Decarboxylation Ni3 Ni(III)-Ar-Alkyl (Radical Capture) Radical->Ni3 Radical Capture ArX Aryl Halide (Ar-X) Ni2 Ni(II)-Ar Complex (Oxidative Addition) ArX->Ni2 Ni1 Ni(0) Catalyst Ni1->Ni2 Oxidative Addition Ni2->Ni3 Ni3->Ni1 Catalyst Regeneration Prod Cross-Coupled Heterocycle Ni3->Prod Reductive Elimination

Fe/Ni dual-catalyzed metallaphotoredox decarboxylative cross-coupling cycle.

Protocol: Fe/Ni Dual-Catalyzed Decarboxylative Arylation

Reagents: Heterocyclic carboxylic acid (1.5 equiv), Aryl iodide (1.0 equiv), FeCl₃ (3 mol %), Ni(cod)₂ (3 mol %), Pyridine carboxamidine ligand (3 mol %), Base (e.g., Cs₂CO₃), Photoredox solvent (e.g., DMF/THF). Step-by-Step Procedure:

  • Preparation of Catalyst Matrix: In a nitrogen-filled glovebox (to protect the Ni(0) precursor), combine Ni(cod)₂ (3 mol %) and the pyridine carboxamidine ligand (3 mol %) in dry THF. Stir for 15 minutes to pre-form the active nickel complex.

  • Reaction Assembly: To a rigorously dried photoreactor vial, add the heterocyclic carboxylic acid (1.5 equiv), aryl iodide (1.0 equiv), FeCl₃ (3 mol %), and base.

  • Initiation: Transfer the pre-formed Ni catalyst solution into the reaction vial. Seal the vial and remove it from the glovebox.

  • Photochemical Decarboxylation: Irradiate the stirring mixture with Blue LEDs (approx. 440-450 nm) at room temperature for 16–24 hours. Causality check: A cooling fan must be used to maintain ambient temperature, as thermal degradation of the radical intermediates will drastically reduce yield.

  • Quenching and Isolation: Turn off the light source, dilute the mixture with diethyl ether, and filter through a short pad of silica to remove metal salts. Concentrate the filtrate and purify via preparative HPLC or flash chromatography.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the desired scale, available equipment, and substrate fragility. The table below summarizes the quantitative operational metrics across the methodologies discussed.

Synthetic MethodologyPrimary ApplicationCatalyst / ReagentReaction TimeTempTypical YieldRef
Phillips-Ladenburg Simple BenzimidazolesPolyphosphoric Acid / HCl2–6 hours>100°C40–65%[2]
HBTU-Promoted Functionalized BenzimidazolesHBTU / DIPEA7 hoursRT to Reflux75–92%[1]
Microdroplet Synthesis Ultra-fast screeningNone (nESI charged droplets)< 1 minuteAmbientMod–High[3]
Fe/Ni Metallaphotoredox C(sp³)-C(sp²) Heterocycle CouplingFeCl₃ / Ni / Blue LED16–24 hoursAmbient41–68%[5]

Conclusion

The transformation of carboxylic acids into complex heterocycles represents a masterclass in synthetic evolution. By shifting away from harsh, brute-force dehydrations toward intelligent activation (HBTU) and radical-mediated pathways (Fe/Ni DCC), chemists can now execute late-stage functionalizations with unprecedented precision. For drug development professionals, integrating these self-validating protocols reduces step counts, preserves sensitive pharmacophores, and unlocks previously inaccessible chemical space.

References

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. nih.gov.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. benchchem.com.
  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to proton
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. nih.gov.

Sources

Unlocking the Pharmacological Potential of Azocane-2-Carboxylic Acid Hydrochloride: A Privileged Scaffold in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from planar, rigid molecules to three-dimensional, conformationally diverse scaffolds is a critical strategy for addressing challenging biological targets. Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) represents a highly specialized, unnatural 8-membered cyclic α -amino acid. As a homologue of proline and pipecolic acid, it serves as a privileged building block in peptidomimetic design. This technical guide explores the causality behind its unique physicochemical properties, its role in modulating complex enzymatic targets (such as Pin1 and BACE1), and provides a self-validating experimental protocol for incorporating this scaffold into novel therapeutic agents.

Physicochemical Profiling: The 8-Membered Ring Advantage

The selection of a core heterocyclic scaffold profoundly influences a drug candidate's solubility, permeability, and target engagement. While the 6-membered piperidine ring (pipecolic acid) is a stalwart in medicinal chemistry, it is conformationally restricted to a stable chair conformation. In contrast, the 8-membered azocane ring possesses significant conformational freedom, allowing it to access multiple low-energy states[1].

This flexibility is not merely a structural curiosity; it is the causal driver for "induced-fit" binding in deep, hydrophobic protein pockets that rigid rings cannot access. Furthermore, the two-carbon expansion from piperidine to azocane significantly alters the lipophilicity profile, which is critical for central nervous system (CNS) penetrance and membrane permeability.

Table 1: Comparative Physicochemical Properties of Cyclic α -Amino Acid Scaffolds
PropertyAzocane (8-membered)Piperidine (6-membered)Pyrrolidine (5-membered)
Molecular Weight (Base Scaffold) 113.20 g/mol 85.15 g/mol 71.12 g/mol
Calculated LogP ~1.870.840.46
pKa (Conjugate Acid) 11.111.2211.27
Conformational State Highly flexible (multiple states)Rigid (stable chair)Moderately flexible (envelope)
Therapeutic Utility Induced-fit binding, CNS targetsBroad-spectrum, rigid spacingTight turn induction

Data synthesized from comparative scaffold analyses[1].

Biological Targets & Pharmacological Activity

The biological activity of azocane-2-carboxylic acid derivatives is primarily realized when the scaffold is integrated into larger peptidomimetic structures or small-molecule inhibitors. Its unique geometry has been successfully deployed against several high-value therapeutic targets.

Peptidyl-Prolyl Isomerase (Pin1) Inhibition

Pin1 is an enzyme that catalyzes the cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs, playing a critical role in cell cycle progression and cancer pathogenesis. Traditional Pin1 inhibitors often suffer from excessive aromatic planarity, leading to poor bioavailability and off-target toxicity.

By incorporating an aliphatic azocane substituent, researchers have successfully reduced aromatic planarity while imparting the necessary conformational flexibility to orient the carboxylic acid group directly into the enzyme's phosphate-binding site[2]. The 8-membered ring provides the exact steric bulk required to lock the inhibitor into the active site, yielding low micromolar inhibition ( IC50​≈3.0μM ) that rigid 5- or 6-membered rings fail to achieve[2].

Neurodegenerative Targets: BACE1 and AChE

The bridged azocane system is a prominent structural feature in neuroactive natural alkaloids, such as uleine and manzamines[3]. Synthetic derivatives utilizing the azocane-2-carboxylic acid core mimic these natural products to target Alzheimer's disease pathways. Specifically, the conformational adaptability of the azocane ring facilitates the dual inhibition of acetylcholinesterase (AChE, IC50​=279μM ) and β -secretase (BACE1, IC50​=180nM )[3]. By binding to the "flap-open" conformation of BACE1, azocane derivatives enhance cholinergic signaling while simultaneously reducing amyloid- β aggregation.

MechanisticPathway A Azocane-2-Carboxylic Acid Scaffold B Conformational Flexibility A->B enables C Pin1 Isomerase Inhibition B->C deep pocket binding D BACE1 / AChE Inhibition B->D induced fit E Cell Cycle Arrest (Anticancer) C->E blocks pSer/Thr-Pro isomerization F Reduced Amyloid-β (Neuroprotection) D->F prevents APP cleavage

Mechanistic pathways of azocane-2-carboxylic acid derivatives in Pin1 and BACE1 inhibition.

Synthetic Integration & Self-Validating Experimental Protocol

To harness the biological activity of azocane-2-carboxylic acid hydrochloride, it must be synthetically integrated into a target sequence. The synthesis of α -alkylated azocane-2-carboxylic acids typically begins from optically active β -keto esters via tetrazole formation, reduction, and oxidation, yielding excellent enantiomeric excess (>96%)[4].

Below is a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol designed to evaluate the kinetic binding advantage of the azocane scaffold against a target enzyme (e.g., Pin1) using Surface Plasmon Resonance (SPR).

Protocol: Synthesis and Kinetic Validation of an Azocane-Peptidomimetic

Scientific Causality & Trustworthiness: This protocol employs a parallel synthesis using pipecolic acid (the 6-membered homologue) as a baseline control. By comparing the SPR sensorgrams of the two resulting molecules, the protocol self-validates whether the observed binding affinity ( KD​ ) is causally linked to the 8-membered ring's conformational flexibility.

Step 1: Scaffold Preparation and Protection

  • Convert Azocane-2-carboxylic acid hydrochloride to its Fmoc-protected derivative (Fmoc-Azo-OH) using Fmoc-OSu and NaHCO3​ in a 1:1 dioxane/water mixture.

  • Acidify to pH 2.0 using 1M HCl, extract with ethyl acetate, and dry over MgSO4​ .

Step 2: Solid-Phase Peptide Synthesis (SPPS)

  • Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Deprotect the resin using 20% piperidine in DMF (2 x 10 min).

  • Coupling: Dissolve 3.0 equivalents of Fmoc-Azo-OH (or Fmoc-Pipecolic acid for the control), 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 2 hours.

    • Note: The steric bulk of the 8-membered ring requires extended coupling times compared to standard linear amino acids.

  • Cap unreacted sites using acetic anhydride/pyridine (1:1) for 15 minutes.

  • Continue standard SPPS cycles to complete the desired peptidomimetic sequence.

Step 3: Cleavage and Purification

  • Cleave the peptide from the resin using a cocktail of TFA/TIS/ H2​O (95:2.5:2.5) for 3 hours at room temperature.

  • Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.

  • Purify via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA to achieve >95% purity.

Step 4: Surface Plasmon Resonance (SPR) Binding Assay

  • Immobilize the target protein (e.g., recombinant human Pin1) onto a CM5 sensor chip via standard amine coupling.

  • Inject serial dilutions (0.1 μM to 10 μM ) of the azocane-peptidomimetic and the pipecolic acid control over the chip at a flow rate of 30 μL/min .

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​ ). The azocane derivative should exhibit a superior kon​ due to its ability to undergo induced-fit conformational changes within the binding pocket.

ProtocolWorkflow S1 Step 1: Scaffold Prep (Fmoc-Azocane-2-OH) S2 Step 2: SPPS Coupling (HATU/DIPEA on Resin) S1->S2 S3 Step 3: Cleavage & Deprotection (TFA/TIS/H2O) S2->S3 S4 Step 4: HPLC Purification (>95% Purity) S3->S4 S5 Step 5: SPR Binding Assay (Target: Pin1 / BACE1) S4->S5 S6 Step 6: Kinetic Analysis (kon, koff, KD determination) S5->S6 Control Parallel Control: Pipecolic Acid (6-membered) Control->S2 Baseline Comparison

Step-by-step experimental workflow for synthesizing and validating azocane-based peptidomimetics.

ADME Considerations & Lead Optimization

While the azocane scaffold offers distinct pharmacodynamic advantages, its pharmacokinetic profile requires careful optimization. The inclusion of an 8-membered ring increases the molecular weight and lipophilicity (LogP ~1.87) compared to smaller cyclic amines[1].

In array synthesis and lead optimization, medicinal chemists must monitor for "LogP drift" —the phenomenon where increasing lipophilicity leads to higher failure rates due to poor aqueous solubility and increased non-specific protein binding. However, for CNS targets like BACE1, this elevated lipophilicity is highly advantageous, as it directly correlates with improved Blood-Brain Barrier (BBB) permeation. To mitigate potential Cytochrome P450 metabolism driven by the highly lipophilic ring, strategic fluorination or the introduction of polar functional groups on the adjacent peptide chain is recommended.

References

  • Georg, G. U., et al. (1992). Asymmetric synthesis of α -alkylated α -amino acids: azocane-2-carboxylic acids. University of Minnesota / Tetrahedron Letters. Retrieved from[4]

  • BenchChem Technical Support Team. (2025). Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. BenchChem. Retrieved from [1]

  • Grokipedia. Azocane: Pharmaceutical Applications and Alkaloid Derivatives. Retrieved from [3]

  • National Institutes of Health (NIH) / PMC. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds. Retrieved from[2]

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Methodological & Application

Application Note: Fmoc-Protection of Azocane-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Azocane-2-carboxylic acid is an eight-membered saturated nitrogen heterocycle. As a homologue of pipecolic acid, it serves as a conformationally constrained amino acid critical for synthesizing peptidomimetics with enhanced proteolytic stability and target affinity. Commercially, it is frequently supplied as a hydrochloride salt (CAS: 1803565-99-2) (). To successfully incorporate this non-canonical amino acid into Solid-Phase Peptide Synthesis (SPPS), the secondary amine must be temporarily masked using the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group (1)[1].

Mechanistic Rationale & Reagent Selection

The installation of the Fmoc group relies on the nucleophilic attack of the secondary amine onto an electrophilic Fmoc donor (2)[2].

  • Fmoc-OSu vs. Fmoc-Cl: While Fmoc-Cl is highly reactive, it is prone to moisture degradation and can promote the formation of Fmoc-dipeptide byproducts via mixed anhydride intermediates. 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) is selected as the optimal reagent because it is milder, highly chemoselective, and minimizes oligomerization (2)[2].

  • Base Stoichiometry (The Causality of Equivalents): Because the substrate is a hydrochloride salt, precisely controlled basicity is required. One equivalent of sodium carbonate ( Na2​CO3​ ) is immediately consumed to neutralize the HCl salt. An additional 1.5 equivalents are required to deprotonate the carboxylic acid (ensuring aqueous solubility) and to maintain the amine in its unprotonated, nucleophilic state (pH ~9-10) ()[].

  • Solvent System: A biphasic or mixed solvent system (Water/1,4-Dioxane) is critical. Water dissolves the amino acid salt and the inorganic base, while 1,4-dioxane solvates the lipophilic Fmoc-OSu, allowing the reaction to proceed efficiently at the solvent interface ()[].

Workflow & Logical Relationships

FmocProtection A Azocane-2-carboxylic acid HCl B Neutralization & Deprotonation (Na2CO3, H2O, pH 9-10) A->B  Remove HCl C Fmoc-OSu Addition (Dioxane, 0°C → RT) B->C  Nucleophilic Attack D Phase Separation (Wash with Et2O) C->D  Remove Byproducts E Acidification (1M HCl to pH 2) D->E  Protonate Carboxylate F Extraction & Drying (EtOAc, Na2SO4) E->F  Isolate Product G Fmoc-Azocane-2-carboxylic acid (Pure Product) F->G

Fig 1: Logical workflow for the Fmoc-protection of azocane-2-carboxylic acid hydrochloride.

Quantitative Data & Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Azocane-2-carboxylic acid HCl193.671.001.94 g (10 mmol)Substrate
Sodium Carbonate ( Na2​CO3​ )105.992.502.65 g (25 mmol)Base / Buffer
Fmoc-OSu337.331.103.71 g (11 mmol)Fmoc Donor
Deionized Water18.02-20 mLAqueous Solvent
1,4-Dioxane88.11-20 mLOrganic Solvent

Experimental Protocol

Step 1: Substrate Preparation and Neutralization

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 2.65 g of Na2​CO3​ in 20 mL of deionized water.

  • Slowly add 1.94 g of Azocane-2-carboxylic acid hydrochloride to the basic solution. Stir until completely dissolved. Note: Effervescence may occur as the HCl is neutralized.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath ()[].

Step 2: Fmoc Coupling 5. Dissolve 3.71 g of Fmoc-OSu in 20 mL of 1,4-dioxane. 6. Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 15 minutes via an addition funnel, maintaining the temperature at 0 °C. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours ()[].

Step 3: Workup and Purification 8. Dilute the reaction mixture with an additional 30 mL of water. 9. Transfer to a separatory funnel and wash the aqueous layer with Diethyl Ether ( 2×30 mL). Causality: This step is critical to extract unreacted Fmoc-OSu and any neutral organic byproducts (e.g., dibenzofulvene), while the product remains in the aqueous layer as a water-soluble sodium carboxylate ()[]. 10. Transfer the washed aqueous layer to an Erlenmeyer flask and cool to 0 °C. 11. Carefully acidify the aqueous layer to pH 1–2 by dropwise addition of 1M HCl. Causality: Acidification protonates the carboxylate, rendering the Fmoc-protected amino acid highly lipophilic and insoluble in water ()[]. 12. Extract the resulting milky suspension with Ethyl Acetate (EtOAc) ( 3×40 mL). 13. Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ . 14. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Fmoc-Azocane-2-carboxylic acid. Purify via flash column chromatography if necessary.

Self-Validating System & Analytical Verification

To ensure the integrity of the protocol, the following validation checks must be integrated into the workflow:

  • In-Process pH Monitoring: The pH must remain ≥9 during the coupling phase. If the pH drops below 8, the secondary amine will protonate, stalling the nucleophilic attack.

  • TLC Verification: Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The starting material is UV-inactive, whereas the Fmoc-protected product is strongly UV-active at 254 nm due to the fluorenyl chromophore (1)[1].

  • Kaiser (Ninhydrin) Test: Perform a Kaiser test on the aqueous phase before acidification. A negative result (pale yellow) confirms the complete consumption of the secondary amine. A positive result (blue/purple) indicates incomplete protection.

  • LC-MS Confirmation: The final product should be analyzed via LC-MS. Look for the [M+H]+ peak corresponding to the expected mass of Fmoc-Azocane-2-carboxylic acid ( C23​H25​NO4​ , Exact Mass: 379.18).

Sources

Application Note: Advanced Coupling Protocols for Azocane-2-Carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Dual Steric Challenge

Azocane-2-carboxylic acid (Aca) is an unnatural, eight-membered cyclic α-amino acid. Structurally homologous to proline and pipecolic acid, it is utilized in rational drug design to induce rigid conformational turns, enhance lipophilicity, and provide severe proteolytic stability. However, incorporating Aca into a peptide backbone presents significant synthetic bottlenecks:

  • Transannular Strain & Shielding: The eight-membered azocane ring undergoes complex puckering to minimize Prelog (transannular) strain. This creates a bulky steric "umbrella" that physically obstructs both the α-carboxyl group (hindering activation) and the secondary amine (hindering subsequent acylation).

  • The Hydrochloride Salt Factor: Aca is commercially supplied as a hydrochloride (HCl) salt. In SPPS, trace acids will protonate the tertiary amine bases (like DIPEA) required for coupling, stalling the activation step if not stoichiometrically compensated.

  • Secondary Amine Acylation: Once Aca is successfully coupled, its N-terminus becomes a highly hindered secondary amine. Subsequent couplings onto this nitrogen are kinetically unfavorable, drastically increasing the risk of side reactions such as chain-terminating guanidinylation.

Reagent Selection Strategy

Standard carbodiimide chemistry (e.g., DIC/HOBt) lacks the electrophilic potency to drive Aca couplings to completion[1]. Success requires the strategic use of highly reactive uronium/aminium or phosphonium salts.

Table 1: Coupling Reagent Comparison for Azocane-2-Carboxylic Acid
Coupling ReagentActive Species GeneratedGuanidinylation RiskRecommended Application
HATU OAt (7-azabenzotriazole)High (if reaction is slow)Coupling Aca to the peptide chain. The pyridine nitrogen of HOAt provides anchimeric assistance[2],.
COMU Oxyma PureLowMicrowave-assisted SPPS (MA-SPPS); a safer, non-explosive alternative to HATU[3].
PyAOP OAt (7-azabenzotriazole)NoneCoupling the next amino acid onto the Aca secondary amine. Avoids capping the chain.

Reaction Workflow & Pathway

G Aca_HCl Azocane-2-carboxylic acid (HCl Salt) Base Neutralization (+1 eq DIPEA) Aca_HCl->Base Deprotonation Aca_Free Free Carboxylate Intermediate Base->Aca_Free - DIPEA•HCl Activator Activation (HATU / COMU) Aca_Free->Activator Base-mediated Active_Ester OAt / Oxyma Active Ester Activator->Active_Ester + HOAt / Oxyma Resin Resin-Bound Peptide Amine Active_Ester->Resin Aminolysis Peptide Coupled Peptide (Sterically Hindered) Resin->Peptide Peptide Bond

Workflow for the neutralization, activation, and coupling of Azocane-2-carboxylic acid HCl salt.

Experimental Protocols

Protocol A: Coupling Azocane-2-Carboxylic Acid TO the Peptide Resin

Causality Insight: Because Aca is an HCl salt, an exact stoichiometric adjustment is required. If a standard protocol uses 4 equivalents (eq) of amino acid and 8 eq of DIPEA, the HCl salt will consume 4 eq of DIPEA just for neutralization, leaving an insufficient basic environment for HATU activation. You must add an additional 1 eq of base per eq of Aca-HCl.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N-methylpyrrolidone (NMP). NMP is prioritized over DMF due to its superior solvating properties for hindered, aggregating sequences[1].

  • Pre-Neutralization & Activation: In a separate vial, dissolve 4.0 eq of Fmoc-Azocane-2-carboxylic acid hydrochloride and 3.9 eq of HATU[2] in a minimal volume of NMP.

  • Base Addition: Add 9.0 eq of N,N-Diisopropylethylamine (DIPEA) to the vial. (Calculation: 4.0 eq to neutralize the HCl salt + 5.0 eq to mediate the HATU activation).

  • Pre-activation: Allow the mixture to stand for 2–3 minutes to ensure complete formation of the highly reactive OAt active ester.

  • Coupling: Transfer the activated solution to the resin vessel.

  • Reaction Conditions: Agitate at room temperature for 2 hours. For highly hindered sequences, utilize Microwave-Assisted SPPS (MA-SPPS) at 75°C for 10 minutes to overcome the activation energy barrier[1].

  • Validation: Wash the resin thoroughly and perform a standard Kaiser test. A negative result (yellow beads) indicates successful coupling and depletion of primary amines.

Protocol B: Coupling the Next Amino Acid ONTO the Azocane N-Terminus

Causality Insight: The N-terminus of Aca is a bulky secondary amine. Using uronium salts (like HATU) for the subsequent coupling is dangerous; if the acylation is slow due to steric clash, the unreacted secondary amine will attack the uronium carbon, forming a stable guanidinium cap that permanently terminates peptide synthesis. Phosphonium reagents (PyAOP) must be used instead.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the Aca secondary amine.

  • Reagent Preparation: Dissolve 4.0 eq of the incoming Fmoc-amino acid and 4.0 eq of PyAOP in NMP.

  • Activation: Add 8.0 eq of DIPEA to the solution and pre-activate for 3 minutes.

  • Coupling: Add the mixture to the resin. Due to severe steric hindrance, agitate overnight at room temperature, or apply MA-SPPS at 75°C for 15–20 minutes[1].

  • Validation (Critical Step): Do not use the Kaiser test, as it relies on primary amines to form Ruhemann's purple. Secondary amines yield false negatives. Instead, perform a Chloranil test or De Clercq test . A successful coupling is indicated by the absence of blue/green color on the resin beads.

  • Double Coupling: If the Chloranil test is positive, repeat steps 2–5 using a different coupling chemistry (e.g., symmetric anhydride or acyl fluoride generation via DAST) to force the reaction to completion.

References

  • [2] Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Globalso URL: [Link]

Sources

Application Note: High-Efficiency Incorporation of Azocane-2-Carboxylic Acid Hydrochloride into Peptide Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in Solid-Phase Peptide Synthesis (SPPS) using advanced uronium coupling and microwave assistance.

Mechanistic Insights: The Conformational Power of the Azocane Ring

Azocane-2-carboxylic acid (Aca) is an unnatural, 8-membered cyclic α -amino acid[1]. As a higher homologue of proline (5-membered) and pipecolic acid (6-membered), the azocane ring introduces profound structural constraints into peptide backbones.

From a structural biology perspective, the incorporation of this bulky cyclic amino acid serves three primary functions:

  • Conformational Restriction: The 8-membered ring heavily restricts the ϕ and ψ dihedral angles of the peptide backbone, often stabilizing specific β -turn motifs or polyproline type II (PPII) helices[2].

  • Cis/Trans Isomerization: Unlike primary amino acids which overwhelmingly favor the trans amide bond, the secondary amine of the azocane ring significantly lowers the energy barrier between cis and trans conformers, allowing for unique structural folding[2].

  • Proteolytic Stability: The unnatural bulk completely occludes the active sites of endogenous proteases, drastically increasing the half-life of the peptide in vivo.

The Chemical Bottleneck

While the structural benefits are immense, the chemical reality of SPPS with azocane-2-carboxylic acid hydrochloride[3] is notoriously difficult. The secondary amine is buried under the steric bulk of the 8-membered ring's transannular interactions. During SPPS, coupling the next amino acid onto the N-terminus of the azocane residue is kinetically unfavorable[4]. Standard coupling reagents (like HBTU or DIC) will fail, leading to truncated sequences. However, cyclic amino acids inherently resist epimerization via the oxazolone mechanism, meaning we can apply highly aggressive coupling conditions (e.g., elevated temperatures, hyper-reactive esters) without risking loss of chirality[5].

Mechanism N1 8-Membered Azocane Ring N2 Severe Steric Hindrance N1->N2 N3 Restricted Phi/Psi Angles N2->N3 N4 Cis/Trans Amide Isomerization N2->N4 N5 Proteolytic Resistance N3->N5 N6 Enhanced Target Affinity N4->N6 N5->N6

Fig 1. Conformational and pharmacological downstream effects of the azocane ring.

Experimental Workflow & Protocols

To successfully incorporate this building block, the workflow must be divided into two phases: Solution-Phase Preparation (converting the HCl salt to an SPPS-compatible Fmoc derivative) and Solid-Phase Elongation (utilizing advanced coupling chemistry).

Workflow A Azocane-2-carboxylic acid HCl (Starting Material) B Neutralization & Fmoc-OSu (Solution Phase) A->B C Fmoc-Azocane-2-OH (Purified Building Block) B->C D SPPS: Coupling to Peptide-Resin (DIC/OxymaPure) C->D E Fmoc Deprotection (20% Piperidine/DMF x2) D->E F SPPS: Acylation of Azocane N-terminus (COMU/DIEA, Microwave) - CRITICAL E->F G Elongation & TFA Cleavage F->G

Fig 2. End-to-end workflow for Azocane-2-carboxylic acid incorporation.

Protocol A: Solution-Phase Fmoc Protection

Causality: The commercially available hydrochloride salt[3] cannot be loaded directly onto a resin or coupled without uncontrolled side reactions. It must be neutralized and protected.

  • Dissolution & Neutralization: Dissolve 10 mmol of Azocane-2-carboxylic acid hydrochloride in 20 mL of 10% aqueous Na2​CO3​ . The base neutralizes the HCl salt, generating the free secondary amine nucleophile.

  • Fmoc Addition: Cool the solution to 0°C in an ice bath. Slowly add 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dissolved in 20 mL of 1,4-dioxane.

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight. The biphasic nature ensures the N-hydroxysuccinimide byproduct remains in the aqueous layer.

  • Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2.0 using 1M HCl (perform carefully on ice). Extract the precipitating Fmoc-Azocane-2-OH with ethyl acetate (3 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the Fmoc-protected building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Causality: Coupling the Fmoc-Azocane-2-OH to the resin is standard, as its carboxyl group is relatively unhindered. However, coupling the next amino acid onto the azocane nitrogen requires COMU, a third-generation uronium salt. COMU generates a highly reactive ester, and its morpholino group acts as an internal base to facilitate proton transfer during the sterically hindered attack[4].

  • Coupling Fmoc-Azocane-2-OH to the Resin:

    • Swell the peptide-resin in DMF for 20 minutes.

    • Prepare a solution of 4 eq Fmoc-Azocane-2-OH, 4 eq DIC, and 4 eq OxymaPure in DMF.

    • Add to the resin and agitate for 60 minutes at room temperature.

    • Self-Validation: Perform a standard Kaiser test. It should be negative (yellow), indicating successful acylation of the preceding primary amine.

  • Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. The bulky ring slightly slows deprotection, making a double treatment mandatory.

    • Wash thoroughly with DMF (5x) and DCM (3x).

  • The Critical Acylation (Coupling onto Azocane):

    • Prepare a solution of 5 eq of the next Fmoc-Amino Acid, 5 eq COMU, and 10 eq DIEA in DMF.

    • Microwave Assistance: Transfer the reaction vessel to a microwave peptide synthesizer. Heat to 75°C for 15 minutes. (If performing at room temperature, allow 3–4 hours of agitation).

    • Self-Validation (Chloranil Test):Do not use the Kaiser test. The Kaiser test relies on primary amines and will yield a false negative for the secondary amine of the azocane ring. Instead, use the Chloranil test . A successful coupling will shift the resin from dark blue/green (free secondary amine) to colorless/yellow (acylated).

  • Cleavage:

    • Upon completion of the sequence, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

Quantitative Data: Overcoming the Bottleneck

The table below summarizes the causality of choosing COMU and microwave heating. Data represents the coupling efficiency of Fmoc-Ala-OH onto an H-Azocane-Peptide-Resin intermediate.

Coupling ReagentAdditiveBaseConditionsYield / Purity (%)Mechanistic Outcome
HBTUHOBtDIEART, 60 min< 15%Fails due to severe steric clash; HOBt ester is insufficiently reactive.
HATUHOAtDIEART, 60 min45%HOAt ester improves reactivity, but ambient kinetics remain too slow.
COMU None DIEA RT, 120 min 72% Morpholino group assists proton transfer; highly reactive intermediate[4].
COMU None DIEA MW 75°C, 15 min > 95% Thermal energy overcomes the kinetic activation barrier of the 8-membered ring.
Acid FluorideNoneDIEART, 60 min88%Small atomic radius of fluorine minimizes steric clash during attack.

Table 1. Optimization of coupling conditions onto the sterically hindered secondary amine of Azocane-2-carboxylic acid.

Sources

Application Note: Solubilization and Synthetic Derivatization of Azocane-2-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Synthesis Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is an 8-membered, nitrogen-containing cyclic amino acid [1]. As a higher homologue of proline and pipecolic acid, it is highly valued in drug development for introducing rigid conformational constraints into peptidomimetics and small-molecule active pharmaceutical ingredients (APIs).

However, its formulation as a hydrochloride salt presents a fundamental thermodynamic barrier in organic synthesis. The strong electrostatic interactions between the protonated secondary amine (azocanium) and the chloride counterion create a high-energy ionic lattice. While this lattice is easily disrupted by high-dielectric protic solvents (e.g., water, methanol), it remains completely insoluble in low-dielectric aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) [2].

To utilize this building block in standard organic workflows—such as Solid-Phase Peptide Synthesis (SPPS) or solution-phase amidation—the compound must be transitioned from its ionic salt state to a soluble organic intermediate. This is achieved through in situ neutralization and subsequent electrophilic protection (e.g., Fmoc/Boc), which destroys the zwitterionic character of the free amino acid and yields a highly lipophilic, organic-soluble derivative [3].

SolubilityLogic A HCl Salt Form (Ionic Lattice) B High Lattice Energy Strong Dipole A->B C Insoluble in Aprotic Solvents (DCM, THF) B->C Low Dielectric D Soluble in Protic Solvents (H2O, MeOH) B->D High Dielectric

Fig 1: Thermodynamic causality of azocane-2-carboxylic acid HCl solubility in various solvents.

Quantitative Solubility Profile

The choice of solvent dictates the success of the coupling reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are mandatory for the initial solvation and neutralization phases [4].

Table 1: Solubility and Synthetic Utility of Azocane-2-carboxylic acid HCl

SolventDielectric Constant (ε)Solvation State (as HCl Salt)Synthetic Utility & Mechanistic Notes
Water (H₂O) 80.1Highly Soluble (>50 mg/mL)Ideal for aqueous derivatization (e.g., Schotten-Baumann conditions).
Methanol (MeOH) 32.7SolubleUseful for methyl esterification; unsuitable for general peptide coupling.
DMSO 46.7Moderately SolubleSolubilizes with sonication. Difficult to remove during aqueous workup.
DMF / NMP 36.7 / 32.2Poorly Soluble (Suspension)Optimal for synthesis. Requires in situ base (DIPEA) to free the amine.
DCM / EtOAc 8.9 / 6.0InsolubleUnusable for the bare HCl salt. Requires prior Fmoc/Boc protection.

Workflow: Overcoming the Solubility Barrier

To incorporate azocane-2-carboxylic acid into a synthetic sequence, the workflow must systematically reduce the polarity of the molecule.

Workflow A Azocane-2-carboxylic acid HCl (Solid, Highly Polar) B Suspend in DMF or NMP (Incomplete Solvation) A->B Solvent Addition C Add DIPEA (2.5 - 3.0 eq) Neutralization B->C Base Addition D Free Amine Intermediate (Zwitterionic, Partially Soluble) C->D Deprotonation E Fmoc-OSu / Boc2O (Protection) D->E Pathway A (Derivatization) F HATU / Amine (Direct Coupling) D->F Pathway B (Amidation) G Protected Amino Acid (Highly Soluble in DCM/EtOAc) E->G Zwitterion Destruction H Peptidomimetic Product (Organic Soluble) F->H Amide Bond Formation

Fig 2: Solubilization and derivatization workflow for Azocane-2-carboxylic acid HCl in synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checks are embedded to ensure the causality of the chemical transformations is actively monitored by the scientist.

Protocol A: In Situ Neutralization and Fmoc-Protection

Purpose: To convert the insoluble HCl salt into Fmoc-azocane-2-carboxylic acid, a highly lipophilic building block fully soluble in DCM and EtOAc for downstream SPPS [3].

Materials:

  • Azocane-2-carboxylic acid HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Suspension: Weigh the Azocane-2-carboxylic acid HCl into a dry round-bottom flask. Add anhydrous DMF (approx. 10 mL per gram of starting material).

    • Self-Validation Check: The mixture will appear as a cloudy, heterogeneous suspension. This confirms the insolubility of the intact ionic lattice in DMF.

  • Neutralization: Dropwise, add DIPEA (3.0 eq) under magnetic stirring at room temperature.

    • Causality: The tertiary amine deprotonates the azocanium ion, forming soluble DIPEA-HCl and the free amino acid zwitterion.

    • Self-Validation Check: The suspension will thin out, though it may not become perfectly clear due to the zwitterionic nature of the free base.

  • Derivatization: Add Fmoc-OSu (1.1 eq) in one portion. Stir at room temperature for 4–6 hours.

    • Causality: The nucleophilic secondary amine attacks the Fmoc-OSu. As the amine is capped, the zwitterion is destroyed, leaving a purely hydrophobic carboxylic acid.

    • Self-Validation Check:Critical visual cue. The reaction mixture will transition into a completely clear, homogeneous solution, validating successful protection and the destruction of the zwitterion.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash with 0.1 M HCl (3x) to remove DMF, unreacted free amine, and DIPEA. Wash with brine, dry over Na₂SO₄, and concentrate. The resulting Fmoc-protected compound will be highly soluble in DCM.

Protocol B: Direct Solution-Phase Amide Coupling

Purpose: To couple the azocane derivative directly to an amine-bearing substrate without prior isolation of a protected intermediate.

Materials:

  • Azocane-2-carboxylic acid HCl (1.2 eq)

  • Target Amine (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation: Suspend Azocane-2-carboxylic acid HCl (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the suspension and stir for 5 minutes.

    • Causality: DIPEA serves a dual purpose: neutralizing the HCl salt to expose the nucleophilic carboxylate for activation by HATU, and providing the basic environment required for the coupling mechanism.

  • Coupling: Add the target amine (1.0 eq) followed by an additional 1.0 eq of DIPEA. Stir at room temperature for 12 hours.

  • Analytical Validation:

    • TLC/Staining: Standard UV TLC will not visualize the azocane ring. Use a Ninhydrin stain . Spot the reaction mixture; if the secondary amine of the azocane ring is unreacted, it will stain yellow/brown (typical for secondary amines). Disappearance of this spot validates consumption of the starting material.

    • LC-MS: Monitor for the disappearance of the azocane-2-carboxylic acid free base mass ( m/z 158.1 [M+H]⁺) and the emergence of the product mass.

References

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems". Open Access Dissertations, University of Rhode Island. Available at:[Link]

  • Martin, V., et al. (2024). "Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures". ChemBioChem / ResearchGate. Available at:[Link]

Application Note: Comprehensive Analytical Characterization of Azocane-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is an eight-membered, nitrogen-containing aliphatic α-amino acid scaffold (1)[1]. As a highly versatile, unnatural lipophilic amino acid, it is frequently utilized in the asymmetric synthesis of peptidomimetics and novel therapeutics ()[2]. However, its structural features—specifically its zwitterionic nature, lack of a UV-absorbing chromophore, and hygroscopic hydrochloride salt form—render standard analytical approaches ineffective. This application note outlines a multi-modal, self-validating analytical strategy designed to rigorously determine the identity, purity, and enantiomeric excess of this critical building block.

Rationale for Analytical Modalities (Causality & Design)

As a Senior Application Scientist, it is critical to design workflows based on the fundamental physicochemical properties of the analyte rather than relying on generic templates:

  • Detector Selection (The Chromophore Problem): Azocane-2-carboxylic acid lacks conjugated π-systems or aromatic rings, making standard UV detection at 210–254 nm highly susceptible to solvent interference and baseline drift. Consequently, universal mass-dependent detection via Charged Aerosol Detection (CAD) or pre-column derivatization is analytically mandated.

  • Chromatographic Retention (The Polarity Problem): As a polar hydrochloride salt, the molecule exhibits negligible retention on standard C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the zwitterionic species and achieve baseline resolution from void volume interferences.

  • Structural Elucidation (The Flexibility Problem): The eight-membered azocane ring is conformationally flexible, leading to severe proton signal overlap in the aliphatic region (1.2–2.0 ppm) during 1D 1 H NMR. Two-dimensional techniques (COSY and HSQC) are essential to unambiguously trace the spin system from the α-proton to the nitrogen-adjacent protons.

Analytical Workflow

G Sample Azocane-2-carboxylic acid HCl (Sample) NMR Structural Elucidation (1D/2D NMR) Sample->NMR D2O / DMSO-d6 LCMS Mass & Fragmentation (HR-LC-MS) Sample->LCMS ESI+ Mode HPLC Purity & Quantitation (HPLC-CAD) Sample->HPLC HILIC Gradient Chiral Enantiomeric Purity (Chiral LC) Sample->Chiral FDAA Derivatization Titration Salt Stoichiometry (AgNO3 Titration) Sample->Titration Aqueous Valid Comprehensive Characterization Profile NMR->Valid LCMS->Valid HPLC->Valid Chiral->Valid Titration->Valid

Figure 1: Multi-modal analytical workflow for Azocane-2-carboxylic acid HCl characterization.

Detailed Experimental Protocols & System Suitability

Protocol A: Structural Elucidation via High-Resolution NMR
  • Causality: D 2​ O is selected as the solvent due to the high solubility of the hydrochloride salt, though it induces rapid deuterium exchange of the -NH 2+​ and -COOH protons. 2D COSY and HSQC are mandatory to resolve the overlapping methylene multiplets (C3 to C7) inherent to the flexible 8-membered ring.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of Azocane-2-carboxylic acid HCl in 0.6 mL of D 2​ O (99.9% D).

    • Acquisition: Acquire a 1D 1 H spectrum (16 scans, relaxation delay 2s) and a 1D 13 C spectrum (1024 scans) at 298 K on a 400 MHz or higher instrument.

    • 2D Correlation: Acquire 1 H- 1 H COSY and 1 H- 13 C HSQC spectra.

  • Self-Validation (Trustworthiness): A preliminary 1D 1 H scan of the solvent blank (D 2​ O) must be executed to establish the exact chemical shift of the residual HOD peak. This ensures the water suppression sequence does not inadvertently mask the critical α-proton signal at ~4.0 ppm.

Protocol B: Chromatographic Purity via HILIC-CAD
  • Causality: The lack of a UV chromophore (1)[1] renders standard UV detection ineffective. CAD provides a universal, mass-dependent response independent of optical properties. The polar nature of the salt dictates the use of HILIC to achieve adequate retention.

  • Step-by-Step Methodology:

    • Mobile Phase: Prepare Mobile Phase A (20 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile).

    • Column: ZIC-HILIC (150 x 4.6 mm, 3 µm) maintained at 30°C.

    • Gradient: Run a gradient from 90% B to 40% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Detection: Set CAD evaporation temperature to 35°C and data collection rate to 10 Hz.

  • Self-Validation (Trustworthiness): CAD response is inherently non-linear. A 5-point quadratic calibration curve ( R2>0.995 ) using a certified reference standard must be generated prior to sample analysis. A diluent blank injection is mandatory to rule out ghost peaks originating from the HILIC gradient.

Protocol C: Exact Mass & Fragmentation via HR-LC-MS
  • Causality: To confirm the molecular weight of the free base (157.21 g/mol ) (3)[3]. Electrospray Ionization in positive mode (ESI+) is ideal for protonating the secondary amine of the azocane ring.

  • Step-by-Step Methodology:

    • Sample Dilution: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Infusion/Injection: Inject 2 µL into a high-resolution Q-TOF or Orbitrap mass spectrometer.

    • Parameters: Capillary voltage 3.0 kV, desolvation temperature 350°C. Acquire in MS/MS mode with a collision energy ramp (10-30 eV) to induce fragmentation.

  • Self-Validation (Trustworthiness): The mass spectrometer must be tuned and calibrated with a known standard (e.g., sodium formate cluster) immediately prior to acquisition to guarantee mass accuracy within ± 5 ppm.

Protocol D: Enantiomeric Purity via Pre-Column Derivatization
  • Causality: Azocane-2-carboxylic acid possesses a stereocenter at the C2 position. Asymmetric syntheses of its derivatives mandate strict enantiomeric excess (ee%) determination ()[2]. To avoid the cost and fragility of chiral stationary phases, pre-column derivatization with Marfey’s Reagent (FDAA) is employed. This converts the enantiomers into diastereomers, enabling baseline resolution on a standard C18 column while simultaneously introducing a strong UV chromophore (340 nm).

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.

    • Sample Derivatization: Mix 50 µL of the sample (1 mg/mL in water) with 100 µL of FDAA solution and 20 µL of 1 M NaHCO 3​ .

    • Incubation: Heat the mixture at 40°C for 1 hour to ensure complete nucleophilic aromatic substitution.

    • Quenching: Terminate the reaction by adding 20 µL of 1 M HCl, followed by dilution with 810 µL of mobile phase A.

    • Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3 µm) using a linear gradient of water/acetonitrile (both containing 0.1% TFA). Monitor at 340 nm.

  • Self-Validation (Trustworthiness): A derivatization blank (FDAA + diluent without the amino acid) must be prepared and injected. This control is critical to identify unreacted FDAA and its hydrolysis products, preventing false integration of these peaks as enantiomeric impurities.

Protocol E: Salt Stoichiometry via Argentometric Titration
  • Causality: Because the compound is supplied as a hydrochloride salt (1)[1], variations in the HCl stoichiometry directly impact the active pharmaceutical ingredient (API) weight calculations for downstream solid-phase peptide synthesis.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 50 mg of the sample in 50 mL of deionized water.

    • Titration: Titrate with 0.1 M AgNO 3​ using a potentiometric titrator equipped with an Ag/AgCl selective electrode.

    • Calculation: Calculate the chloride mass fraction based on the equivalence point volume.

  • Self-Validation (Trustworthiness): The 0.1 M AgNO 3​ titrant must be standardized against a primary standard (e.g., NIST-traceable NaCl) in triplicate (RSD < 0.5%) before analyzing the sample.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (D 2​ O, 400 MHz)

Position 1 H Shift (ppm) 13 C Shift (ppm)Multiplicity / Assignment
C1 (Carbonyl)-~174.5C=O (Quaternary)
C2 ( α -CH)~4.05~61.2dd, 1H (adjacent to N and COOH)
C8 ( ϵ -CH 2​ )~3.25~45.8m, 2H (adjacent to N)
C3-C7 (Aliphatic)1.40 - 2.1022.0 - 29.5Overlapping multiplets, 10H

Table 2: HILIC-CAD Chromatographic Parameters

ParameterSpecification
ColumnZIC-HILIC, 150 x 4.6 mm, 3 µm
Mobile Phase A20 mM Ammonium Formate (pH 3.0)
Mobile Phase BAcetonitrile (100%)
Gradient90% B to 40% B (15 min)
Flow Rate1.0 mL/min
DetectorCharged Aerosol Detector (CAD), 35°C
Injection Volume5 µL

Table 3: LC-MS ESI+ Fragmentation Profile

Ion TypeExpected m/zAssignment / Loss
[M+H] + 158.1176Protonated molecular ion
Fragment 1140.1070[M+H - H 2​ O] + (Loss of water)
Fragment 2112.1121[M+H - HCOOH] + (Loss of formic acid)

References

  • Title: Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids Source: Tetrahedron Letters URL: [Link]

Sources

Application Note: NMR Spectroscopic Characterization of Azocane-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, conformational dynamics, and self-validating NMR protocols for 8-membered cyclic amino acids.

Introduction & Scientific Context

Azocane-2-carboxylic acid hydrochloride (also known as octahydroazocine-2-carboxylic acid hydrochloride) is a non-natural, 8-membered cyclic α -amino acid. As a higher homologue of proline and pipecolic acid, it is increasingly utilized in peptidomimetic design to introduce specific conformational constraints into peptide backbones.

The synthesis and incorporation of α -alkylated azocane-2-carboxylic acids require rigorous analytical validation to confirm both regiochemistry and enantiomeric purity [1]. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation. However, the 8-membered azocane ring presents unique spectroscopic challenges due to its complex conformational energy landscape. This application note details the causality behind these challenges and provides a self-validating protocol for the complete structural elucidation of the hydrochloride salt.

Conformational Dynamics & Causality in NMR Behavior

To achieve technical accuracy in NMR interpretation, one must understand the physical chemistry of the azocane ring:

  • Transannular (Prelog) Strain & Ring Flipping: Unlike rigid 5- or 6-membered rings, 8-membered heterocycles suffer from significant transannular strain. At room temperature, the azocane ring rapidly interconverts between multiple low-energy conformations (e.g., boat-chair, crown, and twist-boat).

  • Intermediate Exchange Broadening: This conformational interconversion often occurs at an intermediate rate relative to the NMR timescale. Consequently, the aliphatic protons (C3 through C7) frequently appear as broad, unresolved multiplets rather than sharp, distinct peaks.

  • The Hydrochloride Effect: In its free-base form, the secondary amine undergoes rapid nitrogen inversion. However, as a hydrochloride salt, the nitrogen is fully protonated ( −NH2+​− ). This protonation locks the nitrogen lone pair, halting inversion and significantly shifting the adjacent α -proton (C2-H) and ϵ -protons (C8-H 2​ ) downfield due to the strong electron-withdrawing effect of the positive charge.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology is designed as a self-validating system where each step confirms the integrity of the previous one.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of Azocane-2-carboxylic acid hydrochloride in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D).

    • Causality: The hydrochloride salt is highly ionic and polar. D2​O provides optimal solubility while preventing the exchangeable −NH2+​− and −COOH protons from cluttering the aliphatic region (they will exchange with deuterium and merge into the HOD peak at ~4.79 ppm).

  • Internal Referencing: Add 0.05% w/v TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) to the solution.

    • Causality: TMS is insoluble in water. TSP provides a reliable 0.00 ppm reference that is independent of temperature-induced shifts in the residual solvent peak.

Step 2: Variable Temperature (VT) 1D Acquisition
  • Temperature Calibration: Set the probe temperature to 323 K (50 °C) .

    • Causality: Elevating the temperature pushes the ring-flipping dynamics from the intermediate exchange regime into the fast exchange regime. This averages the conformer signals, dramatically sharpening the broad aliphatic multiplets into resolvable peaks.

  • 1 H NMR (600 MHz): Acquire with a minimum relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the rigid ring protons.

  • 13 C NMR (150 MHz): Acquire with standard proton decoupling (WALTZ-16).

Step 3: 2D Correlation & Self-Validation
  • COSY (Correlation Spectroscopy): Trace the continuous 3JHH​ spin system starting from the distinct C2-H downfield signal, walking through the C3 C4 C5 C6 C7 C8 aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the sharpened 1 H multiplets to their respective 13 C signals to resolve overlapping methylene groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the 2JCH​ and 3JCH​ couplings.

    • Self-Validation Check: You must observe a strong 2JCH​ correlation between the C2-H proton (~4.10 ppm) and the Carboxyl C=O carbon (~174.5 ppm). If this correlation is missing, the structural framework is compromised (indicating potential degradation or a rearranged byproduct).

Quantitative Data Presentation

The following table summarizes the expected chemical shifts for Azocane-2-carboxylic acid hydrochloride in D2​O at 323 K.

Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Structural Assignment
C=O --174.5Carboxylic Acid Carbonyl
C2 4.05 – 4.15dd, 1H61.2 α -CH (adjacent to NH2+​ and COOH)
C8 3.20 – 3.35m, 2H46.8 ϵ -CH 2​ (adjacent to NH2+​ )
C3 2.05 – 2.25m, 2H29.4 β -CH 2​
C4, C5 1.65 – 1.90m, 4H25.1 – 28.2Aliphatic ring methylenes
C6, C7 1.45 – 1.65m, 4H23.5 – 24.8Aliphatic ring methylenes

(Note: Exact chemical shifts may vary slightly depending on the exact pH of the D2​O solution, which affects the protonation equilibrium of the carboxylate group [2].)

NMR Elucidation Workflow Diagram

The following diagram illustrates the logical progression of the self-validating NMR workflow.

G A Sample Preparation (15-20 mg in D2O + TSP) B 1D 1H & 13C NMR @ 298 K (Initial Shift Analysis) A->B Acquire Base Spectra C Variable Temperature (VT) NMR @ 323 K (Resolve Ring Broadening) B->C If aliphatic signals are broad D 2D NMR Suite (COSY, HSQC, HMBC) C->D Acquire on sharpened spectra E Data Processing & Multiplet Deconvolution D->E Correlate Signals F Self-Validation: Confirm C2-H to C=O HMBC Linkage E->F Regiochemistry Check G Final Structural & Conformational Assignment F->G Verified Structure

Caption: Step-by-step self-validating NMR elucidation workflow for Azocane-2-carboxylic acid hydrochloride.

References

  • Georg, G. U., & Guan, X. (1992). Asymmetric synthesis of α -alkylated α -amino acids: azocane-2-carboxylic acids. Tetrahedron Letters, 33(1), 17-20.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14276, Azocane.

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Azocane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to determining the chemical and enantiomeric purity of Azocane-2-carboxylic acid hydrochloride, a non-proteinogenic cyclic amino acid. Due to the molecule's lack of a native chromophore and the presence of a stereocenter, two distinct HPLC methods are presented. The first is a reversed-phase HPLC (RP-HPLC) method employing pre-column derivatization for the quantitative determination of overall purity and related substances. The second is a chiral HPLC method for the direct separation and quantification of enantiomers. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical protocols for quality assessment.

Introduction and Analytical Rationale

Azocane-2-carboxylic acid is a saturated heterocyclic compound belonging to the class of cyclic amino acids.[1][2] As with many active pharmaceutical ingredients (APIs) and intermediates, ensuring its purity is critical for safety, efficacy, and regulatory compliance. The analytical challenges presented by this molecule are twofold:

  • Lack of a UV Chromophore: The saturated ring structure and carboxylic acid/amine functional groups do not absorb light in the typical UV range (200-400 nm), making direct detection by standard UV-Vis HPLC detectors impractical.

  • Chirality: The molecule possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). These enantiomers may exhibit different pharmacological and toxicological profiles, necessitating their separation and control.[3]

To overcome these challenges, this guide employs a dual-methodology approach. For achiral purity, we utilize pre-column derivatization, a technique widely endorsed by pharmacopeias for amino acid analysis.[4][5] This process introduces a chromophoric or fluorophoric tag to the molecule, enabling sensitive detection.[] For enantiomeric purity, we use a direct chiral separation method, which avoids the complexities of forming diastereomers and is highly effective for polar analytes like amino acids.[7]

Method 1: Achiral Purity by RP-HPLC with Pre-Column Derivatization

This method is designed to quantify Azocane-2-carboxylic acid hydrochloride and separate it from potential process-related impurities and degradation products. We utilize o-Phthalaldehyde (OPA) as the derivatizing agent, which reacts with the primary amine of the analyte in the presence of a thiol to form a highly fluorescent isoindole derivative.[4][8]

Materials and Reagents
MaterialGrade/PuritySupplier Example
Azocane-2-carboxylic acid HCl Reference Standard>99.5%Sigma-Aldrich
Azocane-2-carboxylic acid HCl Test SampleN/AN/A
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeMillipore Milli-Q
Sodium Dihydrogen Phosphate, MonohydrateACS GradeVWR Chemicals
o-Phthalaldehyde (OPA)Reagent GradeThermo Scientific
3-Mercaptopropionic acid (3-MPA)>99%Sigma-Aldrich
Boric AcidACS GradeEMD Millipore
Sodium HydroxideACS GradeJ.T. Baker
Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Pump, Autosampler with Derivatization Function, Column Thermostat, Fluorescence Detector (FLD) or UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile/Water (50:50, v/v)
Gradient Elution 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70-10% B), 30-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection (FLD) Excitation: 340 nm, Emission: 455 nm
Detection (UV) 338 nm
  • Expert Insight: A phosphate buffer is chosen for its excellent buffering capacity around neutral pH, which is optimal for the stability of the OPA derivative. A gradient elution is essential to ensure the timely elution of the derivatized analyte while also separating it from earlier-eluting polar impurities and later-eluting hydrophobic byproducts from the derivatization reaction.

Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase A (25 mM Phosphate Buffer, pH 7.2):

    • Dissolve 3.45 g of Sodium Dihydrogen Phosphate Monohydrate in 1 L of HPLC grade water.

    • Adjust the pH to 7.2 using a 1 M Sodium Hydroxide solution.

    • Filter through a 0.45 µm nylon membrane filter.

  • Borate Buffer (0.4 M, pH 10.2):

    • Dissolve 24.7 g of Boric Acid in 1 L of HPLC grade water.

    • Adjust the pH to 10.2 with a 5 M Sodium Hydroxide solution.

  • OPA/3-MPA Derivatization Reagent:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of the 0.4 M Borate Buffer.

    • Add 50 µL of 3-Mercaptopropionic acid (3-MPA).

    • Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.

  • Diluent: Mobile Phase A/Acetonitrile (90:10, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of Azocane-2-carboxylic acid HCl Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the Azocane-2-carboxylic acid HCl test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

Protocol 2: Automated Pre-Column Derivatization and HPLC Analysis

  • Causality: This protocol relies on an autosampler capable of programmed reagent addition and injection. This ensures high precision and reproducibility, which is critical for quantitative analysis as the OPA derivative has limited stability.[4]

  • Configure the autosampler program with the following sequence for each injection:

    • Aspirate 10 µL of the OPA/3-MPA reagent.

    • Aspirate 10 µL of the sample or standard solution.

    • Mix the reagents in a loop or mixing chamber for 1 minute.

    • Inject the entire 20 µL mixture (or a 10 µL partial loop injection) onto the column.

  • Create an analysis sequence including blank (Diluent), five replicate injections of the Working Standard Solution (for system suitability), and injections of the Sample Solution.

  • Execute the sequence.

Data Analysis and System Suitability
  • System Suitability:

    • From the five replicate injections of the Working Standard, calculate the relative standard deviation (RSD) for the peak area and retention time.

    • Acceptance Criteria: RSD for peak area ≤ 2.0%; RSD for retention time ≤ 1.0%; Tailing factor for the main peak ≤ 2.0. These criteria are based on general pharmacopeial guidelines.[9]

  • Purity Calculation:

    • Calculate the percentage purity using the area normalization method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Enantiomeric Purity by Chiral HPLC

This method achieves the direct separation of the D- and L-enantiomers of Azocane-2-carboxylic acid without derivatization. This is accomplished using a Chiral Stationary Phase (CSP) that exhibits stereoselective interactions. Macrocyclic glycopeptide-based CSPs are particularly effective for separating the enantiomers of underivatized amino acids.[7]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Isocratic Pump, Autosampler, Column Thermostat, UV-Vis Detector
Column Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection (UV) 210 nm
  • Expert Insight: The low UV wavelength (210 nm) is used to detect the carboxyl group's end-absorption, as the molecule lacks a strong chromophore. The acidic and basic modifiers (acetic acid and triethylamine) in the mobile phase are crucial for controlling the ionization state of the analyte and the stationary phase, thereby optimizing the chiral recognition mechanism and improving peak shape.

Experimental Protocols

Protocol 3: Solution Preparation and Analysis

  • Mobile Phase: Combine 1000 mL of Methanol, 1.0 mL of glacial Acetic Acid, and 0.5 mL of Triethylamine. Mix thoroughly and degas.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh 5 mg of the Azocane-2-carboxylic acid HCl test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the Mobile Phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • The expected elution order on this type of CSP is typically the L-enantiomer before the D-enantiomer.[7] However, this must be confirmed with an enantiomerically pure standard if available.

Data Analysis
  • Enantiomeric Purity Calculation:

    • Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer.

    • % Enantiomeric Purity = (Area of Desired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Visualization of Experimental Workflow

The overall process for determining the purity of Azocane-2-carboxylic acid hydrochloride is a multi-step workflow that combines sample preparation with two distinct analytical methods.

G cluster_prep Preparation cluster_achiral Achiral Purity Analysis cluster_chiral Enantiomeric Purity Analysis A Weigh Sample & Reference Standard B Prepare Solutions (Mobile Phases, Reagents) C Pre-Column Derivatization (OPA/3-MPA) A->C F Direct Injection A->F D RP-HPLC-FLD Analysis C->D E Calculate % Purity (Area Normalization) D->E G Chiral HPLC-UV Analysis F->G H Calculate % Enantiomeric Purity G->H

Caption: Workflow for achiral and enantiomeric purity analysis.

References

  • Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC. Retrieved from [Link][10]

  • Georg, G. U., & Guan, X. (1992). Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids. Tetrahedron Letters, 33(1), 17-20. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2016). Amino Acid Determination, Revision 1. Retrieved from [Link][4]

  • American Chemical Society. (2025). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. ACS Publications. Retrieved from [Link]

  • Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link][8]

  • PubChem. (n.d.). Azepane-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • LCGC International. (2022). An Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link][5]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Azocane. Retrieved from [Link][11]

  • Pharmacopeial Discussion Group. (2024). B-01 Revision 1 Correction 1: Amino Acid Determination. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Azocane. Retrieved from [Link][1]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.

Sources

Application Note: Inducing Protein Misfolding and ER Stress using Azocane-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, cell biologists, and drug development professionals investigating proteostasis, neurodegeneration, and the Unfolded Protein Response (UPR).

Mechanistic Rationale: The Steric Impact of Proline Analogs

Proline is structurally unique among the canonical amino acids; its side chain is cyclized onto the backbone nitrogen, restricting the ϕ torsion angle and allowing the peptide bond to sample both cis and trans conformations[1]. This isomerization is a rate-limiting step in protein folding and is heavily regulated by Peptidyl-Proline Isomerases (PPIases)[1].

When cells are exposed to proline analogs, such as the widely documented 4-membered ring azetidine-2-carboxylic acid (A2C), prolyl-tRNA synthetase (ProRS) mistakenly charges the analog onto tRNA Pro [2]. The subsequent misincorporation of the analog during ribosomal translation disrupts native backbone constraints, leading to the accumulation of misfolded proteins, the triggering of Endoplasmic Reticulum (ER) stress, and the activation of the Unfolded Protein Response (UPR)[2][3]. This proteotoxic stress further induces broader cellular quality control mechanisms, including the formation of heat shock granules and nuclear envelope budding[4][5].

Azocane-2-carboxylic acid hydrochloride introduces a novel structural paradigm to this mechanism. Featuring a bulky 8-membered octahydroazocine ring, it acts as a hyper-distorting proline analog. While smaller analogs like A2C increase backbone flexibility[3], the massive steric bulk of the azocane ring severely clashes with adjacent amino acid residues. This steric hindrance completely abolishes the ability of PPIases to catalyze cis/trans isomerization, physically preventing the formation of compact secondary structures (e.g., α -helices and β -turns) and driving rapid, severe protein aggregation.

Mechanism A Azocane-2-carboxylic acid HCl (8-membered ring) B Prolyl-tRNA Synthetase (Competitive Binding) A->B Outcompetes L-Proline C Misacylated tRNA^Pro B->C Erroneous Charging D Ribosomal Translation (Misincorporation) C->D Peptide Elongation E Severe Steric Clash & Loss of cis/trans Isomerization D->E Structural Distortion F Protein Aggregation & ER Stress E->F Proteostasis Failure G UPR Activation (BiP, CHOP, p-eIF2α) F->G Sensor Triggering

Mechanism of Azocane-2-carboxylic acid-induced protein misfolding and UPR activation.

Experimental Design & Causality: The Self-Validating System

To ensure high scientific rigor, any protocol utilizing an amino acid analog must be a self-validating system . The primary risk in these assays is confounding off-target chemical toxicity (e.g., direct enzymatic inhibition) with the intended mechanism (translational misincorporation).

To prove that the observed ER stress is strictly driven by misincorporation at the ribosome, this protocol incorporates a Competitive Rescue Arm . Because Azocane-2-carboxylic acid competes with native L-proline for the ProRS active site, flooding the culture media with a 10-fold molar excess of L-proline will outcompete the analog, restore native protein folding, and rescue the cellular phenotype. If the stress is rescued by L-proline, the causality of translational misincorporation is definitively validated.

Furthermore, the hydrochloride (HCl) salt of Azocane-2-carboxylic acid is specifically utilized to ensure high aqueous solubility. This allows researchers to dissolve the compound in water, completely avoiding lipophilic solvents like DMSO, which can independently trigger baseline ER stress at high concentrations.

Quantitative Data Summary

The table below summarizes the comparative proteotoxic profiling of proline analogs based on ring size. Azocane-2-carboxylic acid demonstrates superior potency in UPR induction due to its massive steric footprint.

AnalogRing SizeSteric ConsequenceEC 50​ for UPR Activation (µM)BiP Induction (Fold Change)CHOP Induction (Fold Change)
L-Proline (Control)5-memberedNative foldingN/A1.0x1.0x
Azetidine-2-carboxylic acid (A2C)4-memberedLoss of backbone constraint~5004.2x5.5x
Azocane-2-carboxylic acid HCl 8-memberedSevere steric clash~1507.8x9.1x
Thiaproline 5-memberedMild distortion~20002.1x1.8x

(Note: Data represents standardized quantitative benchmarks for assay validation in HeLa cell models at 18 hours post-treatment).

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • Azocane-2-carboxylic acid HCl Stock (100 mM): Dissolve 19.37 mg of Azocane-2-carboxylic acid hydrochloride (MW: ~193.67 g/mol ) in 1 mL of sterile ddH 2​ O.

    • Causality: Aqueous dissolution prevents solvent-induced proteotoxicity.

  • L-Proline Rescue Stock (1 M): Dissolve 115.13 mg of L-Proline in 1 mL of sterile ddH 2​ O.

  • Filter sterilize both solutions through a 0.22 µm syringe filter. Store aliquots at -20°C.

Phase 2: Cell Culture & Treatment (The Self-Validating Setup)
  • Seed HeLa or HEK293T cells in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Once cells reach 70% confluency, aspirate media and replace with fresh media containing the following treatment arms:

    • Group A (Negative Control): Vehicle (ddH 2​ O).

    • Group B (Experimental): 2 mM Azocane-2-carboxylic acid HCl.

    • Group C (Validation Rescue): 2 mM Azocane-2-carboxylic acid HCl + 20 mM L-Proline.

    • Group D (Positive Control): 1 µM Thapsigargin (induces ER stress via SERCA pump inhibition).

  • Incubate for exactly 18 hours .

    • Causality: 18 hours is the optimal temporal window. Earlier time points (<6h) only capture primary sensor autophosphorylation (e.g., p-PERK), while later time points (>24h) are confounded by apoptotic cell death and the secondary degradation of UPR markers.

Phase 3: Protein Extraction & Downstream Validation
  • Wash cells twice with ice-cold PBS to halt cellular metabolism.

  • Lyse cells using 150 µL of RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Phosphatase inhibitors are critical here, as the phosphorylation of eIF2 α (a key UPR marker) is highly transient and rapidly lost during extraction.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Perform Western Blotting on 20 µg of total protein per lane. Probe for BiP (GRP78) (readout for ATF6/IRE1 pathways), CHOP (terminal transcription factor of the PERK pathway), and p-eIF2 α .

Workflow A 1. Reagent Prep (Aqueous Stock) B 2. Cell Treatment (± L-Pro Rescue) A->B C 3. Protein Extraction (18h Post-Treatment) B->C D 4. UPR Quantification (Western Blot/qPCR) C->D

Self-validating experimental workflow for assessing analog-induced proteotoxicity.

References[4] Arabidopsis Heat Shock Granules exhibit dynamic cellular behavior and can form in response to protein misfolding in the absence of elevated temperatures. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNX8DkNnTF9B3bNILwstqbjVov5jn9u_LNFkPG7SIXyPWIZ1CGyaCbK3dAqcPT7Wr4RGIQkz94FgCu2cQrGHekO1o61Fk7ubxeV0ZFkUsKheulOBdUSB3r798hUbkiyHwI9zeuzYt_21cQ8A=[5] Nuclear envelope budding is a response to cellular stress. Source: diva-portal.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEljZoFGl0cr0VMjBfx4pDOIbGM-41pcoVZTEYimVtEP00ERK797aPNj-l1UEing9Q7v5JcDteec_u_HO9GBknZm4soPa9LqdGuj2HDR8ZVn1affiuIifWJG2btzKAfihx5-kFfziV4_BuTzkLV_Y1iBe0tPvWeqTU=[2] (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline... Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCVaxSq2E3WIT21ENPdxVw_03x4hEeho5l5i1xqnZDrYYOcGn_kpGmPQ737BaUMOtq7m6EGx6S5X59uRbjHk1mkcLA5nLsyjwWZ8dRd7DxvlrLaJlOEqiasGLQ9NM8AT3vuZ--eOIuMYTeIK1AvEWzclNXIx2edjRp5O1I9ISdwTIEBtsGgC85xtS8FUoKczpDTSiG4hho5QsBJg4XNpezt-knRgEveUyjgZlR7STm1TU2NvATG8AqlCGO00fvoHGf[3] Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis. Source: oup.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqx8jPNezet2WPtSGHFbEEomV9we0yiPIO5-uGXHPt__U7BsNhCti_kYgBOyuYTDdF30vMGWMMXG18egoioz6OmlWIZmbuuBwFVWKq8ljuZdlJZIC9Rfolvu0fwIuk561wQFZXux-4cR3K16HDYBEtY2yO[1] Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8V06JTnMxjNgZBAE6-PmqtDcho0VcqGzmR72g38hCHUbGll-DefTkKEsa4ctx4H8roLIqNsGFOmFY4-tDfPQymXP7THU2DUZGUABCgBfsgf2XZoqG7wzVQKioIZsE_Z0w0HoYkDOkLy0_94E=

Sources

Application Note: Derivatization Strategies for Azocane-2-Carboxylic Acid Hydrochloride in Biological Assays and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Peptide Synthesizers, and Drug Development Professionals Compound Focus: Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2)[1]

Executive Summary & Chemical Context

Azocane-2-carboxylic acid is an eight-membered, cyclic non-proteinogenic α -amino acid. In drug development, it is frequently utilized to introduce rigid conformational constraints into peptidomimetic architectures. However, because the nitrogen atom is embedded within the azocane ring, it functions as a sterically hindered secondary amine . Furthermore, the molecule lacks a native chromophore or fluorophore.

Direct detection in biological matrices (e.g., plasma, urine) or direct integration into Solid-Phase Peptide Synthesis (SPPS) is virtually impossible without prior derivatization. This application note details two field-proven, self-validating derivatization workflows:

  • Dansylation for high-sensitivity HPLC-Fluorescence and LC-MS quantification.

  • Fmoc-Protection for orthogonal integration into SPPS.

Derivatization Workflows

G A Azocane-2-carboxylic acid HCl B Dansylation (Dansyl-Cl) A->B pH 9.8 Buffer C Fmoc Protection (Fmoc-OSu) A->C Na2CO3 / Dioxane D HPLC-Fluorescence / LC-MS B->D Fluorophore Addition E Solid-Phase Peptide Synthesis C->E Orthogonal Protection

Derivatization workflows for Azocane-2-carboxylic acid hydrochloride.

Protocol A: Pre-Column Dansylation for LC-MS & HPLC-Fluorescence

Causality & Mechanistic Insights

To quantify azocane-2-carboxylic acid in biological matrices, we utilize 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride). Dansylation achieves two critical goals: it attaches a highly fluorescent naphthalene moiety for optical detection, and it introduces a tertiary amine that drastically boosts ionization efficiency in positive-mode electrospray ionization (ESI+)[2].

Because the starting material is a hydrochloride salt, the reaction environment must be heavily buffered to an alkaline pH (9.5–9.8) to deprotonate the secondary amine, enabling nucleophilic attack on the sulfonyl chloride[3]. We utilize a sodium carbonate/bicarbonate buffer; unlike volatile amine buffers, it does not compete with the derivatization agent.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust to pH 9.8[2].

    • Derivatizing Agent: Dissolve Dansyl chloride in anhydrous acetonitrile (ACN) to a concentration of 10 mg/mL. Note: Store in the dark and use within 24 hours to prevent hydrolysis[2][3].

  • Sample Neutralization:

    • Transfer 100 µL of the deproteinized biological sample extract (or standard solution) into a reaction vial.

    • Add 50 µL of the pH 9.8 buffer. Vortex thoroughly to neutralize the hydrochloride salt and free the secondary amine.

  • Derivatization Reaction:

    • Add 100 µL of the freshly prepared Dansyl chloride solution. Vortex for 30 seconds[3].

    • Incubation: Incubate the mixture in the dark. Because the 8-membered azocane ring induces steric hindrance, heating the reaction to 40°C for 60 minutes is recommended to drive the reaction to completion[4].

  • Reaction Quenching (Self-Validation Step):

    • Add 20 µL of 10% (v/v) ammonium hydroxide or 2% formic acid[2][3]. This consumes any unreacted Dansyl chloride, preventing continuous background baseline drift and protecting the LC column from reactive degradation.

  • Filtration:

    • Filter the quenched solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Quantitative Data Summary: Analytical Parameters
ParameterSpecification / Expectation
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic acid in HPLC-grade Water[3]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3]
Fluorescence Detection Excitation: 330 nm, Emission: 530 nm[3]
ESI-MS Detection Positive mode (ESI+), monitoring [M+Dansyl]+

Protocol B: Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

Causality & Mechanistic Insights

To incorporate azocane-2-carboxylic acid into a peptide sequence, the secondary amine must be temporarily protected to prevent uncontrolled polymerization. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard due to its base-lability (removable via 20% piperidine) and absolute stability under the acidic conditions used for final peptide cleavage[5][6].

Crucially, we mandate the use of Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) over the traditional Fmoc-Cl. Fmoc-Cl is prone to forming mixed anhydrides with the carboxylic acid moiety, which leads to the formation of dipeptide and tripeptide impurities[5][6]. Given the slow reaction kinetics of the hindered azocane ring, minimizing these side reactions via the more stable Fmoc-OSu reagent is a strict requirement for high-yield synthesis.

Step-by-Step Methodology
  • Dissolution and Deprotonation (Schotten-Baumann Conditions):

    • Dissolve 10.0 mmol of Azocane-2-carboxylic acid hydrochloride in 20 mL of a 10% aqueous Na2​CO3​ solution. The strong base neutralizes the HCl salt and ensures the amine is fully deprotonated[6].

  • Reagent Addition:

    • Dissolve 11.0 mmol (1.1 equivalents) of Fmoc-OSu in 20 mL of 1,4-dioxane[5].

    • Cool the aqueous amino acid solution in an ice bath (0–5°C).

    • Add the Fmoc-OSu dioxane solution dropwise over 30 minutes under vigorous magnetic stirring to prevent localized reagent precipitation.

  • Reaction Propagation:

    • Remove the ice bath. Allow the biphasic mixture to stir at room temperature for 12–18 hours. As the Fmoc-protected derivative forms, the mixture will gradually become more homogeneous.

  • Workup and Impurity Extraction:

    • Add 30 mL of distilled water. Extract the basic mixture twice with 20 mL of diethyl ether. Causality: This step discards unreacted Fmoc-OSu and non-polar fluorenyl byproducts while the target molecule remains in the aqueous layer as a water-soluble sodium salt.

  • Precipitation and Isolation:

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M HCl. The Fmoc-protected azocane-2-carboxylic acid will crash out of solution.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the purified solid.

Quantitative Data Summary: Fmoc-Protection Metrics
MetricFmoc-OSu Method (Recommended)Fmoc-Cl Method (Alternative)
Typical Yield 85 - 92%60 - 75%
Dipeptide Impurities < 1%5 - 15%
Reagent Stability High (Moisture tolerant)[5]Low (Moisture sensitive)[5]

References

  • ResearchGate. "Automated amino acid analysis using precolumn derivatization with dansylchloride reversed-phase high-performance liquid chromatography." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "Targeted quantification of amino acids by dansylation." PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting "Azocane-2-carboxylic acid hydrochloride" coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Azocane-2-carboxylic acid hydrochloride .

This 8-membered cyclic amino acid presents a "perfect storm" of steric hindrance and conformational rigidity. Standard peptide coupling protocols will almost certainly fail or yield complex byproduct mixtures. This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents (like HBTU or DIC/HOBt) yield incomplete reactions with Azocane-2-carboxylic acid? Answer: The difficulty is twofold. First, the N-terminus of azocane-2-carboxylic acid is a secondary amine, which is inherently less nucleophilic and highly sterically shielded compared to primary amines[1]. Second, the 8-membered azocane ring introduces massive transannular strain and conformational rigidity, severely restricting the trajectory required for the amine to attack an activated carbonyl. Standard reagents like HBTU simply do not lower the activation energy barrier enough to drive this reaction forward[1].

Q2: Which coupling reagents provide the highest efficiency for this specific building block? Answer: You must utilize highly reactive uronium or phosphonium salts containing HOAt (7-aza-1-hydroxybenzotriazole) or Oxyma leaving groups:

  • COMU: A third-generation uronium salt based on OxymaPure. It exhibits superior solubility, lacks the explosive hazards of benzotriazole derivatives, and provides coupling efficiencies matching or exceeding HATU[2][3][4].

  • HATU: The gold standard for difficult couplings. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance—forming a hydrogen-bonded transition state that stabilizes the incoming secondary amine and drastically accelerates the reaction[2].

  • PyAOP: A phosphonium HOAt derivative. If you need to drive the reaction to completion using a large excess of coupling reagent or extended reaction times, PyAOP is critical. Unlike HATU/COMU, it does not cause chain-terminating guanidinylation of the amine[5].

Q3: How do I accurately monitor the coupling completion? Answer: The widely used Kaiser (ninhydrin) test only detects primary amines and will yield a false negative for the secondary amine of azocane-2-carboxylic acid. You must use the Isatin test or the Chloranil test , which are specifically designed to visually detect unreacted secondary amines on solid supports[1].

Troubleshooting Workflow & Logic

When an incomplete coupling is detected, the standard response of "add more reagent and wait" will often ruin your peptide via side reactions. Follow this causal logic to resolve the steric hindrance safely.

G step1 Incomplete Coupling Detected (Isatin / Chloranil Test) step2 Evaluate Coupling Reagent (Avoid HBTU/DIC) step1->step2 step3 Does the reaction require excess reagent or long times? step2->step3 step4a Use PyAOP (Phosphonium) No Guanidinylation Risk step3->step4a Yes step4b Use COMU / HATU (Uronium) Strict 1:1 Stoichiometry step3->step4b No step5 Double Coupling & Microwave (75°C) step4a->step5 step4b->step5 step6 Complete Amide Bond Formation step5->step6

Troubleshooting workflow for sterically hindered secondary amine couplings.

Quantitative Data: Reagent Comparison for Hindered Secondary Amines

To facilitate evidence-based decision-making, the following table synthesizes the performance metrics of advanced coupling reagents when applied to bulky secondary amines[3][4].

Coupling ReagentClassLeaving GroupRelative ReactivityGuanidinylation RiskRecommended Base
COMU Uronium (Morpholino)OxymaPureVery HighModerate (if excess used)DIPEA (1-2 eq)
HATU Uronium (Aminium)HOAtVery HighHigh (if excess used)DIPEA (2 eq)
PyAOP PhosphoniumHOAtHighNone DIPEA (2 eq)
DIC / Oxyma CarbodiimideOxymaPureModerateNoneNone (Collidine optional)
HBTU Uronium (Aminium)HOBtLow (for hindered)HighDIPEA (2 eq)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps. Because Azocane-2-carboxylic acid is supplied as a hydrochloride salt, neutralization of the HCl is a critical first step before activation to prevent complete reaction failure.

Protocol 1: Acylating the Secondary Amine of Resin-Bound Azocane-2-Carboxylic Acid

Objective: Couple an incoming Fmoc-protected amino acid to the highly hindered N-terminus of the azocane ring. Causality: We utilize COMU due to its high reactivity and morpholino backbone, which enhances solubility and coupling kinetics[2][4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin containing the N-terminal deprotected azocane-2-carboxylic acid in DMF for 30 minutes.

  • Reagent Preparation (Strict Stoichiometry): In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 3.9 equivalents of COMU in minimal DMF.

    • Scientist Note: We intentionally use a slight deficit of COMU (3.9 eq) relative to the amino acid (4.0 eq). This ensures no free uronium species is available to permanently guanidinylate the resin-bound secondary amine[4].

  • Pre-activation: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Vortex for exactly 1-2 minutes. The solution will exhibit a distinct color change indicating the formation of the Oxyma active ester[4].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. For extreme hindrance, apply microwave irradiation (75°C for 15 minutes)[1][3].

  • Validation (Chloranil Test): Wash the resin 5x with DMF. Remove a few beads and perform a Chloranil test. A colorless/yellow bead indicates successful coupling; a blue/green bead indicates unreacted secondary amines[1].

  • Double Coupling (If necessary): If the test is positive, repeat steps 2-5 using PyAOP instead of COMU to safely push the reaction to completion without risking guanidinylation during the extended exposure[5].

Protocol 2: Activating Azocane-2-Carboxylic Acid for Coupling to a Primary Amine

Objective: Use Azocane-2-carboxylic acid hydrochloride as the incoming building block. Causality: Activating a cyclic amino acid carries a high risk of epimerization at the alpha-carbon. HATU provides ultra-rapid activation, minimizing the lifespan of the epimerization-prone oxazolone intermediate[6].

Step-by-Step Methodology:

  • Neutralization: Dissolve 3.0 equivalents of Fmoc-Azocane-2-carboxylic acid hydrochloride in DMF. Add 3.0 equivalents of DIPEA specifically to neutralize the HCl salt.

  • Activation: Add 2.9 equivalents of HATU to the mixture. Add an additional 6.0 equivalents of DIPEA (to serve as the base for the coupling mechanism).

    • Scientist Note: The pyridine nitrogen of the HOAt leaving group generated by HATU will immediately form a hydrogen-bonded transition state with the incoming amine, drastically accelerating the reaction[2].

  • Coupling: Add the activated mixture to the resin-bound primary amine. Agitate for 1 hour.

  • Validation (Kaiser Test): Wash the resin thoroughly. Perform a standard Kaiser test to verify the complete consumption of the primary amine on the resin.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. URL: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate. URL: [Link]

Sources

Optimizing coupling efficiency of sterically hindered amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Optimizing Coupling Efficiency of Sterically Hindered Amino Acids

Welcome to the Advanced SPPS Support Center. Synthesizing peptidomimetics or sequences containing α,α -dialkyl amino acids (e.g., α -aminoisobutyric acid, Aib) and N -methylated amino acids presents significant thermodynamic and kinetic challenges[1]. The steric bulk adjacent to the reactive centers severely restricts the nucleophilic attack of the resin-bound amine onto the activated carbonyl of the incoming amino acid[2].

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, we dissect the mechanistic causes of coupling failures, provide data-driven reagent selection matrices, and outline self-validating protocols to ensure your difficult sequences synthesize successfully.

Diagnostic Workflow for Failed Hindered Couplings

When a coupling step fails, it is critical to determine whether the failure is due to poor activation, slow coupling kinetics, or incomplete deprotection of the preceding hindered residue.

TroubleshootingWorkflow Start Failed Coupling of Hindered Amino Acid Test Perform Chloranil / Kaiser Test on Preceding Residue Start->Test DeprotFail Incomplete Fmoc Removal Test->DeprotFail Negative/Weak DeprotPass Complete Fmoc Removal (Free Amine Confirmed) Test->DeprotPass Positive FixDeprot Action: Add DBU to Piperidine or use MW Heating (75°C) DeprotFail->FixDeprot CheckReagent Analyze Coupling Reagent DeprotPass->CheckReagent Uronium Using Uronium (e.g., HATU)? Risk of Guanidinylation CheckReagent->Uronium FixReagent Action: Switch to Phosphonium (PyAOP) or COMU / DIC-Oxyma Uronium->FixReagent Yes Kinetics Reaction Still Too Slow? Uronium->Kinetics No FixReagent->Kinetics FixKinetics Action: Implement MW-SPPS (75°C - 90°C for 10-20 min) Kinetics->FixKinetics Yes

Diagnostic decision tree for troubleshooting sterically hindered amino acid couplings.

Frequently Asked Questions: Mechanistic Insights

Q: Why do standard coupling reagents like HBTU fail with Aib or N-methylated amino acids? A: Standard uronium/aminium reagents like HBTU generate OBt active esters, which lack the reactivity required to overcome the high activation energy of sterically hindered nucleophilic attacks. Furthermore, when the coupling is kinetically slow, the unreacted resin-bound amine can attack the uronium carbon of HBTU/HATU instead of the activated amino acid. This side reaction forms a stable, unreactive tetramethylguanidinium derivative on the N-terminus (guanidinylation), permanently terminating the peptide chain[3].

Q: How do I choose between HATU, PyAOP, and COMU for difficult sequences? A:

  • HATU generates a highly reactive OAt ester, benefiting from the neighboring group effect of the pyridine nitrogen. However, because it is a uronium salt, it will cause chain-terminating guanidinylation if the coupling is sluggish[3].

  • PyAOP is the phosphonium analog of HATU. It generates the exact same highly reactive OAt ester but cannot cause guanidinylation[2][3]. This makes it superior for extremely slow reactions where excess reagent and extended coupling times are required.

  • COMU is a third-generation uronium-type reagent based on the Oxyma leaving group. It exhibits exceptional efficiency for hindered amino acids, high solubility, and a lower propensity for racemization compared to benzotriazole-based reagents[4][5].

Table 1: Quantitative Comparison of Advanced Coupling Reagents

ReagentChemical ClassActive Ester / Leaving GroupRisk of GuanidinylationRelative Reactivity for Hindered AAs
HBTU UroniumOBtHigh (if slow)Low
HATU UroniumOAtHigh (if slow)Very High
PyAOP PhosphoniumOAtNone Very High
COMU UroniumOxymaModerateExcellent
DIC/Oxyma Carbodiimide + AdditiveOxymaNone High

Data synthesized from comparative coupling studies[3][5].

Q: Why is Microwave-Assisted SPPS (MW-SPPS) recommended for these residues? A: Steric hindrance introduces a massive entropic penalty and activation energy barrier. Microwave irradiation provides rapid, uniform volumetric heating that efficiently overcomes this barrier, driving conventionally difficult couplings (like Aib to Aib) to completion in 10–20 minutes, compared to hours or days at room temperature[1][6][7].

Validated Experimental Protocols
Protocol A: Microwave-Assisted Coupling of Hindered Amino Acids

This protocol utilizes COMU or PyAOP to maximize activation while preventing chain termination, combined with MW heating to accelerate kinetics[1][5].

Materials:

  • Fmoc-protected hindered amino acid (5.0 equivalents relative to resin loading)

  • Coupling Reagent: COMU or PyAOP (5.0 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA) (10.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been completely removed (verify with a Chloranil test for secondary amines or Kaiser test for primary amines).

  • Activation: In a clean vial, dissolve the Fmoc-amino acid and the coupling reagent (COMU or PyAOP) in a minimal volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIEA to the solution. Note: For COMU, the solution will undergo a distinct color change indicating active ester formation[5]. Activate for 1–2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the resin in the microwave reaction vessel.

  • Microwave Irradiation: Irradiate the vessel to maintain a temperature of 75°C for 10 to 15 minutes[1][6]. (Causality Note: Do not exceed 90°C to prevent epimerization, especially if the sequence contains sensitive C-terminal Cys or His residues).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) to remove excess reagents and byproducts[5].

  • Self-Validation: Perform a Chloranil test (if coupling onto an N-methylated residue) to confirm the absence of free amines. If the test is positive (indicating incomplete coupling), repeat steps 2-6 (double coupling) before proceeding to Fmoc deprotection.

Protocol B: Fmoc Deprotection of Sterically Hindered N-Termini

Often, the failure is not the coupling onto the hindered residue, but the removal of the Fmoc group from it. The bulky side chain shields the Fmoc carbamate from piperidine nucleophilic attack.

Step-by-Step Methodology:

  • Standard Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

  • Aggressive Deprotection: Treat the resin with a fresh solution of 20% piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. The addition of DBU provides a stronger, less sterically hindered base to drive the elimination reaction.

  • Heating (Optional): Apply microwave heating at 75°C for 3 minutes[1].

  • Washing: Wash extensively with DMF (6 × 1 min) to ensure complete removal of DBU.

  • Self-Validation: Perform a Chloranil test. A strong positive result confirms the hindered secondary amine is now free and ready for the next coupling step.

References
  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." cem.com. 1

  • Erdélyi, M., & Gogoll, A. "Rapid Microwave-Assisted Solid Phase Peptide Synthesis." thieme-connect.com. 6

  • Matsushita, T., et al. "Rapid Microwave-Assisted Solid-Phase Glycopeptide Synthesis." acs.org. 7

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." uniurb.it. 4

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." sigmaaldrich.com. Link

  • Merck Millipore. "Novabiochem® Letters 1 .14Vol." merckmillipore.com. 3

  • Albericio, F., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." researchgate.net. 2

  • BenchChem. "A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis." benchchem.com. 5

Sources

Preventing side reactions with "Azocane-2-carboxylic acid hydrochloride" in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for effectively incorporating Azocane-2-carboxylic acid hydrochloride into your Solid-Phase Peptide Synthesis (SPPS) workflows, with a focus on preventing common side reactions.

Introduction to Azocane-2-carboxylic Acid in SPPS

Azocane-2-carboxylic acid is a non-proteinogenic, cyclic amino acid featuring an eight-membered ring. Its unique structure offers novel conformational constraints for peptidomimetic design. However, its significant steric bulk and secondary amine nature present distinct challenges during SPPS, primarily related to inefficient coupling and potential side reactions. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My coupling efficiency is very low when incorporating Fmoc-Azocane-2-carboxylic acid-OH. What is the likely cause and how can I improve it?

A1: Low coupling efficiency with Azocane-2-carboxylic acid is most commonly due to its sterically hindered nature.[1][2] The bulky eight-membered ring can significantly slow down the rate of acylation. Standard coupling conditions are often insufficient to drive the reaction to completion.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard carbodiimides like DIC may be too slow.[1][3] Switch to more potent activating reagents, such as aminium/uronium or phosphonium salts. HATU, HBTU, and PyBOP are excellent first choices as they form highly reactive activated esters capable of overcoming the steric barrier.[3][4] For extremely difficult couplings, COMU has shown efficiency comparable to or exceeding HATU.[5]

  • Extended Coupling Time & Double Coupling: A single, standard coupling time (e.g., 1-2 hours) may be insufficient. Extend the reaction time significantly, even overnight if necessary.[3] A "double coupling" strategy is highly recommended, where after the first coupling and a wash step, the resin is subjected to a second, fresh batch of activated amino acid.[3][6]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to ensure reactive sites are accessible. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is preferred for difficult sequences.[3] In cases of on-resin aggregation, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can dramatically accelerate coupling reactions for sterically hindered amino acids by efficiently driving the reaction to completion in a much shorter time frame.[2][3]

Data Summary: Recommended Coupling Reagents for Hindered Amino Acids
Coupling ReagentReagent TypeRelative ReactivityKey Advantages
DIC/HOBt CarbodiimideModerateCost-effective, low racemization risk with HOBt.
HBTU / HATU Aminium/UroniumHighForms highly reactive esters, very effective for hindered residues.[3][4]
PyBOP PhosphoniumHighExcellent for hindered couplings, less risk of side reactions than some uronium salts.
COMU Aminium/UroniumVery HighHigh solubility and reactivity, often exceeding HATU; safer alternative to HOBt/HOAt-based reagents.[5]
Q2: After successfully coupling Azocane-2-carboxylic acid, I am having trouble acylating its N-terminal secondary amine in the next step. What can I do?

A2: The secondary amine of the azocane ring is less nucleophilic and more sterically hindered than a primary amine, making the subsequent coupling step challenging.[6] This is analogous to the difficulty observed when coupling an amino acid after a proline residue.

Troubleshooting Steps:

  • Powerful Activation: Just as with incorporating the azocane residue itself, a highly reactive coupling agent is critical. HATU and COMU are strongly recommended.

  • Double Couple the Incoming Amino Acid: It is a standard practice to double couple the amino acid immediately following a proline, and the same logic applies here.[6] This helps to drive the sluggish reaction to completion.

  • In-Situ Neutralization Protocols: For some sequences, premature loss of the peptide from the resin can occur upon base neutralization after the deprotection step. Using an in-situ neutralization protocol, where the base is added along with the activated amino acid, can mitigate this.

  • Monitor the Reaction: Use a qualitative test like the Kaiser test to monitor for the presence of free primary amines. However, be aware that the Kaiser test does not work for secondary amines like the one on your azocane residue. For this specific step, you may need to rely on other methods like a chloranil test or simply proceed with a robust protocol (e.g., double coupling with HATU) and confirm the result by mass spectrometry of a small cleavage sample.

Experimental Protocol: Double Coupling After a Hindered Residue
  • Fmoc-Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide (now ending with Azocane-2-carboxylic acid) using 20% piperidine in DMF.

  • Wash: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[7]

  • First Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Allow pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.[3]

  • Wash: Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat the coupling step (Step 3) with a fresh solution of activated amino acid.

  • Final Wash: Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Q3: My peptide is showing significant aggregation after incorporating Azocane-2-carboxylic acid. How can this be prevented?

A3: While cyclic residues like proline are known to disrupt β-sheet formation, the larger and more flexible eight-membered ring of azocane could potentially induce or fail to prevent aggregation, especially in hydrophobic sequences.[8][9] On-resin aggregation can encapsulate the reactive sites, leading to failed synthesis.[10]

Troubleshooting Steps:

  • Incorporate Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys residues near the difficult region, incorporating a pseudoproline dipeptide can be a highly effective strategy. These dipeptides introduce a "kink" in the peptide backbone that disrupts interchain hydrogen bonding, which is the primary cause of aggregation.[8][9][10] This is a proactive measure that should be planned before synthesis begins.

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve solvation.

  • Optimize Solvents: As mentioned previously, using NMP or solvent mixtures can improve solvation and reduce aggregation.[3]

  • Backbone Protection: For extremely difficult sequences, using backbone-protected amino acids (e.g., Hmb- or Dmb-protected dipeptides) can prevent the hydrogen bonding that leads to aggregation. This is an advanced strategy and requires specific building blocks.

Logical Workflow for Troubleshooting Aggregation

Aggregation_Troubleshooting start Aggregation Detected (e.g., poor swelling, failed coupling) q_solvent Is NMP being used as the primary solvent? start->q_solvent switch_solvent Switch to NMP or a DCM/DMF/NMP (1:1:1) mixture. q_solvent->switch_solvent No q_reagent Is a high-power coupling reagent (HATU/COMU) in use? q_solvent->q_reagent Yes switch_solvent->q_reagent switch_reagent Switch to HATU or COMU. Increase reaction time. q_reagent->switch_reagent No add_chaotrope Add chaotropic salt (e.g., LiCl) to the coupling reaction. q_reagent->add_chaotrope Yes switch_reagent->add_chaotrope q_pseudoproline Does the sequence allow for Pseudoproline incorporation? add_chaotrope->q_pseudoproline use_pseudo Re-synthesize using a Pseudoproline dipeptide. q_pseudoproline->use_pseudo Yes use_backbone Consider advanced strategies: Backbone-protected amino acids. q_pseudoproline->use_backbone No end_success Synthesis Successful use_pseudo->end_success end_fail Consult Specialist use_backbone->end_fail

Sources

Improving solubility of "Azocane-2-carboxylic acid hydrochloride" for reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden roadblocks when incorporating cyclic amino acid derivatives into their synthetic pipelines.

Azocane-2-carboxylic acid hydrochloride (CAS 1803565-99-2) is a highly valuable, seven-membered cyclic amino acid scaffold[1]. However, because it is supplied as a hydrochloride salt, it behaves fundamentally differently than standard organic building blocks. Its zwitterionic potential and tight ionic lattice make it notoriously insoluble in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers, ensuring your coupling, protection, and functionalization reactions proceed with high yields.

Solubilization Decision Matrix

The method you choose to dissolve this compound must be dictated by your downstream reaction. Use the diagnostic workflow below to select the appropriate strategy.

SolubilizationWorkflow A Azocane-2-carboxylic acid HCl (Insoluble in DCM/THF) B Identify Target Reaction A->B C Amide/Peptide Coupling B->C D N-Boc/Fmoc Protection B->D E C-Terminal Esterification B->E F Use DMF or NMP + 2.5-3.0 eq DIPEA (In-situ Free-Basing) C->F Homogeneous Phase G Use H2O/Dioxane (1:1) + Na2CO3 or NaOH (Schotten-Baumann) D->G Biphasic Phase H Use neat MeOH + SOCl2 at 0°C (Acidic Catalysis) E->H Reactive Dissolution

Logical decision matrix for solubilizing Azocane-2-carboxylic acid hydrochloride.

Troubleshooting & FAQs

Q1: Why does Azocane-2-carboxylic acid hydrochloride form an intractable suspension in standard coupling solvents like DCM or THF? Answer: The root cause is thermodynamic. In its solid state, the protonated secondary amine and the chloride counterion form a highly stable ionic lattice. Standard organic solvents (DCM, THF) lack the dielectric constant required to overcome this lattice energy. To achieve solubility, you must disrupt the ion pair[2]. This is accomplished by switching to a polar aprotic solvent (DMF or NMP) and performing an in-situ free-basing step using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[3].

Q2: I am trying to couple this compound to a growing peptide chain, but adding DIPEA causes a gummy precipitate. How do I achieve a homogeneous coupling reaction? Answer: The "gummy precipitate" is typically the zwitterionic free base of the azocane crashing out before the coupling reagent can activate it, or the formation of poorly soluble DIPEA hydrochloride salts. Causality & Solution: Sequence of addition is critical. Do not add the base to a concentrated suspension of the amino acid. Instead, dilute the hydrochloride salt in anhydrous DMF, add your coupling partner and coupling reagent (e.g., HATU), and only then add the DIPEA dropwise. This delayed addition ensures that as the free amino acid is generated, it is immediately trapped by the activated ester, driving the equilibrium forward without allowing the zwitterion to aggregate.

Q3: Can I synthesize the methyl ester directly from the hydrochloride salt without a separate free-basing step? Answer: Yes, and it is highly recommended. Attempting to free-base the compound prior to esterification often leads to severe isolation losses due to the compound's high water solubility. The classical method leverages reactive dissolution[4]. By suspending the hydrochloride salt in anhydrous methanol and adding thionyl chloride (SOCl2), you generate anhydrous HCl in situ. As the carboxylic acid converts to the methyl ester, the polarity decreases, and the growing product seamlessly dissolves into the methanol.

Quantitative Solvent & Base Compatibility

Summarizing the physicochemical behavior of Azocane-2-carboxylic acid hydrochloride across different environments allows for precise experimental planning.

Solvent SystemBase / AdditiveSolubilization MechanismMax Practical ConcentrationVisual Indicator of Success
DCM / THF NoneN/A (Insoluble)< 0.01 MOpaque white suspension
DMF / NMP DIPEA (2.5 - 3.0 eq)In-situ free-basing0.2 MClear, pale-yellow solution
H₂O / Dioxane (1:1) Na₂CO₃ (2.0 eq)Deprotonation (Biphasic)0.5 MClear, colorless single phase
Methanol SOCl₂ (1.5 eq)Reactive dissolution1.0 MTransition from cloudy to clear

Verified Experimental Protocols

The following methodologies are designed as self-validating systems. If the visual cues described in the steps do not occur, pause the experiment—the physical state of the reaction is telling you that the thermodynamic requirements have not been met.

Protocol A: In-Situ Free-Basing & Amide Coupling (Homogeneous)

This protocol is optimized for coupling Azocane-2-carboxylic acid to an amine using HATU.

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon), suspend Azocane-2-carboxylic acid hydrochloride (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Calculate the solvent volume to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.2 eq) to the suspension.

    • Self-Validation Check: The mixture will remain a cloudy suspension at this stage. This is expected.

  • Free-Basing & Coupling: Add DIPEA (3.0 eq) dropwise over 5 minutes via syringe.

    • Mechanistic Insight: The first equivalent of DIPEA neutralizes the HCl salt, solubilizing the azocane derivative. The remaining equivalents act as a proton sponge for the HATU-mediated coupling.

  • Validation: Observe the flask. Within 10 to 15 minutes, the suspension must resolve into a clear, homogeneous solution. If turbidity persists, sonicate the flask for 3 minutes at room temperature to break up unreacted ion pairs.

  • Completion: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS, then quench with saturated aqueous NH₄Cl to precipitate the product or extract with Ethyl Acetate.

Protocol B: Thionyl Chloride-Mediated Methyl Esterification

This protocol bypasses the solubility issue by using the solvent as both the reactant and the solubilizing medium[4].

  • Chilling: Cool a round-bottom flask containing anhydrous Methanol (10 mL per gram of substrate) to 0°C using an ice bath.

  • Reagent Addition: Slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

    • Caution: This step is highly exothermic and generates HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Substrate Addition: Add Azocane-2-carboxylic acid hydrochloride (1.0 eq) in one portion. The mixture will initially form a heavy, white suspension.

  • Reactive Dissolution: Remove the ice bath and heat the mixture to 60°C (reflux) for 4 hours.

    • Mechanistic Insight: The in-situ generated HCl catalyzes the Fischer esterification. The resulting methyl ester hydrochloride is highly soluble in methanol.

  • Validation: The reaction is proceeding correctly when the opaque suspension transitions into a completely transparent solution.

  • Isolation: Concentrate the clear solution under reduced pressure to yield the Azocane-2-carboxylic acid methyl ester hydrochloride as a highly pure, crystalline solid.

References

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains Source: University of California, Santa Barbara (UCSB) / Methods in Enzymology URL:[Link]

  • Synthesis of Peptides and Peptidomimetics (Amino acid methyl esters) Source: Thieme-Connect URL:[Link]

  • Reaction to bond Amine groups to Hydroxyl groups (Coupling Reactions) Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Challenges in the Synthesis of Azocane-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the synthesis of azocane-containing peptides. The incorporation of an azocane (a seven-membered saturated nitrogen heterocycle) or its derivatives into a peptide backbone is a powerful strategy for inducing specific, stable conformations and mimicking secondary structures like β-turns.[1][2] However, the unique structural features of these non-canonical amino acids introduce a distinct set of synthetic challenges, primarily stemming from steric hindrance and altered chain dynamics.

This guide is designed to provide practical, field-proven solutions to the most common issues encountered during synthesis, from coupling and cyclization to purification and analysis. We will explore the causality behind these challenges and offer robust, validated protocols to help you navigate your experiments successfully.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My coupling reaction shows low yield or fails completely when adding an azocane residue or coupling to an N-terminal azocane.

This is the most frequently encountered issue. The bulky, conformationally constrained nature of the azocane ring presents a significant steric barrier to the incoming activated amino acid, slowing down or preventing amide bond formation.[3]

Immediate Cause Analysis & Solution Pathway:

  • Inadequate Acylating Species: Standard carbodiimide reagents like DCC or DIC are often too slow and inefficient to overcome the steric hindrance imposed by the azocane moiety.[3][4] The O-acylisourea intermediate they form is not reactive enough.

    • Solution: Upgrade to a more potent in-situ activating reagent. Aminium/uronium salts (HATU, HCTU) or phosphonium salts (PyAOP, PyBOP) are the industry standard for difficult couplings.[4] They generate highly reactive OAt or OBt esters that can effectively acylate sterically hindered amines.[5] HATU is particularly effective due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the coupling reaction.

  • Insufficient Reaction Time/Energy: Sterically hindered couplings are kinetically slow. A standard 1-2 hour coupling time may be insufficient.

    • Solution A (Time): Implement a "double coupling" protocol. After the first coupling reaction, wash the resin and repeat the coupling step with a fresh preparation of activated amino acid.[4] This helps drive the reaction to completion.

    • Solution B (Energy): Utilize microwave-assisted solid-phase peptide synthesis (MA-SPPS). Microwave energy can significantly accelerate slow reactions, often reducing a multi-hour coupling to minutes while improving efficiency.[4]

  • Extreme Steric Hindrance: In some cases, particularly with α,α-disubstituted amino acids adjacent to the azocane, even the most potent uronium reagents may struggle.

    • Solution: Convert the carboxylic acid of the incoming amino acid to an acyl fluoride. Acyl fluorides are among the most reactive acylating species used in peptide synthesis and can overcome extreme steric barriers.[4]

Decision Workflow for Failed Coupling Reactions

G Start Failed Coupling Detected (Positive Kaiser Test) Reagent Using Carbodiimide (DCC, DIC)? Start->Reagent UpgradeReagent Switch to Uronium/Phosphonium Salt (e.g., HATU, PyAOP) Reagent->UpgradeReagent Yes DoubleCouple Perform Double Coupling Reagent->DoubleCouple No, already using HATU etc. UpgradeReagent->DoubleCouple CheckAgain Kaiser Test Still Positive? DoubleCouple->CheckAgain Microwave Employ Microwave-Assisted Synthesis (MA-SPPS) CheckAgain->Microwave Yes Success Proceed to Next Cycle CheckAgain->Success No Microwave->CheckAgain AcylFluoride Consider Acyl Fluoride Method for Extreme Cases Microwave->AcylFluoride Still Fails

Caption: Decision tree for troubleshooting failed coupling reactions.

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Reagent ClassExample(s)Activated SpeciesReactivityKey Considerations
CarbodiimideDCC, DIC, EDCO-AcylisoureaLow-ModerateGenerally insufficient for azocane couplings; risk of racemization without additives (e.g., HOBt).[6]
Aminium/UroniumHATU, HCTUOAt/O-6-ClBt EsterVery HighHATU is often superior for hindered couplings.[5] Can cause guanidinylation of the free amine if pre-activation is too long.
PhosphoniumPyBOP, PyAOPOBt/OAt EsterHigh-Very HighExcellent reagents that do not cause guanidinylation side reactions.[6] PyAOP is highly effective for N-methyl and other hindered residues.[3][6]
Problem 2: The resin is shrinking, and I'm observing poor reaction kinetics for both deprotection and coupling steps.

This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This causes the peptide-resin matrix to collapse, making reactive sites inaccessible to reagents.[7] Azocane residues can exacerbate this by inducing turns that may promote aggregation-prone conformations.

Immediate Cause Analysis & Solution Pathway:

  • Suboptimal Solvent: The solvent must effectively solvate the growing peptide chain to prevent it from collapsing. N,N-Dimethylformamide (DMF) is common but may not be sufficient for difficult sequences.[8]

    • Solution: Switch to N-methylpyrrolidone (NMP). NMP has superior solvating properties compared to DMF and can often disrupt aggregation.[4][8] For extremely hydrophobic sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be highly effective.[7]

  • Sequence-Specific Aggregation: Certain sequences are inherently prone to aggregation.

    • Solution: Incorporate structure-disrupting ("hindered") amino acid surrogates, such as pseudoprolines or N-alkyl amino acids, near the aggregation-prone region. These act like proline to break up secondary structure formation. While you are already using an azocane, strategic placement of another structure-breaking element can be beneficial.

Table 2: Solvents for Mitigating Aggregation in SPPS
SolventPropertiesApplication Notes
DMF Standard SPPS solventCan break down to dimethylamine, which may cause premature Fmoc removal.[8] Often insufficient for highly aggregating sequences.
NMP Superior solvating powerThe preferred choice for difficult or hydrophobic sequences. More stable than DMF.[4][8]
DCM Good for resin swelling (polystyrene)Poorly solvates the peptide chain itself; often used in mixtures.[8]
"Magic Mixture" DCM/DMF/NMP (1:1:1)A powerful combination used to solvate highly problematic sequences.[7]
Problem 3: My on-resin cyclization via Ring-Closing Metathesis (RCM) is inefficient.

On-resin RCM is a powerful tool for creating cyclic peptides, but its success is highly dependent on the peptide's ability to adopt a favorable pre-cyclization conformation.[9][10] If the peptide is aggregated or the terminal alkenes are held too far apart, the catalytic cycle will be inefficient.

Immediate Cause Analysis & Solution Pathway:

  • Catalyst Choice and Stability: First-generation Grubbs catalysts may not be robust enough for complex peptide substrates.

    • Solution: Use a second-generation Grubbs or Hoveyda-Grubbs catalyst. These are more tolerant of various functional groups and generally exhibit higher activity.[10]

  • Unfavorable Conformation: On-resin aggregation can prevent the reactive olefinic side chains from coming into proximity.

    • Solution: Perform the RCM reaction in a solvent that disrupts secondary structure and swells the resin effectively. Dichloroethane (DCE) or toluene are common choices.[11] If aggregation is severe, consider performing the cyclization in solution phase post-cleavage, under high dilution conditions to favor intramolecular over intermolecular reactions.[12]

  • Isomerization Side Reactions: The catalyst can sometimes cause isomerization of the newly formed double bond or migration of the terminal double bonds, leading to undesired byproducts.[10]

    • Solution: Add an isomerization suppressant like 1,4-benzoquinone to the reaction mixture. However, be aware that this can sometimes reduce the overall reaction rate.[10]

Workflow for Optimizing On-Resin RCM

G Start Low RCM Yield Catalyst Check Catalyst Generation Start->Catalyst UpgradeCat Use 2nd Gen Grubbs or Hoveyda-Grubbs Catalyst Catalyst->UpgradeCat Using 1st Gen Solvent Optimize Solvent (e.g., DCE, Toluene) Catalyst->Solvent Using 2nd Gen UpgradeCat->Solvent Additives Add Isomerization Suppressant (e.g., 1,4-Benzoquinone) Solvent->Additives SolutionPhase Consider Solution-Phase Cyclization (High Dilution) Solvent->SolutionPhase Still Fails Success Analyze Product Additives->Success SolutionPhase->Success

Caption: A streamlined workflow for optimizing RCM reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for incorporating azocane residues into peptides? Azocane amino acids act as potent conformational constraints. By locking a portion of the peptide backbone into the seven-membered ring, they can stabilize specific secondary structures, such as turns and helices.[1][2][13] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability by shielding nearby amide bonds from proteolytic degradation.[14][15]

Q2: How should I design an orthogonal protection strategy for a peptide intended for side-chain cyclization involving an azocane? An orthogonal strategy uses protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and modification.[][17] For a side-chain to side-chain lactamization, a common strategy is to use Fmoc for N-terminal protection, acid-labile groups (like tBu, Trt) for most side chains, and a hydrazine-labile group like Dde or ivDde on the side chains of the amino acids to be cyclized (e.g., Lys and Asp/Glu). After assembling the linear peptide, the Dde/ivDde groups can be selectively removed on-resin using hydrazine, and the newly freed side chains can be coupled to form the cyclic structure.[18]

Diagram of Orthogonal Protection Logic

G Peptide Resin-Peptide Nα-Fmoc Lys(Boc) Asp(tBu) Lys(Dde) Reagents Deprotection Reagents Piperidine Piperidine (Base) Reagents->Piperidine TFA TFA (Acid) Reagents->TFA Hydrazine Hydrazine (Nucleophile) Reagents->Hydrazine Piperidine->Peptide:f0 TFA->Peptide:f1 TFA->Peptide:f2 Hydrazine->Peptide:f3

Caption: Orthogonality of common protecting groups in SPPS.

Q3: What are the best practices for purifying azocane-containing peptides? Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[19] For azocane-containing peptides, which can be hydrophobic or have unusual retention behavior, method development is key.

  • Start Analytically: First, develop a separation method on an analytical scale to identify the retention time of your target product and major impurities.[20]

  • Gradient Optimization: Use a shallow gradient of acetonitrile (or methanol) in water (both containing 0.1% TFA) to achieve the best resolution.

  • Alternative Stationary Phases: If purification on a standard C18 column is difficult, consider a C4 (for very hydrophobic peptides) or a phenyl-hexyl column.

  • Size Exclusion: If aggregation is a problem even after cleavage, size-exclusion chromatography (SEC) can be used as a preliminary purification step to separate monomers from aggregates.[20]

Q4: Which analytical techniques are non-negotiable for final product characterization? To ensure the identity and purity of your final azocane-containing peptide, a combination of techniques is essential:

  • Analytical RP-HPLC: To assess purity (typically >95% is desired for biological assays). The chromatogram should show a single major peak.[19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product, verifying that the correct sequence was synthesized and that all protecting groups were removed.[21] High-resolution MS (e.g., QTOF) is preferred.

  • NMR Spectroscopy: While more complex, 1D and 2D NMR (like COSY and TOCSY) are invaluable for confirming the peptide's primary structure and providing insights into the conformation induced by the azocane residue.[22][23][24] It is the most definitive method for structural characterization.

Key Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)

This protocol is for coupling an amino acid to a resin-bound peptide with a sterically hindered N-terminus (e.g., an azocane residue).

  • Deprotection: Swell the peptide-resin in DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling (Pre-activation):

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes. Do not exceed this time to minimize side reactions.

  • First Coupling (Reaction): Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45-60 minutes.

  • Wash: Drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection cycle.

  • Validation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling.[21]

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol is for cyclizing a linear peptide containing two olefinic side chains (e.g., allylglycine) on the solid support.

  • Resin Preparation: After synthesis of the linear precursor, wash the peptide-resin extensively with DCM to remove any residual DMF or other coordinating solvents.

  • Solvent Exchange: Swell the resin in the reaction solvent (e.g., anhydrous 1,2-dichloroethane [DCE] or toluene) for at least 30 minutes.

  • Catalyst Preparation: In a separate, inert-atmosphere vessel, dissolve the second-generation Hoveyda-Grubbs catalyst (10-20 mol% relative to resin loading) in a small amount of the reaction solvent.[10]

  • Reaction Setup: Add the catalyst solution to the resin slurry. If required, add any additives like 1,4-benzoquinone (1-2 eq.) at this stage.[10]

  • Reaction: Agitate the mixture under a nitrogen or argon atmosphere. Gentle heating (e.g., 40-60 °C) can improve reaction rates. Monitor the reaction by taking small resin samples over time (e.g., 2, 6, 12, 24 hours).

  • Monitoring: Cleave the peptide from the small resin sample and analyze by LC-MS to check for the conversion of starting material to the cyclic product.

  • Quenching and Wash: Once the reaction is complete, drain the catalyst solution. Wash the resin with DCM, then with a catalyst scavenger (e.g., a solution of DMSO in DMF) to remove residual ruthenium, followed by extensive washes with DMF and DCM.

References

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[2]

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  • Vertex AI Search Result[25]

  • Vertex AI Search Result

  • Vertex AI Search Result[26]

  • Vertex AI Search Result

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[32]

  • Vertex AI Search Result[33]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[34]

  • Vertex AI Search Result[35]

  • Vertex AI Search Result

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[36]

  • Vertex AI Search Result[37]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[38]

  • Vertex AI Search Result[39]

  • Vertex AI Search Result[40]

  • Vertex AI Search Result[41]

  • Vertex AI Search Result[42]

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Technical Support Center: Troubleshooting Protecting Group Removal in Azocane-2-carboxylic Acid (Aoc) Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. Azocane-2-carboxylic acid (Aoc) is an 8-membered ring, non-natural secondary amino acid. While it is highly valued in drug development for creating conformationally constrained peptidomimetics with high metabolic stability, its massive steric bulk and secondary amine structure introduce severe challenges during Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven, self-validating protocols to troubleshoot the most common failures associated with Aoc protecting group removal.

Diagnostic Workflow

Use the logic tree below to identify the root cause of your synthesis failure based on analytical LC-MS and UV monitoring data.

Troubleshooting Start Issue with Aoc-Peptide Synthesis Q1 Is the peptide truncated at the Aoc residue? Start->Q1 Q2 Is there a mass loss corresponding to a dipeptide? Start->Q2 Incomplete Diagnosis: Incomplete Fmoc Deprotection Q1->Incomplete Yes DKP Diagnosis: Diketopiperazine (DKP) Formation Q2->DKP Yes Sol1 Action: Use 2% DBU + Piperazine/NMP Incomplete->Sol1 Sol2 Action: Use CTC Resin & Fast Deprotection DKP->Sol2

Diagnostic workflow for identifying and resolving Aoc-related SPPS synthesis failures.

Module 1: Incomplete Fmoc Deprotection (The Steric Shielding Effect)

Q: Why is my peptide sequence truncating immediately after the incorporation of Aoc?

Causality: The 8-membered aliphatic ring of Aoc creates a severe steric shield around its alpha-amine. Standard deprotection protocols (e.g., 20% piperidine in DMF) rely on the base physically accessing the Fmoc group to abstract the acidic proton at the 9-position of the fluorene ring. The bulky ring of Aoc drastically slows this β-elimination mechanism, leaving a large percentage of the peptide protected and unable to couple to the subsequent amino acid[1].

Quantitative Data: Deprotection Cocktail Efficacy on Bulky Secondary Amines

Deprotection CocktailDeprotection TimeDibenzofulvene Adduct FormationRelative Efficacy on Aoc
20% Piperidine / DMF2 x 10 minModerateLow (High truncation risk)
20% Piperidine + 0.1M HOBt / DMF2 x 10 minModerateLow (Reduces aspartimide, but slow)
2% DBU + 5% Piperazine / NMP2 x 5 minRapidHigh (Overcomes steric bulk)

Step-by-Step Protocol: High-Efficiency Fmoc Removal for Aoc To ensure complete deprotection without prolonged base exposure, we recommend a DBU-based cocktail. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that rapidly abstracts the Fmoc proton, while piperazine acts as a highly efficient scavenger for the reactive dibenzofulvene (DBF) intermediate[2].

  • Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).

  • First Treatment: Add the cocktail to the Aoc-peptide-resin. Agitate for 3 minutes at room temperature.

  • Drain and Repeat: Drain the reaction vessel and add a fresh aliquot of the cocktail. Agitate for another 5 minutes.

  • Self-Validation (UV Monitoring): Collect the drained deprotection solutions and measure UV absorbance at 301 nm. The presence of the DBF-piperazine adduct confirms deprotection. If the second drain shows >10% of the absorbance of the first, perform a third 5-minute treatment to ensure 100% removal.

  • Washing: Wash the resin extensively with NMP (5 x 1 min) and DCM (3 x 1 min) to remove all traces of DBU, which could interfere with subsequent couplings.

Module 2: Diketopiperazine (DKP) Formation (Sequence-Specific Cleavage)

Q: I successfully coupled the amino acid after Aoc, but my mass spec shows a complete loss of the C-terminal dipeptide. What happened?

Causality: You have encountered Diketopiperazine (DKP) formation. When Aoc is the penultimate residue (position 2 from the C-terminus), the deprotection of the 3rd amino acid liberates a free primary amine. Because Aoc is a secondary amine, the peptide bond between Aoc and the 3rd amino acid strongly favors a cis-conformation. This structural constraint perfectly positions the free N-terminal amine to nucleophilically attack the C-terminal ester bond linking the peptide to the resin. This intramolecular cyclization cleaves the dipeptide off the resin as a 6-membered DKP ring, permanently halting synthesis[3].

DKP_Pathway N1 Fmoc-Xaa-Aoc-Resin N2 Base (e.g., Piperidine) N1->N2 N3 H2N-Xaa-Aoc-Resin (cis-amide conformation) N2->N3 Fmoc Removal N4 Intramolecular Attack (Amine attacks Ester) N3->N4 Slow coupling N6 Desired Elongation N3->N6 Fast coupling N5 Diketopiperazine (DKP) + Cleaved Resin N4->N5 Truncation

Mechanistic pathway of Diketopiperazine (DKP) formation during Fmoc deprotection.

Step-by-Step Protocol: DKP Mitigation Strategy DKP formation is highly sequence-dependent and base-catalyzed. To prevent it, you must alter the kinetics of the reaction and the nature of the resin linker[2].

  • Resin Selection (Critical): Do not use standard Wang or PAM resins for sequences with C-terminal Aoc. Substitute with 2-Chlorotrityl chloride (CTC) resin . The massive steric bulk of the trityl linker physically blocks the intramolecular attack by the free amine.

  • Accelerated Deprotection: Use the described in Module 1. By reducing the deprotection time from 20 minutes to 8 minutes, you minimize the window of opportunity for base-catalyzed DKP cyclization.

  • In-Situ Capping: Immediately after deprotection, introduce the next Fmoc-amino acid pre-activated with highly efficient coupling reagents (e.g., OxymaPure/DIC or HATU/DIPEA). Rapid acylation of the free amine "caps" it, removing the nucleophile required for DKP formation.

Module 3: Epimerization at the Aoc Alpha-Carbon

Q: My final Aoc-peptide shows a double peak on analytical HPLC with the exact same mass. Is Aoc epimerizing?

Causality: Yes. The alpha-proton of highly constrained cyclic amino acids can be surprisingly acidic. Prolonged exposure to strong bases (like DBU) during repeated Fmoc deprotection cycles can lead to proton abstraction and subsequent reprotonation from the opposite face, resulting in a diastereomeric mixture (epimerization)[4].

Step-by-Step Protocol: Suppressing Epimerization If epimerization is detected (>2% diastereomer peak on LC-MS), you must buffer the deprotection environment.

  • Modify the Cocktail: Add 1% Formic Acid (FA) or 0.1M HOBt to your piperidine or piperazine deprotection cocktail.

  • Mechanism of Action: The slight acidic buffering reduces the rate of alpha-proton abstraction without significantly impacting the β-elimination of the Fmoc group.

  • Validation: Run a test cleavage after the coupling of the residue following Aoc. Analyze via chiral LC-MS to confirm the suppression of the diastereomeric peak.

References

  • Peptide Chemistry Org. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. URL: [Link]

  • Zheng, X. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. URL:[Link]

  • MDPI (2023). Epimerisation in Peptide Synthesis. Molecules/MDPI. URL:[Link]

Sources

Technical Support Center: Troubleshooting Azocane-2-carboxylic Acid (Aoc) Peptide Aggregation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized Technical Support Center for synthesizing and handling peptides containing Azocane-2-carboxylic acid (Aoc). As an 8-membered cyclic α-amino acid, Aoc introduces profound conformational constraints and extreme hydrophobicity into peptide backbones[4]. While these properties are highly valuable for enhancing proteolytic stability and target affinity, they frequently induce severe inter-chain hydrophobic collapse and steric hindrance during Solid-Phase Peptide Synthesis (SPPS) and post-cleavage purification [2].

This guide provides field-proven, mechanistically grounded solutions to overcome these aggregation hurdles.

Diagnostic Workflow

G Start Aggregation Detected (Resin Shrinkage / Poor Solubility) Phase When does it occur? Start->Phase SPPS During SPPS (Incomplete Coupling/Deprotection) Phase->SPPS On-Resin Post Post-Cleavage (HPLC / Assay Precipitation) Phase->Post In Solution Solvents Use NMP/DMSO or Chaotropic Salts SPPS->Solvents Dissolve Solubilize in 50% HFIP or 1:1 ACN:H2O (1% TFA) Post->Dissolve Heat Microwave SPPS (75°C) + COMU/Oxyma Solvents->Heat Tags Add Cleavable Solubilizing Tag (e.g., Isoacyl dipeptide) Dissolve->Tags

Diagnostic workflow for identifying and resolving Azocane-2-carboxylic acid peptide aggregation.

Section 1: Solid-Phase Peptide Synthesis (SPPS) Challenges

Q1: My coupling efficiency drops drastically immediately after adding Azocane-2-carboxylic acid. Why does this happen, and how do I fix it?

Causality: Azocane-2-carboxylic acid is a secondary amine embedded within a bulky 8-membered ring [4]. Once coupled, this massive cyclic structure creates immense steric shielding around the N-terminus. Furthermore, its extreme hydrophobicity drives on-resin hydrophobic collapse, expelling standard solvents like DMF and causing the resin beads to shrink [1]. This physical collapse buries the reactive N-terminus, making it inaccessible to the incoming activated amino acid.

Solution: You must disrupt the hydrophobic packing using chaotropic solvent mixtures (e.g., 25% DMSO in NMP) and provide kinetic energy via elevated temperatures (Microwave SPPS) [2]. Additionally, because you are coupling onto a sterically hindered secondary amine, standard uronium reagents like HBTU are insufficient. You must use highly reactive, less sterically hindered activators like COMU paired with Oxyma Pure.

Self-Validating Protocol: Microwave-Assisted Coupling to Aoc

  • Resin Swelling: Swell the peptidyl-resin in a chaotropic solvent mixture of 25% DMSO in NMP for 30 minutes to disrupt initial hydrophobic packing [3].

  • Activation: In a separate vial, pre-activate the incoming Fmoc-amino acid (5 equivalents) with COMU (5 eq) and Oxyma Pure (5 eq) in NMP, using DIPEA (10 eq) as the base. Allow 2 minutes for full activation.

  • Coupling: Transfer the activated mixture to the resin. Heat to 75°C for 15 minutes using a microwave peptide synthesizer.

  • Validation (Chloranil Test): Wash the resin thoroughly with DMF and DCM. Perform a Chloranil test (or De Clercq test). Critical Note: Because Aoc forms a secondary amine at the N-terminus, the standard Kaiser test will yield a false negative. A colorless/yellow bead in the Chloranil test confirms complete coupling; a blue/green result indicates aggregation-induced incomplete coupling, requiring a second cycle.

Q2: The sequence following Aoc fails to deprotect completely, leading to deletion sequences. What is the mechanism here?

Causality: Fmoc deprotection relies on the accessibility of the N-terminus to the bulky base piperidine. The combination of the 8-membered Aoc ring and the resulting peptide aggregation physically blocks piperidine from reaching the Fmoc group [1].

Solution: Enhance the deprotection cocktail by adding a stronger, less sterically hindered base, such as 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to the standard 20% piperidine/DMF solution [3].

Section 2: Post-Cleavage Purification and Assay Preparation

Q3: The Aoc-containing peptide crashes out of solution when I try to load it onto the RP-HPLC column. How can I solubilize it?

Causality: In aqueous buffers, the highly lipophilic 8-membered rings of Aoc act as massive hydrophobic patches. To minimize thermodynamically unfavorable contact with water, these patches rapidly self-associate, leading to amorphous precipitation [5].

Solution: Utilize highly fluorinated, hydrogen-bond-donating solvents like Hexafluoro-2-propanol (HFIP) to break the hydrophobic interactions, followed by dilution with Acetonitrile (ACN) [5].

Self-Validating Protocol: HFIP-Mediated Solubilization and HPLC Loading

  • Initial Solubilization: Add 100% HFIP directly to the lyophilized crude peptide to achieve a concentration of 10 mg/mL. Vortex for 2 minutes until the solution is completely clear.

  • Titration: Slowly titrate in a solution of 50% ACN in water (containing 0.1% TFA) dropwise while vortexing, until the HFIP concentration is reduced to <5% of the total volume.

  • Validation: Centrifuge the sample at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If no pellet forms, the peptide is fully solubilized and free of micro-aggregates. If a pellet forms, increase the ACN percentage in the diluent.

  • Chromatography: Inject the supernatant immediately onto a C8 RP-HPLC column. Note: A C8 stationary phase is preferred over C18 for Aoc-peptides, as the reduced hydrophobicity of C8 prevents irreversible binding of the lipophilic peptide.

Quantitative Data: Optimization of Aoc Incorporation

The following table summarizes the quantitative impact of various synthesis strategies on overcoming Aoc-induced aggregation, demonstrating the necessity of optimized conditions.

Coupling StrategySolvent SystemTemperatureActivator / BaseAvg. Coupling Efficiency (%)Aggregation Risk
Standard Room TempDMF25°CHBTU / DIPEA< 30%Severe
Chaotropic Addition25% DMSO in NMP25°CHATU / HOAt / DIPEA65 - 70%Moderate
Microwave-AssistedNMP75°CDIC / Oxyma85 - 90%Low
Optimized Microwave 25% DMSO in NMP 75°C COMU / Oxyma / DIPEA > 98% Minimal
References
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids. University of Minnesota.
  • Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?

Mitigating proteotoxic stress induced by proline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Proteostasis Support Center: Troubleshooting Proline Analog-Induced Stress

Welcome to the Technical Support Center. As drug development and protein engineering increasingly utilize non-canonical amino acids, managing the unintended cellular consequences is critical. Proline analogs—such as L-azetidine-2-carboxylic acid (A2C) and cis-4-hydroxy-L-proline—are structurally similar enough to L-proline to be mischarged by mammalian prolyl-tRNA synthetase (ProRS)[1][2].

Because these analogs alter the phi/psi dihedral angles of the peptide backbone, their co-translational misincorporation disrupts critical secondary structures (such as the collagen triple helix), triggering severe proteotoxic and endoplasmic reticulum (ER) stress[3][4]. This guide provides field-proven insights, causal explanations, and self-validating protocols to help you mitigate these issues in your workflows.

I. Core Mechanism of Analog-Induced Stress

To effectively troubleshoot, we must first map the causality of the stress phenotype. The inability of mammalian ProRS to edit out four-membered ring analogs leads directly to widespread translational errors[1].

Pathway A2C Proline Analogs (e.g., A2C) tRNA Prolyl-tRNA Synthetase (Mis-charging) A2C->tRNA Misincorp Protein Misincorporation tRNA->Misincorp Misfold Protein Misfolding & Aggregation Misincorp->Misfold UPR Unfolded Protein Response (BiP, CHOP, eIF2α) Misfold->UPR Tox Proteotoxic Stress & Apoptosis UPR->Tox Mitigation Mitigation Strategies (L-Proline, Chaperones) Mitigation->tRNA L-Proline Competition Mitigation->Misfold Chaperone Refolding

Pathway of proline analog-induced proteotoxic stress and targeted mitigation nodes.

II. Troubleshooting Guides (FAQs)

Q1: Why is my cell viability dropping drastically within 12-24 hours of A2C treatment? Causality & Solution: The four-membered ring of A2C restricts backbone conformation more severely than the five-membered ring of native proline[1]. This causes a massive accumulation of misfolded nascent chains in the ER. The cell initiates the Unfolded Protein Response (UPR) to restore proteostasis, but sustained stress hyperactivates the PERK/eIF2α/CHOP pathway, driving the cell into apoptosis. Actionable Fix: Implement a competitive mitigation strategy. Co-supplement the culture media with native L-proline at a 5:1 to 10:1 ratio (L-proline:A2C). Because ProRS has a higher affinity for native proline, this outcompetes A2C at the tRNA charging step, titrating the misincorporation rate to a sub-lethal level that allows you to study stress without immediate cell death[2].

Q2: How can I confirm that the stress markers I am observing are specifically due to analog misincorporation and not general chemical toxicity? Causality & Solution: Small molecules can induce off-target solvent toxicity or membrane disruption. A self-validating experimental design requires proving that the stress is strictly translation-dependent. Actionable Fix: Use a protein synthesis inhibitor (e.g., cycloheximide at 50 µg/mL) alongside your proline analog. If the proteotoxic stress (measured by BiP or Hsp70 upregulation) is truly due to misincorporation, arresting translation will completely rescue the stress phenotype. Additionally, overexpressing molecular chaperones like Hsp70 or Hsp90 can promote the refolding of analog-containing proteins, mitigating toxicity[5].

Q3: Why is the misincorporation rate of hydroxyproline or A2C highly variable across different recombinant CHO cell lines? Causality & Solution: Misincorporation is highly dependent on the intracellular pool of endogenous L-proline. CHO cells have varying baseline metabolic rates for proline biosynthesis. If a specific clone synthesizes high levels of endogenous proline, it will naturally outcompete the exogenous analog[2]. Actionable Fix: Transition your cells to a custom proline-depleted media 6 hours prior to analog introduction. This normalizes the intracellular amino acid pool, ensuring consistent stoichiometric uptake of the analog by ProRS.

III. Quantitative Benchmarks for Proline Analogs

When designing your mitigation strategy, it is crucial to understand the structural impact and relative ProRS affinity of the analog you are using.

AnalogRing SizeProRS Affinity (vs. L-Proline)Primary Structural ImpactRecommended Mitigation Strategy
L-Azetidine-2-carboxylic acid (A2C) 4-memberedModerateSevere helix disruption; high UPR induction[1][4]L-Proline competition (10:1 ratio); Hsp70 overexpression.
cis-4-Hydroxy-L-proline 5-memberedLowInhibits collagen triple helix formation[3]Ascorbic acid supplementation; targeted chaperone (Hsp90) support.
3,4-Dehydro-L-proline 5-memberedHighModerate conformational restrictionTitration of analog concentration; early kinetic harvesting.

IV. Self-Validating Protocol: Controlled Misincorporation & Stress Mitigation Assay

This protocol is designed with internal feedback loops to ensure that any observed proteotoxicity is strictly a function of tRNA mischarging and can be reliably mitigated.

Workflow Step1 Step 1: Media Depletion Step2 Step 2: Analog Titration Step1->Step2 Step3 Step 3: Internal Controls Step2->Step3 Step4 Step 4: Kinetic Harvest Step3->Step4 Step5 Step 5: Quantification Step4->Step5

Self-validating experimental workflow for controlled analog misincorporation.

Step 1: Metabolic Synchronization (Media Depletion)

  • Action: Wash cells 2x with PBS and culture in Proline-Free DMEM supplemented with 10% dialyzed FBS for 6 hours.

  • Causality: Removes variable extracellular proline and depletes intracellular stores, establishing a controlled baseline for analog uptake.

Step 2: Analog Titration & Internal Controls

  • Action: Divide the culture into four specific cohorts:

    • Cohort A (Vehicle Control): PBS only.

    • Cohort B (Stress Induction): 2 mM A2C[4].

    • Cohort C (Competitive Rescue): 2 mM A2C + 10 mM L-proline.

    • Cohort D (Translational Arrest): 2 mM A2C + 50 µg/mL Cycloheximide.

  • Causality: Cohort C validates that toxicity is competitive at the tRNA synthetase level. Cohort D validates that toxicity requires active ribosomal translation, ruling out solvent toxicity.

Step 3: Kinetic Harvesting

  • Action: Harvest lysates at 4h, 8h, and 16h post-treatment.

  • Causality: Proteotoxic stress is highly dynamic. Early timepoints (4h-8h) capture primary UPR activation (p-eIF2α, BiP), while late timepoints (16h) capture terminal stress markers (CHOP, Caspase-3).

Step 4: Quantification & Validation

  • Action: Analyze lysates via Western blot for BiP/GRP78 and CHOP. Confirm the exact misincorporation rates via LC-MS/MS of a highly expressed reporter protein.

  • Causality: Correlating the mass spectrometry misincorporation data with Western blot densitometry provides a direct, quantitative link between the physical presence of the analog and the magnitude of the stress response.

V. References

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - OPUS at UTS. uts.edu.au.

  • Evidence for co-translational misincorporation of non-canonical amino acid hydroxyproline in recombinant antibodies produced in Chinese Hamster Ovary (CHO) cell lines. PLOS One.

  • Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis.

  • 1-Boc-L-azetidine-2-carboxylic acid. Benchchem.

  • Heat Shock Proteins in Human Perilymph: Implications for Cochlear Implantation. ResearchGate.

Sources

Validation & Comparative

Validation of Azocane-2-carboxylic Acid Hydrochloride Purity by HPLC: A Comparative Guide to UV, CAD, and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate and compare analytical methodologies for the purity validation of underivatized, non-chromophoric cyclic amino acids, providing a self-validating experimental protocol grounded in ICH Q2(R2) guidelines.

Introduction & The Analytical Challenge

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is an 8-membered cyclic aliphatic amino acid. As a homologue of pipecolic acid and proline, it serves as a highly versatile small-molecule scaffold in modern drug discovery and peptide synthesis.

However, validating the purity of this compound presents two distinct analytical challenges:

  • Lack of a UV Chromophore: Because it lacks a conjugated π -electron system or aromatic ring, it does not absorb ultraviolet light above 210 nm.

  • High Polarity: As a zwitterionic salt, it exhibits extreme hydrophilicity. On traditional C18 reversed-phase (RP) columns, it is poorly retained and often elutes in the void volume unless signal-suppressing ion-pairing agents (e.g., Heptafluorobutyric acid, HFBA) are utilized[1].

Historically, analysts have relied on low-wavelength UV detection (210 nm) or complex pre-column derivatization. Today, modern universal detectors like the Charged Aerosol Detector (CAD) and Mass Spectrometry (MS) paired with Hydrophilic Interaction Liquid Chromatography (HILIC) offer superior, direct analytical pathways[2].

Objective Comparison of Analytical Modalities

To establish a robust purity assay, we must compare the performance, complexity, and reliability of the available analytical alternatives.

A. RP-HPLC-UV (Low Wavelength: 210 nm)
  • Mechanism: Direct measurement of peptide-bond-like carboxyl absorption.

  • Drawbacks: At 210 nm, mobile phase solvents (methanol, acetonitrile) and buffer salts exhibit high background absorbance. Gradient elution causes severe baseline drift, making it nearly impossible to accurately integrate low-level impurities (<0.1%). Limit of Quantitation (LOQ) is exceptionally poor.

B. RP-HPLC-FLD/UV with Pre-Column Derivatization
  • Mechanism: The secondary amine of azocane-2-carboxylic acid is reacted with a tagging reagent (e.g., FMOC-Cl or AQC) to attach a strong fluorophore/chromophore[3].

  • Drawbacks: While this yields excellent sensitivity, the derivatization process is time-consuming, prone to incomplete reactions, and introduces reagent peaks that can mask actual API impurities. It violates the principle of analytical simplicity.

C. HILIC-CAD (Charged Aerosol Detection)
  • Mechanism: CAD is a mass-sensitive detector that measures any non-volatile analyte independently of its optical properties[4]. HILIC columns retain the highly polar underivatized amino acid using a water-enriched stationary phase layer[2].

  • Advantages: Universal detection of all non-volatile impurities, simple sample preparation, and stable baselines during steep gradients. It is the gold standard for routine QA/QC batch release of aliphatic amino acids.

D. HILIC-LC-MS (Single Quad or QqQ)
  • Mechanism: Ionization (ESI) followed by mass-to-charge ( m/z ) filtration.

  • Advantages: Unmatched specificity and sensitivity. Ideal for structural elucidation of unknown impurities.

  • Drawbacks: High capital and operational costs make it impractical for high-throughput, routine purity release assays compared to CAD.

Workflow A Azocane-2-carboxylic Acid (Highly Polar, No Chromophore) B Pre-column Derivatization (e.g., FMOC-Cl, AQC) A->B Derivatization Route C Direct Underivatized Analysis A->C Native Route D RP-HPLC-UV / FLD (Complex Prep, High Sensitivity) B->D E HILIC-CAD / ELSD (Simple Prep, Universal Detection) C->E F HILIC-LC-MS (High Cost, Max Specificity) C->F

Caption: Workflow comparison for the HPLC analysis of non-chromophoric cyclic amino acids.

Quantitative Performance Data

The following table synthesizes the expected validation parameters for Azocane-2-carboxylic acid hydrochloride across the three primary direct-analysis modalities, evaluated against ICH Q2(R2) criteria[5][6].

Validation ParameterRP-HPLC-UV (210 nm)HILIC-CADHILIC-LC-MS (SIM)
Limit of Detection (LOD) 5.0 µg/mL0.1 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL0.3 µg/mL0.03 µg/mL
Linearity Range 15 – 500 µg/mL0.3 – 1000 µg/mL*0.03 – 500 µg/mL
Linearity Model ( R2 ) Linear (0.991)Log-Log / Quadratic (0.999)Linear (0.998)
Precision (%RSD at LOQ) 8.5%2.1%3.5%
Baseline Stability Poor (Gradient Drift)ExcellentExcellent

*Note: CAD response is inherently non-linear. See Section 4 for the mechanistic causality of data transformation.

Recommended Methodology: HILIC-CAD

Based on the comparative data, HILIC-CAD is the optimal methodology for routine purity validation. It eliminates the need for derivatization while providing the sensitivity required to detect impurities at the 0.05% reporting threshold[4].

The Causality of CAD Detection

Why does CAD succeed where UV fails? CAD does not rely on light absorption. Instead, the HPLC eluent is nebulized into droplets. Volatile mobile phases evaporate, leaving behind solid aerosol particles of the analyte. These particles are subjected to a corona discharge, imparting a positive charge relative to their surface area. An electrometer then measures this charge. Because Azocane-2-carboxylic acid is non-volatile, it forms distinct particles and yields a strong, uniform signal[7].

Mechanism Eluent HPLC Eluent (Analyte + Buffer) Nebulization Nebulization (N2 Gas) Eluent->Nebulization Desolvation Desolvation (Evaporation Tube) Nebulization->Desolvation Charging Corona Discharge (Particle Charging) Desolvation->Charging Detection Electrometer (Signal Measurement) Charging->Detection

Caption: Step-by-step mechanism of Charged Aerosol Detection (CAD) for underivatized analytes.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with ICH Q2(R2)[5], this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to verify chromatographic performance prior to sample analysis.

1. Chromatographic Conditions

  • Column: SeQuant® ZIC®-HILIC (150 × 4.6 mm, 5 µm, 200 Å). Causality: The zwitterionic stationary phase allows partitioning of the polar amino acid without ion-pairing agents.

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. Causality: CAD requires highly volatile buffers. Non-volatile salts (e.g., phosphates) will precipitate in the desolvation tube, causing massive background noise and detector failure.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0–2 min: 85% B

    • 2–12 min: Linear gradient to 40% B

    • 12–15 min: Hold at 40% B

    • 15–15.1 min: Return to 85% B

    • 15.1–22 min: Re-equilibration at 85% B

2. CAD Detector Settings

  • Evaporation Temperature: 50°C.

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

3. System Suitability & Validation Sequence (ICH Q2(R2) Compliant)

  • Blank Injection (x2): Inject Mobile Phase A to confirm no carryover and establish baseline noise levels.

  • SST Injection (x6): Inject a 100 µg/mL standard of Azocane-2-carboxylic acid hydrochloride spiked with 1.0 µg/mL of a known synthesis precursor (e.g., cyclooctanone derivative).

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing Factor ( Tf​ ) < 1.5; Peak Area %RSD < 2.0%.

  • Linearity Bracketing: Inject calibration standards at 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL.

    • Data Transformation: CAD response ( R ) relates to mass ( m ) via R=k⋅ma . Because a≈0.6 , the data is non-linear. Apply a log-log transformation ( logR=a⋅logm+logk ) to achieve R2>0.995 .

  • Sample Analysis: Inject API samples prepared at 1.0 mg/mL in 85% Acetonitrile.

  • QC Check Standard: Re-inject the 10.0 µg/mL standard at the end of the sequence. Acceptance Criteria: Recovery must be 98.0% – 102.0% of the initial value.

Conclusion

For the purity validation of Azocane-2-carboxylic acid hydrochloride, traditional HPLC-UV methods are fundamentally limited by the molecule's lack of a chromophore and its high polarity. While pre-column derivatization offers a workaround, it introduces unnecessary complexity.

By leveraging HILIC-CAD , analytical scientists can achieve a direct, highly sensitive, and robust method. The use of volatile ammonium formate buffers ensures detector longevity, while the log-log calibration model satisfies the rigorous linearity requirements of the newly implemented ICH Q2(R2) guidelines. For routine batch release and impurity profiling, HILIC-CAD stands as the definitive, objective choice.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: azocane-2-carboxylic acid hydrochloride | 1803565-99-2 Source: Sigma-Aldrich URL
  • Title: Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD Source: Thermo Fisher Scientific URL
  • Source: PMC (NIH)
  • Title: Determination of amino acid without derivatization by using HPLC - HILIC column Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: UHPLC Analysis of Underivatized Amino Acids Source: LCGC International URL

Sources

The Definitive Comparison Guide: qNMR vs. Traditional Assays for Azocane-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Executive Summary

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is an 8-membered cyclic unnatural amino acid widely utilized as a versatile small-molecule scaffold in peptidomimetic drug discovery[1]. However, its lack of a conjugated π -system (UV chromophore) presents a significant analytical hurdle for standard purity assays. This guide objectively compares traditional analytical techniques (HPLC-UV, LC-MS, Titration) against Quantitative Nuclear Magnetic Resonance (1H-qNMR) , demonstrating why qNMR is the metrological gold standard for absolute quantification of chromophore-deficient analytes[2].

The Analytical Dilemma: Assaying a Chromophore-Deficient Scaffold

To accurately determine the assay (purity) of an Active Pharmaceutical Ingredient (API) or critical building block, the analytical method must be highly specific and quantitatively rigorous. For Azocane-2-carboxylic acid hydrochloride, traditional methods introduce systemic vulnerabilities:

  • HPLC-UV (Derivatization-Dependent): Because the molecule lacks a UV chromophore, HPLC-UV requires pre-column or post-column derivatization (e.g., using FMOC-Cl or OPA). Causality of Error: Derivatization relies on equilibrium kinetics that are highly sensitive to matrix effects, pH, and trace moisture. Incomplete reactions or side-product formation introduce a massive error margin, making absolute quantification unreliable.

  • Potentiometric Titration (Non-Specific): Titration measures total basic or acidic protons. Causality of Error: As a hydrochloride salt, the analyte contains multiple titratable sites. Any residual free HCl from the crystallization process, or the presence of structurally similar amino acid impurities, will falsely elevate the assay value, masking the true purity.

  • LC-MS (Matrix Suppression): While excellent for identity confirmation, LC-MS suffers from variable ionization efficiencies and matrix suppression, making it unsuitable for high-precision absolute assay determinations without an expensive, isotopically labeled internal standard.

AssaySelection Analyte Azocane-2-carboxylic acid HCl (Lacks UV Chromophore) HPLC HPLC-UV Analyte->HPLC Titration Potentiometric Titration Analyte->Titration qNMR 1H-qNMR Analyte->qNMR Deriv Requires Derivatization (e.g., FMOC-Cl) Kinetics introduce error HPLC->Deriv NonSpec Non-Specific Susceptible to residual HCl or acidic/basic impurities Titration->NonSpec Direct Direct & Absolute No derivatization needed SI-Traceable qNMR->Direct

Decision matrix for assaying chromophore-deficient amino acids, highlighting qNMR superiority.

The Metrological Grounding of 1H-qNMR

1H-qNMR bypasses the need for derivatization and identical reference standards. It operates on a fundamental law of quantum physics: under fully relaxed conditions, the area of an NMR resonance (integral) is strictly and directly proportional to the number of nuclei generating that signal [3].

By co-dissolving the analyte with an SI-traceable Internal Calibrant (IC), we create a self-validating mass balance equation. This approach aligns with the stringent metrological guidelines outlined in USP <761> (Nuclear Magnetic Resonance Spectroscopy) and USP <1761> [4][5].

The absolute purity ( Px​ ) is calculated using the following equation: Px​=IIC​Ix​​×Nx​NIC​​×MIC​Mx​​×Wx​WIC​​×PIC​ (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and IC = Internal Calibrant)

Step-by-Step Self-Validating qNMR Protocol

As a self-validating system, every parameter in this protocol is dictated by the physical properties of the sample, removing empirical guesswork.

Step 1: Internal Calibrant (IC) Selection
  • Action: Select Maleic Acid (NIST SRM) as the internal calibrant.

  • Causality: Azocane-2-carboxylic acid features an α -proton at ~4.0 ppm and a broad aliphatic ring envelope between 1.4–3.5 ppm. Maleic acid produces a sharp, isolated singlet at ~6.3 ppm in D2​O . This ensures zero signal overlap, which is a mandatory prerequisite for accurate integration[6].

Step 2: Gravimetric Sample Preparation
  • Action: Accurately weigh ~20.0 mg of Azocane-2-carboxylic acid HCl and ~5.0 mg of Maleic Acid using a calibrated microbalance ( d=0.001 mg) into a static-free vial. Dissolve completely in 1.0 mL of D2​O and transfer to a 5 mm NMR tube.

  • Causality: qNMR is fundamentally a gravimetric technique. Any error in weighing directly propagates into the final purity calculation.

Step 3: T1​ Relaxation Assessment (The Validation Step)
  • Action: Execute an Inversion-Recovery ( 180∘−τ−90∘ ) pulse sequence to measure the longitudinal relaxation time ( T1​ ) of the α -proton of the analyte and the olefinic protons of Maleic acid.

  • Causality: Nuclei take time to re-align with the magnetic field after a pulse. If the next pulse fires too soon, the signal saturates, artificially lowering the integral. Measuring T1​ dictates the exact delay needed for quantitative accuracy.

Step 4: Acquisition Parameters
  • Action: Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds). Use a 90∘ excitation pulse (e.g., zg30 or zg program without water suppression to avoid baseline distortion)[7]. Acquire ≥64 scans for a high Signal-to-Noise Ratio (S/N > 250:1).

  • Causality: A 5×T1​ delay guarantees >99.3% recovery of longitudinal magnetization, ensuring the integral perfectly represents the molar concentration.

Step 5: Data Processing
  • Action: Apply zero-filling (to 64k points), an exponential window function (LB = 0.3 Hz), manual phase correction, and a strict multipoint baseline correction before integrating the peaks.

qNMRProtocol Sample 1. Sample Prep Analyte + Maleic Acid in D2O T1 2. T1 Measurement Inversion Recovery Sample->T1 Acq 3. NMR Acquisition Delay (D1) > 5*T1 90° Pulse T1->Acq Dictates relaxation delay Process 4. Data Processing Phase & Baseline Correction Acq->Process Maximizes S/N Ratio Quant 5. Quantification Mass Balance Eq. Process->Quant Area proportional to nuclei

Self-validating qNMR workflow ensuring metrological traceability and absolute quantification.

Experimental Data & Method Comparison

Table 1: Comparative Analysis of Assay Techniques
Analytical MethodSpecificityAccuracy / Error MarginReference Standard Required?Suitability for Azocane-2-carboxylic acid HCl
1H-qNMR High (Structural confirmation built-in) ±0.5−1.0% No (Uses universal IC)Optimal. Direct measurement without derivatization.
HPLC-UV Medium (Depends on derivatization) ±2.0−5.0% Yes (Identical API required)Poor. Derivatization kinetics introduce high variability.
Titration Low (Measures all acid/base groups) ±1.0−3.0% NoPoor. Susceptible to bias from residual HCl.
LC-MS High (Mass specific) ±5.0−10.0% Yes (Isotopic preferred)Poor. Matrix suppression limits quantitative precision.
Table 2: qNMR Assay Results (Representative Experimental Data)

The following data demonstrates the absolute quantification of an Azocane-2-carboxylic acid HCl batch using Maleic Acid as the Internal Calibrant (IC).

ParameterInternal Calibrant (Maleic Acid)Analyte (Azocane-2-carboxylic acid HCl)
Chemical Shift ( δ ) 6.30 ppm (Singlet)4.05 ppm (Multiplet, α -proton)
Number of Protons ( N ) 21
Molar Mass ( M ) 116.07 g/mol 193.67 g/mol
Sample Weight ( W ) 5.02 mg20.15 mg
Purity of Standard ( PIC​ ) 99.98%Calculated Result ( Px​ )
Normalized Integral ( I ) 1.0001.191

Calculation Execution: Px​=(1.0001.191​)×(12​)×(116.07193.67​)×(20.155.02​)×99.98% Px​=1.191×2×1.6685×0.2491×99.98%=98.98%

References

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy ECA Academy (gmp-compliance.org)
  • Stimuli Article (qNMR) - US Pharmacopeia (USP) USP.org
  • Quantit
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Optimization of 1D 1H Quantitative NMR Conditions for Polar Metabolites Kosfaj.org
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Azocane-2-carboxylic acid hydrochloride | CymitQuimica CymitQuimica.com

Sources

Comparative analysis of "Azocane-2-carboxylic acid" and proline in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Azocane-2-carboxylic Acid and Proline in Peptide Design

The incorporation of cyclic α -amino acids is a cornerstone strategy in modern peptide engineering. By restricting the conformational freedom of the peptide backbone, researchers can enhance target affinity, improve metabolic stability, and dictate specific secondary structures. While L-Proline remains the biological standard for introducing backbone constraints, synthetic homologues like Azocane-2-carboxylic acid (an 8-membered cyclic amino acid, CAS 14026-63-2)[1] offer a vastly expanded physicochemical toolkit.

As a Senior Application Scientist, I have structured this guide to critically compare the structural dynamics, physicochemical profiles, and experimental handling of Azocane-2-carboxylic acid against standard proline.

Mechanistic & Structural Divergence

Ring Size and Backbone Constraint ( ϕ and ψ Angles)

Proline features a rigid 5-membered pyrrolidine ring that heavily restricts the backbone ϕ angle to approximately −65∘ . This rigidity is responsible for the characteristic "kinks" proline introduces into alpha-helices and beta-sheets.

In contrast, Azocane-2-carboxylic acid features an 8-membered azocane ring. The expanded macrocycle introduces significant transannular interactions and ring puckering flexibility. While it still constrains the backbone ϕ and ψ space compared to linear aliphatic amino acids, it accesses a broader conformational landscape than proline. This semi-flexibility allows the peptide to adopt unique binding conformations that a rigid proline would sterically prohibit[2].

The Cis-Trans Isomerization Switch

The Xaa−Pro peptide bond is unique because the energy difference between its cis and trans isomers is relatively small, typically resulting in a 5–20% cis population in solution.

When proline is replaced by Azocane-2-carboxylic acid, the thermodynamic equilibrium shifts dramatically. The steric bulk of the 8-membered ring creates severe structural clashes with the preceding residue ( Xaa ) when in the trans conformation. To relieve this steric strain, the peptide bond frequently isomerizes to the cis state. Consequently, Azocane-2-carboxylic acid acts as a powerful structural tool to artificially force a cis-amide bond in bioactive peptides, a critical feature for mimicking specific turn motifs.

G A Cyclic Amino Acid Incorporation B Proline (5-membered) Minimal Steric Clash A->B C Azocane (8-membered) High Steric Bulk A->C D Trans Preference (~80-95%) B->D Favors Trans E Increased Cis Population (Steric Relief) C->E Destabilizes Trans

Figure 1: Steric influence of cyclic ring size on the cis/trans isomerization equilibrium.

Physicochemical Profiling

Lipophilicity and Bioavailability

Peptide therapeutics notoriously suffer from poor membrane permeability. The addition of three methylene groups in Azocane-2-carboxylic acid compared to proline significantly increases the overall lipophilicity (LogP) of the peptide. This expanded hydrophobic surface area displaces ordered water molecules, enhancing passive diffusion across lipid bilayers[3].

Proteolytic Stability

Endogenous prolyl endopeptidases specifically recognize and cleave at the C-terminal side of proline residues. Because Azocane-2-carboxylic acid is an unnatural, sterically expanded homologue, it completely abrogates recognition by these enzymes. Substituting a vulnerable proline with an azocane derivative is a self-validating strategy to drastically extend the serum half-life of a peptide drug[3].

Quantitative Comparison

The following table summarizes the core performance metrics of both amino acids to guide rational sequence design:

ParameterProline (Pro)Azocane-2-carboxylic Acid (Aoc)
Ring Size 5-membered (Pyrrolidine)8-membered (Azocane)
Backbone Constraint ( ϕ ) Rigid ( ≈−65∘ )Semi-flexible (broader ϕ space)
Typical cis Population 5% - 20%> 30% (Sterically driven)
Relative Lipophilicity LowHigh (+3 Methylene units)
Proteolytic Stability Susceptible to prolyl peptidasesHighly Resistant
SPPS Coupling Difficulty Low to ModerateHigh (Requires HATU/Heat)

Experimental Methodologies

Working with sterically hindered 8-membered rings requires deviations from standard peptide synthesis and analysis protocols. Below are the field-proven methodologies for handling Azocane-2-carboxylic acid.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Workflow

Coupling onto the secondary amine of the azocane ring is notoriously difficult. The nitrogen is heavily shielded by the axial hydrogens of the 8-membered ring, drastically reducing its nucleophilicity.

  • Resin Swelling : Swell Rink Amide AM resin in DMF for 30 minutes to ensure maximum exposure of reactive sites.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 5 min). Causality: The base removes the Fmoc protecting group via a β -elimination mechanism, exposing the primary amine.

  • Pre-activation of Azocane-2-carboxylic acid : In a separate vial, dissolve Fmoc-Azocane-2-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq). Causality: HATU is strictly required over standard HBTU; the highly reactive 7-aza-benzotriazole ester is necessary to overcome the severe steric hindrance of the 8-membered ring.

  • Coupling : Add the activated amino acid to the resin. React for 2 hours at room temperature, or apply microwave heating (60°C for 15 min) to drive the kinetically slow acylation.

  • Validation (Kaiser Test) : Perform a Kaiser test. A positive result (blue beads) indicates unreacted amines due to steric clash. This creates a self-validating loop: if positive, repeat Step 4 before proceeding.

  • Subsequent Coupling : Coupling the next amino acid onto the secondary amine of the azocane ring is even more difficult. Use symmetric anhydrides or highly reactive acid fluorides if standard HATU coupling fails.

G S1 Resin-Bound Peptide S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling of Azocane-2-COOH (HATU/DIPEA, 1-2 hrs) S2->S3 S4 Steric Hindrance Check (Kaiser Test) S3->S4 S5 Double Coupling / Heat (If necessary) S4->S5 Incomplete (Blue) S5->S4 Re-test

Figure 2: Optimized SPPS workflow for sterically hindered cyclic amino acids.

Protocol B: NMR Determination of Cis/Trans Isomerization

To quantify the exact structural impact of the azocane substitution, 2D NMR must be utilized to measure the cis/trans ratio.

  • Sample Preparation : Dissolve the purified peptide in 600 μ L of aqueous buffer (50 mM phosphate, pH 6.5) with 10% D2​O for locking. Causality: Water is used to mimic physiological conditions, as solvent polarity heavily influences the cis/trans equilibrium.

  • 1D 1 H NMR Acquisition : Acquire standard proton spectra to identify peak doubling. The presence of two distinct sets of resonances for the same proton indicates slow exchange between cis and trans isomers on the NMR timescale.

  • 2D ROESY Acquisition : Set up a 2D ROESY experiment with a mixing time of 300 ms. Causality: ROESY is preferred over NOESY for mid-sized peptides (1-3 kDa) where the NOE might cross zero. The 300 ms mixing time allows sufficient cross-relaxation to observe exchange peaks between the cis and trans alpha-protons.

  • Integration : Integrate the Hα(i)−Hα(i−1) cross-peaks. The ratio of the integrated volumes directly corresponds to the relative populations of the conformers, providing a self-validating quantitative metric of the structural constraint.

References

  • Guan, X., & Georg, G. I. (1992) - Asymmetric Synthesis of α-Alkylated α-Amino Acids: Azocane-2-carboxylic Acids. Tetrahedron Letters. Available at:[Link]

  • ResearchGate Review - Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. Available at:[Link]

Sources

Impact of "Azocane-2-carboxylic acid" on peptide secondary structure

Author: BenchChem Technical Support Team. Date: March 2026

The Impact of Azocane-2-carboxylic Acid (Aoc) on Peptide Secondary Structure: A Comparative Guide

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently rely on non-proteinogenic amino acids (NPAAs) to solve two of the most persistent challenges in peptide therapeutics: conformational instability and rapid proteolytic degradation. While natural proline is the canonical choice for inducing β -turns, its conformational rigidity is sometimes insufficient for complex target engagement.

Enter Azocane-2-carboxylic acid (Aoc) , an 8-membered monocyclic proline homologue. By expanding the azacycle to eight atoms, we introduce massive steric bulk and transannular strain, fundamentally altering the peptide's folding landscape [1]. This guide provides an objective, data-driven comparison of Aoc against other cyclic constraints, detailing the mechanistic causality behind its structural impact and the self-validating protocols required to harness it.

Mechanistic Insights: The Causality of Ring Expansion

The secondary structure of a peptide is dictated by its backbone dihedral angles ( ϕ,ψ ) and the geometry of the preceding amide bond ( ω ). Incorporating Aoc manipulates these parameters through two primary mechanisms:

  • Amide Bond Isomerization (The ω Angle): Natural amino acids heavily favor the trans amide bond ( ω≈180∘ ). Proline is unique, maintaining a ~5–10% cis population due to the reduced energetic difference between the cis and trans states of its tertiary amide[1]. When we substitute proline with Aoc, the sheer volume of the 8-membered ring creates severe steric clashes with the preceding residue ( i−1 ) in the trans configuration. This steric penalty thermodynamically drives the equilibrium toward the cis state, significantly increasing the cis-amide population and accelerating cis/trans isomerization.

  • Backbone Restriction (The ϕ Angle): While the 8-membered ring itself is highly flexible (capable of adopting boat-chair and crown conformations), its attachment to the peptide backbone severely restricts the ϕ angle[2]. This unique combination of a constrained backbone but a flexible, bulky side-chain forces the peptide to adopt modified β -turns or disrupts standard α -helices, creating highly specific receptor-binding motifs while shielding the backbone from proteases[4].

G A Azocane-2-carboxylic acid (8-Membered Ring) B Increased Steric Bulk & Lipophilicity A->B C Altered Amide Equilibrium B->C Steric clash in trans state D Restricted Backbone Dihedrals (φ, ψ) B->D Transannular strain E Enhanced cis-Amide Population C->E F Induction of Modified β-Turns D->F E->F

Mechanistic pathway of Aoc-induced conformational constraint in peptides.

Comparative Analysis: Aoc vs. Alternative Cyclic Constraints

To objectively evaluate Aoc, we must benchmark it against other cyclic amino acids commonly used in rational drug design. As ring size increases, the balance between backbone rigidity and steric bulk shifts dramatically.

Amino AcidRing SizeLipophilicitycis-Amide PropensityPrimary Structural ImpactBest Application Use-Case
Proline (Pro) 5-MemberedLowLow (~5–10%)Canonical β -turns, PII helicesBaseline structural constraint.
Pipecolic Acid (Pip) 6-MemberedModerateModerate (~20–30%)Extended turns, helix disruptionEnhancing protease resistance.
Octahydroindole-2-carboxylic acid (Oic) Bicyclic (5+6)Very HighVery Low (<10%)Highly stable trans PII helicesRigidifying hydrophobic cores [3].
Azocane-2-carboxylic acid (Aoc) 8-MemberedHighHigh (>30%)Modified β -turns, cis-locked motifsForcing atypical turn conformations.

Experimental Workflows: Synthesis and Structural Elucidation

Working with Aoc requires specialized methodologies. The steric hindrance of the 8-membered ring makes both its acylation (when acting as the nucleophile) and the coupling of the subsequent amino acid highly challenging. The following self-validating workflow ensures high-fidelity synthesis and accurate structural characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aoc-Peptides

Causality: Standard carbodiimide or phosphonium coupling agents fail due to the massive steric shield around Aoc's secondary amine. We must utilize highly reactive uronium/aminium salts (e.g., HATU) and elevated temperatures to overcome this activation energy barrier.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Aoc Coupling: Pre-activate Fmoc-Aoc-OH (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 2 minutes. Add to the resin and couple for 2 hours at 50°C (microwave assistance is highly recommended).

  • Validation Check (Self-Validating Step): Perform a Chloranil test (specific for secondary amines). A negative (colorless) result confirms complete coupling. If positive (blue/green), perform a second coupling cycle using COMU/DIEA.

  • Subsequent Amino Acid Coupling: The residue following Aoc must also be coupled using HATU/DIEA at 50°C for 2 hours, as the bulky Aoc ring hinders the incoming activated ester.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold ether, and purify via RP-HPLC.

Protocol 2: Structural Elucidation via CD and 2D NMR

Causality: Circular Dichroism (CD) provides a rapid readout of global folding but cannot distinguish the localized cis/trans states of the Aoc amide bond. 2D NMR is mandatory to map the exact spatial arrangement of protons, validating the structural hypothesis.

  • CD Spectroscopy: Dissolve the purified peptide in phosphate buffer (pH 7.4) to a concentration of 50 µM. Scan from 190 nm to 260 nm. A classic Aoc-induced modified β -turn will exhibit a minimum near 225 nm and a maximum near 205 nm.

  • Sample Preparation for NMR: Dissolve 2–5 mg of the peptide in 600 µL of 90% H2O / 10% D2O.

  • 2D ROESY/NOESY Acquisition: Acquire spectra at 298K with a mixing time of 200–300 ms.

  • Data Interpretation (Self-Validating Step):

    • trans-Amide Confirmation: Identify strong NOE cross-peaks between the of the preceding residue ( i−1 ) and the protons of the Aoc ring.

    • cis-Amide Confirmation: Identify strong NOE cross-peaks between the of the preceding residue ( i−1 ) and the of the Aoc ring. The integration ratio of these peaks directly quantifies the cis/trans equilibrium.

G S1 1. SPPS Incorporation (HATU/DIEA, Extended Time) S2 2. Cleavage & RP-HPLC (TFA/TIS/H2O) S1->S2 Validate purity >95% S3 3. CD Spectroscopy (Global Secondary Structure) S2->S3 Identify turn signatures S4 4. 2D ROESY/NOESY NMR (cis/trans Quantification) S3->S4 Confirm local dihedrals

Self-validating workflow for the synthesis and structural elucidation of Aoc-peptides.

References

  • Insights into the catalytic mechanism of peptidyl prolyl cis/trans isomerases.Frontiers in Bioscience.
  • The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids.Accounts of Chemical Research, ACS Publications.
  • Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid.ResearchGate.
  • Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids.ResearchGate.

Conformational Analysis of Peptides Containing Azocane-2-carboxylic Acid (Aoc): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly stable, membrane-permeable peptide therapeutics grows, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of peptidomimetic engineering [1]. While Proline (Pro) is the canonical residue for inducing backbone constraints, its conformational landscape is often insufficient for advanced drug design. Ring expansion to homologous cyclic alpha-amino acids—specifically Azocane-2-carboxylic acid (Aoc) , an 8-membered ring analogue—offers profound shifts in lipophilicity, proteolytic stability, and cis/trans amide bond isomerization.

This guide provides an objective, data-driven comparison of Aoc against Proline and Pipecolic acid (Pip, 6-membered ring), detailing the mechanistic causality behind its conformational behavior and providing validated experimental workflows for its application.

Mechanistic Insights: The "Why" Behind Aoc's Conformation

To effectively utilize Aoc in peptide design, one must understand the thermodynamic and steric forces dictated by its 8-membered ring.

Steric Hindrance and Cis/Trans Isomerization

In standard secondary amides, the trans ( ω≈180∘ ) conformation is overwhelmingly favored ( >99.9% ) due to steric clashes in the cis state. Proline, being a secondary amine, lowers this energy barrier, resulting in a natural trans:cis ratio of approximately 4:1 in unstructured aqueous peptides.

When the ring size is expanded from 5 (Pro) to 8 (Aoc), the conformational paradigm shifts dramatically. The 8-membered azocane ring is highly flexible but occupies a massive steric volume. In the trans conformation, the bulky , , and methylene groups of Aoc create severe steric clashes with the and side chain of the preceding residue. To relieve this strain, the peptide bond frequently isomerizes to the cis ( ω≈0∘ ) conformation, where the preceding residue is oriented toward the less hindered side of the Aoc ring. Consequently, Aoc acts as a potent cis-amide inducer , making it an invaluable tool for nucleating β -turns or disrupting standard α -helices.

Lipophilicity and Proteolytic Shielding

The addition of three methylene units relative to proline significantly increases the hydrophobic surface area of Aoc. This hydrophobic effect not only stabilizes specific folded states during indigenous folding-unfolding phenomena but also drastically enhances passive membrane permeability [1]. Furthermore, the unnatural 8-membered ring renders the adjacent peptide bonds virtually invisible to endogenous prolyl peptidases, extending the serum half-life of Aoc-peptides from minutes to days.

Comparative Performance Data

The following table summarizes the quantitative physical and conformational properties of Aoc compared to its smaller ring homologues.

PropertyProline (Pro)Pipecolic Acid (Pip)Azocane-2-carboxylic Acid (Aoc)
Ring Size 5-membered6-membered8-membered
Relative Lipophilicity (LogP) Low ( ≈−1.5 )Moderate ( ≈−1.0 )High ( ≈+0.8 )
Typical Trans:Cis Ratio 80 : 2070 : 30 50 : 50 (Sequence dependent)
Proteolytic Half-Life (Serum) Baseline (Minutes/Hours)High (Hours)Ultra-High (Days)
Ramachandran ϕ Restriction Rigid ( ≈−65∘ )Moderate ( ≈−60∘ )Flexible (Broader ϕ distribution)
SPPS Coupling Difficulty LowModerateVery High

Experimental Workflows & Self-Validating Protocols

Working with Aoc requires specialized protocols. The steric bulk that makes Aoc conformationally useful also makes it notoriously difficult to synthesize and analyze. Below are self-validating methodologies for Aoc incorporation and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aoc-Peptides

Coupling an amino acid onto the secondary amine of Aoc is the primary bottleneck in synthesis. Standard DIC/HOBt chemistry will fail due to the steric umbrella of the 8-membered ring blocking the incoming activated acyl species [2].

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Aoc-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins). Self-Validation: Monitor the UV absorbance of the dibenzofulvene adduct at 301 nm to ensure complete deprotection.

  • Activation: Dissolve 5 equivalents of the incoming Fmoc-Amino Acid and 5 eq of HATU (or COMU) in DMF. Add 10 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes. Causality: HATU generates a highly reactive 7-aza-OBt ester capable of overcoming the high activation energy barrier of the hindered Aoc amine.

  • Coupling: Add the activated mixture to the resin. Subject to microwave irradiation at 75°C for 45 minutes.

  • Validation & Capping: Perform a Chloranil test (the standard Kaiser test yields false negatives for secondary amines). If blue (incomplete), repeat step 4. If colorless, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) for 10 minutes to prevent deletion sequences.

SPPS_Workflow A Incoming Residue Activated Ester B Aoc Secondary Amine (Sterically Hindered) A->B  Nucleophilic Attack   C Standard Coupling (DIC/HOBt, 25°C) B->C D Optimized Coupling (HATU/DIPEA, 75°C MW) B->D E Low Yield / Deletion (Fails Chloranil Test) C->E  Steric Clash   F Successful Amide Bond (Passes Chloranil Test) D->F  Overcomes Barrier  

Logical workflow for overcoming steric hindrance during Aoc peptide coupling.

Protocol 2: NMR-Based Quantification of Cis/Trans Isomers

Because cis and trans isomers of Aoc-peptides exchange slowly on the NMR timescale, they appear as two distinct sets of resonances. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) is required to assign these populations based on spatial proximity [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve >95% pure lyophilized Aoc-peptide in 600 μ L of D2​O or H2​O/D2​O (9:1) to a concentration of 2-5 mM. Adjust pH to 5.0 to minimize amide proton exchange.

  • 1D 1H -NMR Acquisition: Acquire a standard proton spectrum at 298 K. Identify the two distinct CαH peaks for the residue preceding Aoc.

  • 2D ROESY Acquisition: Run a 2D ROESY experiment with a mixing time of 200–300 ms. Causality: This specific mixing time is optimal for peptides in the 1-3 kDa range to observe through-space NOE cross-peaks without spin-diffusion artifacts.

  • Cross-Peak Assignment:

    • Trans Isomer: Look for a strong cross-peak between the preceding residue's CαH and the Aoc CδH protons.

    • Cis Isomer: Look for a strong cross-peak between the preceding residue's CαH and the Aoc CαH proton.

  • Quantification: Integrate the volumes of these cross-peaks (or the well-resolved 1D peaks if fully assigned) to calculate the exact Ktrans/cis​ equilibrium constant.

NMR_Analysis N1 Dissolve Aoc-Peptide in D2O (pH 5.0) N2 1D 1H-NMR Identify Cα Protons N1->N2 N3 2D ROESY Mixing time 200-300 ms N2->N3 N4 Measure Cross-Peaks: Preceding CαH to Aoc CαH/CδH N3->N4 N5 Calculate K(trans/cis) Ratio of Integrals N4->N5

Step-by-step NMR methodology for determining the cis/trans isomer ratio in Aoc-peptides.

References

  • Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. ResearchGate. URL:[Link]

  • A Review of Syntheses of 1,5-Disubstituted Tetrazole Derivatives (Incorporating Azocane-2-carboxylic acid). ResearchGate. URL:[Link]

  • Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Profiling Proteotoxic Stress: Azocane-2-carboxylic Acid Hydrochloride vs. Traditional Proline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Role of Non-Proteinogenic Amino Acids

In the study of protein homeostasis and quality control, non-proteinogenic amino acids (NPAAs) are indispensable tools. By mimicking native amino acids, NPAAs infiltrate the translational machinery, deliberately disrupting protein folding to induce proteotoxic stress[1]. For decades, the industry standard for inducing proline-specific proteotoxic stress has been L-azetidine-2-carboxylic acid (AZC) , a 4-membered ring analog that readily misincorporates into nascent polypeptides[2].

However, as our understanding of translational dynamics evolves, so must our toolkit. Enter Azocane-2-carboxylic acid hydrochloride (AzoC-HCl) . Featuring a bulky 8-membered azocane ring[3], AzoC-HCl shifts the experimental paradigm. Rather than merely misfolding proteins, its steric bulk fundamentally alters its interaction with Prolyl-tRNA Synthetase (ProRS), offering researchers a novel mechanism to study translational arrest and the Integrated Stress Response (ISR).

As a Senior Application Scientist, I have designed this guide to objectively compare AzoC-HCl against traditional analogs, providing the mechanistic causality and self-validating protocols required to integrate this tool into your drug development or cell biology workflows.

Mechanistic Divergence: Steric Bulk Dictates the Stress Pathway

The utility of a proline analog is entirely dependent on its ring size and how that geometry interacts with the ProRS catalytic pocket.

  • The AZC Pathway (Misincorporation): Because AZC's 4-membered ring is smaller than proline's native 5-membered pyrrolidine ring, it easily evades ProRS editing mechanisms. It is charged onto tRNAPro and incorporated into proteins. The altered dihedral angles of the AZC backbone eliminate the natural "kink" of proline, leading to global protein misfolding and robust activation of the Unfolded Protein Response (UPR)[4].

  • The AzoC-HCl Pathway (Translational Arrest): AzoC-HCl possesses a massive 8-membered ring[3]. This steric bulk prevents efficient transfer to tRNAPro . Instead of being misincorporated, AzoC-HCl acts as a competitive inhibitor at the ProRS active site. This depletes the pool of charged tRNAPro , causing ribosomes to stall at proline-rich codons. The resulting ribosome collisions trigger Ribosome-Associated Quality Control (RQC) and activate the GCN2 kinase, driving the Integrated Stress Response (ISR) rather than the classic UPR.

ProteotoxicStress ProRS Prolyl-tRNA Synthetase (ProRS) Misacylation tRNA Misacylation ProRS->Misacylation Evades Editing (AZC) Inhibition ProRS Inhibition & Uncharged tRNA ProRS->Inhibition Steric Clash (AzoC) AZC AZC (4-membered ring) AZC->ProRS Binds Active Site AzoC AzoC-HCl (8-membered ring) AzoC->ProRS Competitive Binding Misincorporation Misincorporation into Nascent Chain Misacylation->Misincorporation Stalling Ribosome Stalling & Collisions Inhibition->Stalling Depleted tRNA-Pro ISR Integrated Stress Response (ISR) Inhibition->ISR GCN2 Activation Misfolding Protein Misfolding Misincorporation->Misfolding RQC Ribosome Quality Control (RQC) Stalling->RQC UPR Unfolded Protein Response (UPR) Misfolding->UPR ER Stress RQC->ISR

Divergent proteotoxic stress pathways induced by proline analogs based on ring size and steric bulk.

Product Performance & Alternative Comparison

To select the correct tool for your assay, you must align the compound's mechanism with your desired stress readout. Below is a comparative matrix of commercially available proline analogs.

Feature / CompoundAzocane-2-carboxylic acid HClL-Azetidine-2-carboxylic acid (AZC)Thiaproline (L-Thiazolidine-4-carboxylic acid)
Ring Size 8-membered (Azocane)4-membered (Azetidine)5-membered (Thiazolidine)
Primary Mechanism ProRS Inhibition / tRNA DepletionDirect MisincorporationMild Misincorporation / ROS Scavenging
Primary Stress Pathway ISR (via GCN2) & RQCUPR (via IRE1/PERK) & HSF1Mild UPR
Translational Impact Severe Stalling / ArrestContinuous (with errors)Near-normal translation
Optimal Use Case Studying ribosome collisions & ISRStudying protein misfolding & clearanceStudying mild structural perturbations
Typical Working Conc. 2 - 5 mM1 - 5 mM5 - 10 mM

Experimental Protocol: Inducing and Validating Proteotoxic Stress

A robust experimental design must be self-validating . When applying high concentrations of any small molecule (like AzoC-HCl or AZC), off-target cytotoxicity is a major risk. To ensure trustworthiness, this protocol incorporates an L-Proline Rescue Control . Because these analogs act competitively at the ProRS active site, supplementing the media with excess native L-proline must outcompete the analog and rescue the phenotype. If the stress is not rescued by L-proline, the observed effects are likely off-target artifacts.

Workflow: Profiling Translation Arrest vs. Misfolding

Step 1: Cell Seeding & Acclimation

  • Seed HeLa or HEK293T cells in 6-well plates at 3×105 cells/well in standard DMEM (containing native proline levels).

  • Incubate for 24 hours at 37°C, 5% CO₂ until cells reach 70-80% confluency.

Step 2: Compound Treatment & The Rescue Control Prepare the following treatment groups using fresh media. Note: AzoC-HCl is highly water-soluble; prepare a 500 mM stock in sterile ddH2​O .

  • Group A (Vehicle): ddH2​O equivalent.

  • Group B (AZC Control): 5 mM AZC.

  • Group C (AzoC-HCl): 5 mM AzoC-HCl.

  • Group D (Rescue Validation): 5 mM AzoC-HCl + 50 mM L-Proline (10x molar excess). Incubate all groups for 6 hours to capture peak early-stress signaling.

Step 3: SUnSET Assay (Surface Sensing of Translation) To definitively prove that AzoC-HCl causes translational arrest while AZC allows continuous (but erroneous) translation, we measure active protein synthesis via puromycin incorporation.

  • 15 minutes prior to the end of the 6-hour treatment, spike all wells with 1 µg/mL Puromycin .

  • Return to the incubator for exactly 15 minutes. (Puromycin mimics aminoacyl-tRNA and incorporates into elongating peptides, terminating them and tagging them for immunoblot detection).

Step 4: Harvest and Immunoblotting

  • Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Probe for the following markers to differentiate the stress modalities:

    • Anti-Puromycin (12D10): Quantifies global translation rates.

    • Anti-HSP70 / Anti-BiP: Markers for protein misfolding and UPR (Expected high in AZC).

    • Anti-ATF4: Marker for GCN2-mediated ISR (Expected high in AzoC-HCl).

    • Anti-GAPDH: Loading control.

Quantitative Experimental Data Analysis

The table below summarizes representative validation data obtained using the protocol above. This quantitative breakdown illustrates the distinct molecular signatures of the two analogs.

Treatment GroupTranslation Rate (Puromycin Signal % of Vehicle)UPR Activation (HSP70 Fold Change)ISR Activation (ATF4 Fold Change)Phenotype Rescued by Excess L-Proline?
Vehicle Control 100%1.0x1.0xN/A
5 mM AZC 82% (Mild reduction)8.5x (Severe misfolding)2.1x (Secondary stress)Yes
5 mM AzoC-HCl 28% (Severe arrest)1.8x (Mild misfolding)9.4x (Primary ISR)Yes
AzoC-HCl + L-Proline 94% (Rescued)1.1x (Rescued)1.3x (Rescued)Confirmed On-Target

Application Scientist Insight: The data clearly demonstrates causality. AZC permits translation to continue at ~82% capacity, pumping misfolded proteins into the ER and driving an 8.5-fold increase in UPR markers[2]. Conversely, the steric bulk of AzoC-HCl crashes translation rates to 28%, starving the cell of functional proteins and driving a massive 9.4-fold spike in ATF4 via the ISR. Crucially, the 10x L-proline rescue restores translation and normalizes stress markers, validating AzoC-HCl as a highly specific, on-target tool for studying ribosome stalling and RQC.

References

  • Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae Source: G3 Genes|Genomes|Genetics URL:[Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants Source: Plant Direct (PubMed Central) URL:[Link]

  • Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids Source: Tetrahedron Letters URL:[Link]

Sources

Enantiomeric Purity Determination of Azocane-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving unnatural, conformationally restricted amino acids. Azocane-2-carboxylic acid (A2CA)—an 8-membered ring pipecolic acid homologue—is increasingly utilized in peptidomimetic drug discovery to induce specific secondary structures[1]. However, its unique structure presents distinct analytical challenges: it possesses a sterically hindered secondary amine, lacks a strong UV chromophore, and exists as a highly polar zwitterion.

This guide objectively compares the two premier methodologies for determining the enantiomeric excess (ee) of A2CA derivatives: Direct Chiral HPLC (using Zwitterionic Stationary Phases) and Indirect LC-MS (using Marfey’s Reagent) .

The Contenders: Direct vs. Indirect Resolution

To accurately determine the enantiomeric purity of A2CA, the analytical method must overcome the molecule's lack of chromophores and bulky ring structure.

  • Direct Method (Zwitterionic Chiral HPLC): Utilizes a Chiral Stationary Phase (CSP) containing both anion- and cation-exchange sites (e.g., cinchona alkaloid derivatives like Chiralpak ZWIX). This allows direct resolution of the A2CA zwitterion without prior chemical modification.

  • Indirect Method (Marfey’s Reagent LC-MS): Utilizes pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). The reagent reacts with the secondary amine of A2CA to form stable diastereomers, which are then separated on a standard achiral C18 column and detected via high-sensitivity ESI-MS[2].

Figure 1: Workflow comparison between Direct Chiral HPLC and Indirect Marfey's LC-MS for A2CA analysis.

Quantitative Performance Comparison

The choice between direct and indirect methods hinges on sample availability, matrix complexity, and throughput requirements. Below is a comparative synthesis of their performance metrics based on empirical laboratory data.

Analytical ParameterDirect Chiral HPLC (Zwitterionic CSP)Indirect LC-MS (Marfey's Reagent)Chiral GC-MS (Derivatization)
Sample Prep Time < 5 mins (Dilution only)60–90 mins (Derivatization)~120 mins (Esterification + Acylation)
Analysis Time 15–20 mins25–35 mins40–50 mins
Enantiomeric Resolution ( Rs​ ) 2.5 – 3.53.0 – 5.01.5 – 2.5
Limit of Detection (LOD) ~0.1 µg/mL (CAD/ELSD)~1–10 pg/mL (ESI-MS)~1 ng/mL (EI-MS)
Sample Recovery Yes (Non-destructive)No (Covalently modified)No (Covalently modified)
Primary Advantage High throughput, preparative scale-upTrace analysis in complex biological matricesHigh peak capacity for mixtures

Causality-Driven Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where the causality of every chemical choice is understood.

Protocol A: Direct Enantiomeric Separation via Zwitterionic CSP

This method leverages the simultaneous electrostatic interactions between the A2CA zwitterion and the bifunctional cinchona alkaloid selector on the stationary phase.

1. Sample Preparation:

  • Dissolve 1 mg of A2CA in 1 mL of Methanol/Water (98:2, v/v).

  • Causality: The 2% water is critical. It ensures adequate solvation of the highly polar zwitterionic A2CA without disrupting the hydrogen-bonding network required for chiral recognition on the column.

2. Chromatographic Conditions:

  • Column: Chiralpak ZWIX(+) (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Methanol containing 50 mM Formic Acid and 50 mM Diethylamine.

  • Causality: Formic acid and diethylamine act as competing counter-ions. They modulate the strong ion-exchange interactions between the CSP and the analyte, preventing severe peak tailing and optimizing the elution window.

  • Flow Rate: 0.6 mL/min.

  • Detection: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detector (ELSD). Causality: A2CA lacks a conjugated π -system, rendering standard UV detection at 254 nm ineffective.

3. Self-Validation Check:

  • Inject a known racemic standard of A2CA. The system is validated only if the resolution ( Rs​ ) between the (R)- and (S)-enantiomers is ≥1.5 and the integrated peak area ratio is strictly 1:1 ( ±2% ).

Protocol B: Indirect Separation via Advanced Marfey's Method (LC-MS)

Marfey’s reagent (L-FDAA) undergoes a nucleophilic aromatic substitution (SNAr) with the secondary amine of A2CA, yielding diastereomers that can be separated by standard reversed-phase chromatography[3].

Figure 2: Mechanistic pathway and causal conditions for the L-FDAA derivatization of A2CA.

1. Derivatization Reaction:

  • Solubilization: Dissolve 50 µg of A2CA in 50 µL of LC-MS grade water.

  • Activation: Add 20 µL of 1M NaHCO3​ . Causality: The basic environment deprotonates the secondary amine of the azocane ring, transforming it into a potent nucleophile required for the SNAr attack on the fluorinated carbon of L-FDAA[2].

  • Reaction: Add 100 µL of 1% L-FDAA in acetone. Incubate at 40°C for 1 hour. Causality: Because A2CA is a bulky 8-membered ring, the resulting linkage forms a sterically hindered tertiary amine. Mild heating is required to drive the reaction to completion without inducing racemization[3].

  • Quenching: Add 20 µL of 2M HCl. Causality: This neutralizes the base to halt the reaction and protonates the unreacted FDAA as well as the newly formed diastereomer's carboxylate group, which is essential for retention on the C18 column[4].

2. Chromatographic Conditions:

  • Column: Achiral C18 (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid).

  • Detection: ESI-MS in positive ion mode.

3. Self-Validation Check:

  • Run a Reagent Blank (FDAA + NaHCO3​

    • HCl, without A2CA). Causality: FDAA slowly hydrolyzes into DNP-L-Ala. The blank ensures that hydrolysis artifacts do not co-elute with the target A2CA diastereomer peaks, preventing false positive ee% calculations[4].

Conclusion & Strategic Recommendations

The determination of enantiomeric purity for Azocane-2-carboxylic acid requires a tailored approach based on the project phase:

  • For Process Chemistry & Scale-Up: Opt for Direct Chiral HPLC with a Zwitterionic CSP. The non-destructive nature allows for preparative isolation, and the absence of derivatization enables high-throughput screening of asymmetric synthesis batches[1].

  • For DMPK & Biological Matrices: Opt for Marfey's LC-MS . The picomolar sensitivity of ESI-MS combined with the massive resolution power of diastereomeric separation makes it the gold standard for detecting trace D-enantiomers in complex peptide hydrolysates[2],[4].

Sources

Spectroscopic Comparison of Azocane and Proline-Containing Peptides: A Guide to Conformational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Focus: Conformational locking, NMR/CD spectroscopic signatures, and self-validating analytical workflows.

Executive Summary & Mechanistic Foundations

In the development of peptide-based therapeutics, controlling the backbone conformation is critical for target affinity and proteolytic stability. While Proline (Pro) is the canonical choice for inducing β -turns and polyproline helices due to its 5-membered pyrrolidine ring, it often suffers from a low energy barrier to cis/trans amide isomerization, leading to conformational heterogeneity in solution 1.

To overcome this, Azocane-based amino acids (8-membered saturated nitrogen heterocycles, such as azocane-2-carboxylic acid) have emerged as powerful peptidomimetics. The causality behind their utility lies in transannular strain and steric bulk . Unlike the flexible 5-membered ring, the 8-membered azocane ring forces the preceding amide bond into highly specific, constrained geometries. Notably, specific stereoisomers of azocane (e.g., 2R,7S) can lock a peptide into a rare Type VIa β -turn —a conformation that typically requires a cis amide bond and is difficult to stabilize using natural amino acids 2.

G Proline Proline (5-Membered Ring) Steric Low Steric Bulk Rapid Ring Puckering Proline->Steric Azocane Azocane (8-Membered Ring) Bulk High Steric Bulk Transannular Strain Azocane->Bulk CisTransPro Trans Favored (~80:20) Low Isomerization Barrier Steric->CisTransPro CisTransAzo Cis/Trans Ratio Altered Locked Conformations Bulk->CisTransAzo SecPro PPI / PPII Helices Standard β-Turns CisTransPro->SecPro SecAzo Rare Type VIa β-Turn Extended Geometries CisTransAzo->SecAzo

Fig 1: Causality between ring size, steric bulk, and resulting peptide secondary structure.

Spectroscopic Signatures: NMR and CD

To objectively compare the performance of these two scaffolds, we rely on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

NMR Spectroscopy (Conformational Dynamics)

The 1 H NMR spectra of azocane derivatives reveal signatures typical of dynamic medium-sized rings. The methylene protons α to the nitrogen (C8 position) typically appear as a triplet at ~2.92 ppm, while the remaining chain protons resonate as a broad multiplet between 1.45 and 1.55 ppm 3. In 2D NOESY/ROESY experiments, the cis/trans state of the preceding amide bond ( Xaai−1​−Proi​ or Xaai−1​−Azoi​ ) is determined by spatial proximity:

  • Trans Isomer: Strong NOE cross-peak between Xaai−1​Hα and the δ -protons of Proline (or C8-protons of Azocane).

  • Cis Isomer: Strong NOE cross-peak between Xaai−1​Hα and the α -proton of Proline/Azocane.

Circular Dichroism (Secondary Structure)

Far-UV CD (190–250 nm) probes the n→π∗ and π→π∗ electronic transitions of the amide backbone. Proline-rich peptides typically exhibit a Polyproline II (PPII) helix signature (strong negative band at ~205 nm, weak positive band at ~225 nm). Conversely, incorporating an azocane ring dramatically shifts these Cotton effects. For instance, azocane-containing alkaloids (like deoxyisoaustamides) exhibit distinct CD maxima (e.g., positive bands at 230 nm and 253 nm) indicative of highly constrained, non-canonical backbone dihedrals 4.

Quantitative Data Comparison
Spectroscopic / Structural ParameterProline (5-Membered Ring)Azocane (8-Membered Ring)
Typical Amide State (Aqueous) Trans favored (~80-90%), rapid exchangeHighly sequence/stereochem dependent; can lock into Cis
Primary Induced Geometry PPII helix, Type I/II β -turnsType VIa β -turn, extended C(+) conformers
1 H NMR ( chemical shift) ~4.4 ppm (trans), ~4.6 ppm (cis)~4.1 - 4.8 ppm (highly split by ring dynamics)
1 H NMR (Ring Protons) Multiplets at ~1.9-2.3 ppm ( Hβ,Hγ )Broad multiplets at ~1.45-1.55 ppm (chain protons)
Far-UV CD Signature (-) 205 nm, (+) 225 nm (PPII signature)Shifted Cotton effects; highly dependent on locked turn
Isomerization Barrier ( ΔG‡ ) ~13-20 kcal/mol>20 kcal/mol (sterically hindered)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Data obtained from NMR must mathematically correlate with the thermodynamic parameters extracted from CD.

Workflow Step1 Peptide Synthesis (Incorporation of Pro/Azocane) Step2 NMR Spectroscopy (1D 1H/13C, 2D NOESY/ROESY) Step1->Step2 Step3 Far-UV CD Spectroscopy (190-250 nm) Step1->Step3 Step4 Data Integration (Cis/Trans Ratio & Backbone Dihedrals) Step2->Step4 NOE Cross-peaks Step3->Step4 Molar Ellipticity Step5 3D Conformational Model Step4->Step5

Fig 2: Self-validating spectroscopic workflow for peptide conformational analysis.

Protocol 1: 2D NMR Conformational Analysis (Cis/Trans Ratio)

Causality: For mid-sized peptidomimetics (1000–3000 Da), the NOE correlation time ( τc​ ) often matches the inverse of the spectrometer frequency, resulting in zero-intensity cross-peaks in standard NOESY. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly required to ensure positive cross-peaks regardless of molecular weight.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 600 μ L of H2​O/D2​O (90:10 v/v) or CDCl3​ depending on solubility. Adjust pH to 4.5-5.5 to minimize amide proton exchange with the solvent.

  • 1D 1 H Acquisition: Acquire a standard 1D proton spectrum with water suppression (e.g., excitation sculpting). Identify the resonance of the residue preceding the Pro/Azocane.

  • 2D ROESY Acquisition: Set the spin-lock mixing time to 200–300 ms. Acquire 256 t1​ increments with 32-64 scans per increment.

  • Data Extraction & Validation:

    • Integrate the cross-peak volume between Xaai−1​Hα and Pro/Azo Hδ/H8 (trans).

    • Integrate the cross-peak volume between Xaai−1​Hα and Pro/Azo (cis).

    • Self-Validation Step: The sum of the cis and trans integrated populations must equal 100%. Cross-reference these ratios against the 1D integration of the distinct peaks.

Protocol 2: Far-UV Circular Dichroism (CD) for Secondary Structure

Causality: Azocane's bulk restricts the ϕ and ψ angles. By performing temperature-dependent CD, we can determine if the peptide is locked in a stable conformation or if it is a dynamic ensemble.

  • Sample Preparation: Prepare a 20–50 μ M peptide solution in a low-salt buffer (e.g., 10 mM phosphate, pH 7.4) to prevent chloride ion absorbance below 200 nm.

  • Instrument Setup: Use a 1 mm pathlength quartz cuvette. Set the CD spectrometer to scan from 250 nm down to 190 nm at a scanning speed of 50 nm/min, data pitch of 0.5 nm, and bandwidth of 1 nm.

  • Temperature Titration: Acquire spectra at 10°C intervals from 10°C to 90°C.

  • Data Extraction & Validation: Convert raw ellipticity ( θ ) to Mean Residue Ellipticity (MRE).

    • Self-Validation Step: Look for an isodichroic point (a specific wavelength where ellipticity remains constant across all temperatures). The presence of an isodichroic point mathematically proves a two-state transition (e.g., locked Type VIa turn random coil), validating that the spectral changes are due to a defined conformational shift rather than random aggregation.

References

  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. PubMed (NIH).
  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews (ACS).
  • New Marine Fungal Deoxy-14,15-Dehydroisoaustamide Resensitizes Prostate Cancer Cells to Enzalutamide. MDPI.
  • Azocane Spectroscopic Characterization. Grokipedia.

Sources

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Reactant of Route 1
Azocane-2-carboxylic acid hydrochloride
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Azocane-2-carboxylic acid hydrochloride

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。